3-Allyl-2-hydroxybenzaldehyde
Description
Properties
IUPAC Name |
2-hydroxy-3-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h2-3,5-7,12H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLWEXRRMUMHKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178751 | |
| Record name | Benzaldehyde, 2-hydroxy-3-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24019-66-7 | |
| Record name | Benzaldehyde, 2-hydroxy-3-(2-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024019667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 2-hydroxy-3-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Allylsalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Allyl-2-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Allyl-2-hydroxybenzaldehyde, a valuable building block in the development of novel pharmaceuticals and complex organic molecules. The primary synthetic route detailed herein involves a two-step process commencing with the O-allylation of salicylaldehyde to yield 2-allyloxybenzaldehyde, followed by a thermal, uncatalyzed Claisen rearrangement. This guide delves into the mechanistic underpinnings of this pericyclic reaction, offers detailed, field-proven experimental protocols, and provides guidance on the characterization of the final product. The content is structured to provide researchers, scientists, and drug development professionals with the necessary information to successfully and safely synthesize and characterize this compound.
Introduction: Significance of this compound
This compound, also known as 3-allyl-salicylaldehyde, is a bifunctional organic compound featuring aldehyde, hydroxyl, and allyl moieties. This unique combination of functional groups makes it a versatile intermediate in organic synthesis. The ortho-allyl phenol scaffold is a common structural motif in a variety of biologically active natural products and synthetic compounds. The aldehyde group provides a reactive handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of more complex molecular architectures. Consequently, this compound serves as a key precursor for the synthesis of novel heterocyclic compounds, potential drug candidates, and specialized polymers.
The synthesis of this compound predominantly relies on the aromatic Claisen rearrangement, a powerful and reliable carbon-carbon bond-forming reaction.[1][2] This guide will focus on the practical execution of this synthetic sequence, providing a robust and reproducible methodology.
The Synthetic Pathway: A Two-Step Approach
The most efficient and widely employed synthesis of this compound from readily available starting materials proceeds through a two-step sequence:
-
O-Allylation of Salicylaldehyde: The phenolic hydroxyl group of salicylaldehyde is etherified using allyl bromide in the presence of a weak base to form the intermediate, 2-allyloxybenzaldehyde.
-
Thermal Claisen Rearrangement: The isolated 2-allyloxybenzaldehyde is subjected to high temperatures to induce a[3][3]-sigmatropic rearrangement, yielding the desired this compound.
This strategic approach ensures high regioselectivity, with the allyl group migrating specifically to the ortho position of the hydroxyl group.
Mechanistic Insights: The Aromatic Claisen Rearrangement
The cornerstone of this synthesis is the aromatic Claisen rearrangement, a concerted, intramolecular pericyclic reaction.[1] The mechanism involves the thermal rearrangement of an aryl allyl ether to an ortho-allyl phenol.
The reaction proceeds through a highly ordered, cyclic six-membered transition state.[2] In this transition state, the C-O bond of the ether is cleaved while a new C-C bond is formed between the terminal carbon of the allyl group and the ortho-carbon of the aromatic ring. This[3][3]-sigmatropic shift results in the formation of a non-aromatic dienone intermediate.
This intermediate then rapidly tautomerizes to the more thermodynamically stable phenolic form, restoring the aromaticity of the ring and yielding the final this compound product. The intramolecular nature of this reaction has been confirmed through crossover experiments, which have shown no formation of mixed products when two different allyl aryl ethers are heated together.[4]
Experimental Protocols
Step 1: Synthesis of 2-Allyloxybenzaldehyde (O-Allylation)
This procedure outlines the etherification of salicylaldehyde with allyl bromide.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Salicylaldehyde | 122.12 | 12.21 g | 0.10 |
| Allyl Bromide | 120.98 | 13.31 g (9.8 mL) | 0.11 |
| Anhydrous Potassium Carbonate | 138.21 | 20.73 g | 0.15 |
| Acetone | 58.08 | 200 mL | - |
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (12.21 g, 0.10 mol) and acetone (200 mL).
-
Stir the mixture until the salicylaldehyde has completely dissolved.
-
Add anhydrous potassium carbonate (20.73 g, 0.15 mol) to the solution. The suspension will turn a pale yellow.
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
Add allyl bromide (13.31 g, 0.11 mol) dropwise from a dropping funnel over a period of 30 minutes.
-
Maintain the reaction at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TCC) (Eluent: Hexane/Ethyl Acetate 9:1). The starting material (salicylaldehyde) will have a lower Rf value than the product (2-allyloxybenzaldehyde).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate using a Buchner funnel and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
The resulting crude oil is 2-allyloxybenzaldehyde. This intermediate is often of sufficient purity to be used directly in the next step. If further purification is required, it can be distilled under reduced pressure.
Step 2: Synthesis of this compound (Claisen Rearrangement)
This procedure details the thermal rearrangement of 2-allyloxybenzaldehyde.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Allyloxybenzaldehyde | 162.19 | 16.22 g | 0.10 |
Equipment:
-
100 mL round-bottom flask
-
Heating mantle or oil bath with a thermometer
-
Short path distillation apparatus (optional, for purification)
-
Claisen adapter
-
Air condenser
Procedure:
-
Place the crude 2-allyloxybenzaldehyde (16.22 g, 0.10 mol) into a 100 mL round-bottom flask.
-
Fit the flask with a Claisen adapter and an air condenser.
-
Heat the flask in a preheated oil bath or with a heating mantle to 200-220 °C.
-
Maintain this temperature for 2-4 hours. The reaction can be monitored by TLC (Eluent: Hexane/Ethyl Acetate 8:2), observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product.
-
After the rearrangement is complete, allow the flask to cool to room temperature. The crude product will be a dark oil.
-
The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent. Alternatively, vacuum distillation can be employed for purification.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| IUPAC Name | 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde[5] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides detailed information about the structure of the molecule. The expected chemical shifts (δ) in CDCl₃ are approximately:
-
9.8 ppm (s, 1H): Aldehyde proton (-CHO).
-
11.0 ppm (s, 1H): Phenolic hydroxyl proton (-OH). This peak may be broad.
-
7.3-7.5 ppm (m, 2H): Aromatic protons.
-
6.9-7.1 ppm (t, 1H): Aromatic proton.
-
5.9-6.1 ppm (m, 1H): Vinylic proton of the allyl group (-CH=CH₂).
-
5.0-5.2 ppm (m, 2H): Terminal vinylic protons of the allyl group (=CH₂).
-
3.4-3.6 ppm (d, 2H): Methylene protons of the allyl group (-CH₂-).
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
~3200-3400 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.
-
~3080 cm⁻¹: C-H stretching of the vinyl group.
-
~2850 and ~2750 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance).[6]
-
~1650 cm⁻¹: C=O stretching of the conjugated aldehyde.[6]
-
~1600 and ~1480 cm⁻¹: C=C stretching of the aromatic ring.
-
~910 and ~990 cm⁻¹: Out-of-plane bending of the terminal vinyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 162.19.
Safety Considerations
-
Salicylaldehyde: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Allyl Bromide: Highly flammable, toxic, and a lachrymator. Work in a well-ventilated fume hood and avoid inhalation of vapors.
-
Potassium Carbonate: Irritant. Avoid contact with skin and eyes.
-
High Temperatures: The Claisen rearrangement is conducted at high temperatures. Use appropriate heating equipment and take precautions to avoid burns.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.
Conclusion
The synthesis of this compound via the O-allylation of salicylaldehyde followed by a thermal Claisen rearrangement is a robust and reliable method. This in-depth technical guide has provided the essential mechanistic understanding, detailed experimental protocols, and characterization data necessary for the successful synthesis and identification of this versatile chemical intermediate. The procedures outlined are scalable and can be adapted for various research and development applications. By adhering to the described methodologies and safety precautions, researchers can confidently produce high-purity this compound for their synthetic endeavors.
Visualizations
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Claisen Rearrangement Mechanism
Caption: Mechanism of the aromatic Claisen rearrangement.
References
- PubChem. 3-Allylsalicylaldehyde.
- Wikipedia. Claisen rearrangement. [Link]
- Chemistry LibreTexts. Claisen Rearrangement. [Link]
- Organic Chemistry Portal. Claisen Rearrangement. [Link]
- Chem-St
- Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]
- NC State University Libraries. 19.
- PrepChem. Synthesis of 3-allyl-4-hydroxybenzaldehyde. [Link]
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- 1. Claisen Rearrangement [organic-chemistry.org]
- 2. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
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- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. 3-Allylsalicylaldehyde | C10H10O2 | CID 141062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
3-Allyl-2-hydroxybenzaldehyde chemical properties
An In-depth Technical Guide to 3-Allyl-2-hydroxybenzaldehyde
Introduction and Core Characteristics
This compound (CAS No. 24019-66-7) is a substituted aromatic aldehyde belonging to the salicylaldehyde family.[1] Its structure is distinguished by a benzaldehyde core with a hydroxyl group at the C2 position and an allyl group (-CH₂CH=CH₂) at the C3 position. This unique arrangement of functional groups—a phenolic hydroxyl, a reactive aldehyde, and a versatile allyl chain—makes it a valuable intermediate in organic synthesis and a molecule of interest in medicinal chemistry.[1][2] The proximate hydroxyl and aldehyde groups can engage in intramolecular hydrogen bonding and act as a bidentate ligand for metal chelation, influencing its reactivity and physicochemical properties. Its biological activities, including selective enzyme inhibition and potential antitumor effects, are subjects of ongoing research.[1]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These data are critical for its identification, purification, and application in experimental settings.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-3-prop-2-enylbenzaldehyde | [1][3] |
| CAS Number | 24019-66-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀O₂ | [3] |
| Molecular Weight | 162.18 g/mol | [1][3] |
| Exact Mass | 162.068079557 Da | [3] |
| Appearance | Data not consistently available; typically a solid or oil | - |
| Topological Polar Surface Area | 37.3 Ų | [3] |
| InChI Key | INLWEXRRMUMHKB-UHFFFAOYSA-N | [1][3] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of this compound. The expected spectral characteristics are derived from its constituent functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Characteristic Peaks and Signals |
| ¹H NMR | ~11.0 ppm (s, 1H): Phenolic -OH proton, deshielded by intramolecular H-bonding with the aldehyde.[4] ~9.8 ppm (s, 1H): Aldehydic -CHO proton, highly deshielded.[5][4] ~6.9-7.6 ppm (m, 3H): Aromatic protons on the benzene ring.[5] ~5.9 ppm (m, 1H): Internal alkene proton (-CH=CH₂) of the allyl group. ~5.1 ppm (m, 2H): Terminal alkene protons (=CH₂) of the allyl group. ~3.4 ppm (d, 2H): Methylene protons (-CH₂-) of the allyl group. |
| IR Spectroscopy (cm⁻¹) | ~3100-3300 (broad): O-H stretching from the phenolic hydroxyl group, broadened due to hydrogen bonding.[4] ~2750 & ~2850: Characteristic C-H stretching of the aldehyde group.[4] ~1650-1670: Strong C=O stretching of the conjugated aldehyde.[4][6] ~1580-1600 & ~1450-1490: C=C stretching vibrations of the aromatic ring and allyl group.[4] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 162.[3] Key Fragments: m/z = 133 ([M-CHO]⁺), 115, 105.[3] |
Synthesis Pathways
The synthesis of this compound is most classically achieved via a two-step sequence involving a Claisen rearrangement, a powerful and reliable method for forming carbon-carbon bonds ortho to a phenolic hydroxyl group.[7][8] An alternative, though less common, approach is the direct Friedel-Crafts allylation of salicylaldehyde.[1][9]
Primary Synthesis Route: Claisen Rearrangement
This pathway leverages the thermal[8][8]-sigmatropic rearrangement of an allyl aryl ether.[10][11] The process is initiated by the synthesis of the ether intermediate, followed by controlled heating to induce the rearrangement.
-
Step 1: Williamson Ether Synthesis of 2-(Allyloxy)benzaldehyde. The phenolic hydroxyl group of salicylaldehyde is deprotonated by a weak base, typically potassium carbonate, to form a phenoxide. This nucleophile then displaces a halide from an allyl halide (e.g., allyl bromide) via an Sₙ2 reaction to yield the allyl ether intermediate. The choice of a polar aprotic solvent like acetone facilitates this reaction.
-
Step 2: Thermal[8][8]-Sigmatropic Rearrangement. The synthesized 2-(allyloxy)benzaldehyde is heated, often without a solvent or in a high-boiling point solvent. The thermal energy drives a concerted, pericyclic reaction where the allyl group migrates from the oxygen atom to the ortho-position (C3) of the aromatic ring.[7][10] A subsequent tautomerization of the dienone intermediate rapidly restores aromaticity to yield the stable this compound product.[7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 24019-66-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 3-Allylsalicylaldehyde | C10H10O2 | CID 141062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
- 9. This compound (24019-66-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. byjus.com [byjus.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
3-Allyl-2-hydroxybenzaldehyde spectroscopic data (NMR, IR, Mass Spec)
This technical guide provides an in-depth analysis of the spectroscopic data for 3-allyl-2-hydroxybenzaldehyde (also known as 3-allyl-salicylaldehyde), a key organic intermediate.[1][2] Aimed at researchers, chemists, and drug development professionals, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is paramount for confirming molecular identity, assessing purity, and predicting chemical behavior in complex reaction pathways.
Molecular Structure and Spectroscopic Overview
This compound (C₁₀H₁₀O₂) has a molecular weight of 162.19 g/mol .[3][4] Its structure incorporates a benzene ring substituted with a hydroxyl group, an aldehyde group, and an allyl group. The strategic placement of these functional groups—the hydroxyl and aldehyde groups ortho to each other, with the allyl group adjacent at the 3-position—creates a unique electronic environment that is clearly delineated by spectroscopic techniques.
The following guide will dissect the data from each major spectroscopic method, correlating specific signals to the corresponding atoms and functional groups within the molecule.
Caption: Numbered structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent's deuterium signal.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments. The electron-withdrawing aldehyde group and the electron-donating hydroxyl group, along with the allyl substituent, create a distinct pattern of signals in the aromatic and aliphatic regions.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~9.89 | Singlet | - |
| Phenolic (-OH) | ~11.0 | Singlet (broad) | - |
| Aromatic (H-6) | ~7.45 | Doublet of doublets | ~7.6, 1.6 |
| Aromatic (H-4) | ~7.40 | Doublet of doublets | ~7.6, 1.6 |
| Aromatic (H-5) | ~6.95 | Triplet | ~7.6 |
| Allyl (=CH-) | ~5.95 | Multiplet | - |
| Allyl (=CH₂) | ~5.10 | Multiplet | - |
| Allyl (-CH₂-) | ~3.45 | Doublet | ~6.4 |
Causality Behind the Signals:
-
Downfield Aldehyde and Phenolic Protons: The aldehyde proton (~9.89 ppm) is significantly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. The phenolic proton (~11.0 ppm) is also downfield and often broad due to hydrogen bonding and chemical exchange.
-
Aromatic Region: The protons on the benzene ring (H-4, H-5, H-6) appear between 6.95 and 7.45 ppm. Their specific shifts and coupling patterns are dictated by the electronic effects of the three substituents. The ortho and para relationships result in characteristic doublet and triplet patterns.
-
Allyl Group Protons: The allyl group gives rise to a classic set of signals: a multiplet for the internal vinyl proton (=CH-), another multiplet for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons (-CH₂-), which are coupled to the adjacent vinyl proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~196.5 |
| Aromatic (C-OH) | ~160.0 |
| Aromatic (C-CHO) | ~125.0 |
| Aromatic (C-Allyl) | ~130.0 |
| Aromatic (CH) | ~136.0, 120.0, 118.0 |
| Allyl (=CH-) | ~136.5 |
| Allyl (=CH₂) | ~116.5 |
| Allyl (-CH₂) | ~30.0 |
Interpretation of Key Signals:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is the most downfield signal (~196.5 ppm) due to the strong deshielding effect of the double-bonded oxygen.
-
Aromatic Carbons: The carbon attached to the hydroxyl group (C-OH) is found far downfield (~160.0 ppm) due to the oxygen's deshielding effect. The other substituted and unsubstituted aromatic carbons appear in the typical range of 118-136 ppm.
-
Allyl Carbons: The carbons of the allyl group are observed in their expected regions, with the sp² hybridized carbons appearing between 116 and 137 ppm and the sp³ hybridized methylene carbon appearing upfield around 30.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).
-
Spectrum Analysis: Identify the key absorption bands and correlate them to the functional groups in the molecule.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3400-3100 | Broad, Strong |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C-H Stretch (aldehyde) | ~2850, ~2750 | Medium, Weak |
| C=O Stretch (aldehyde) | ~1650 | Strong |
| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong |
| C=C Stretch (allyl) | ~1640 | Medium |
| C-O Stretch (phenol) | ~1250 | Strong |
Field-Proven Insights:
-
The broad O-H stretch centered around 3200 cm⁻¹ is indicative of the hydrogen-bonded phenolic hydroxyl group.
-
The strong, sharp peak around 1650 cm⁻¹ is a definitive marker for the conjugated aldehyde carbonyl group.
-
The presence of two weaker C-H stretching bands around 2850 and 2750 cm⁻¹ (a Fermi doublet) is highly characteristic of an aldehyde C-H bond.
-
Absorptions in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring, while the peak around 1640 cm⁻¹ corresponds to the C=C double bond of the allyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺•) and various fragment ions.
-
Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
| m/z Value | Proposed Fragment | Significance |
| 162 | [C₁₀H₁₀O₂]⁺• | Molecular Ion (M⁺•)[5] |
| 161 | [M-H]⁺ | Loss of a hydrogen atom (often from the aldehyde) |
| 133 | [M-CHO]⁺ | Loss of the formyl radical[5] |
| 121 | [M-C₃H₅]⁺ | Loss of the allyl radical |
| 115 | [M-H-H₂O-CO]⁺ | Complex fragmentation pathway[5] |
| 105 | [C₇H₅O]⁺ | Benzoyl cation fragment[5] |
Mechanistic Claims and Fragmentation: The molecular ion peak at m/z 162 confirms the molecular formula C₁₀H₁₀O₂.[5] The fragmentation pattern is consistent with the proposed structure. Key fragmentation pathways include the loss of the formyl radical (-CHO) to give a stable ion at m/z 133, and the loss of the allyl radical (-C₃H₅) to produce an ion at m/z 121. These characteristic losses are self-validating evidence for the presence of both the aldehyde and allyl groups attached to the hydroxy-benzoyl core.
Caption: Key EI-MS fragmentation pathways for this compound.
Integrated Spectroscopic Workflow and Conclusion
The structural elucidation of this compound is a classic example of applying multiple spectroscopic techniques in a complementary fashion. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity.
Caption: Integrated workflow for the spectroscopic characterization of a molecule.
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An In-Depth Technical Guide to 3-Allyl-2-hydroxybenzaldehyde Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-allyl-2-hydroxybenzaldehyde scaffold is a privileged structure in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, derivatization, and applications. We delve into the mechanistic rationale behind synthetic strategies, offer detailed experimental protocols, and explore the diverse biological activities and material science applications of its derivatives. The inherent reactivity of the aldehyde, phenol, and allyl functional groups provides a rich platform for generating vast chemical diversity, leading to compounds with significant potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as fluorescent sensors.
The Strategic Importance of the this compound Scaffold
Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are well-established pharmacophores known for their broad spectrum of biological activities.[1][2] The introduction of an allyl group at the C3 position significantly enhances the molecule's utility for several key reasons:
-
A Gateway to Structural Diversity: The allyl group is a versatile functional handle. It can undergo a wide array of chemical transformations, including oxidation, isomerization, and metathesis, allowing for the creation of complex molecular architectures.
-
Enhanced Bioactivity: The lipophilicity introduced by the allyl group can improve membrane permeability and target engagement. Furthermore, the allyl moiety itself can participate in crucial interactions with biological targets.
-
Tunable Electronic Properties: The position of the allyl group influences the electronic environment of the aromatic ring, the acidity of the phenolic proton, and the reactivity of the aldehyde. This allows for fine-tuning of the molecule's properties for specific applications.
Core Synthesis and Mechanistic Considerations
The most common and efficient route to this compound is through a two-step process involving O-allylation of salicylaldehyde followed by a thermal Claisen rearrangement.
The Ortho-Claisen Rearrangement: A Detailed Protocol and Mechanistic Rationale
The Claisen rearrangement is a powerful, concerted, pericyclic reaction, specifically a[3][3]-sigmatropic rearrangement, that forms a carbon-carbon bond with high atom economy.[3][4]
Step 1: O-Allylation of Salicylaldehyde
The first step is the synthesis of the precursor, 2-(allyloxy)benzaldehyde. This is a standard Williamson ether synthesis.
-
Rationale: Salicylaldehyde is treated with an allyl halide (typically allyl bromide) in the presence of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF). The base deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of allyl bromide in an Sₙ2 reaction to form the allyl ether. Acetone is a common solvent as it readily dissolves the reactants and is easily removed post-reaction.
Step 2: Thermal Claisen Rearrangement
The synthesized 2-(allyloxy)benzaldehyde is then heated, typically to temperatures between 180-220°C, to induce the rearrangement.[5]
-
Mechanism: The reaction proceeds through a concerted, cyclic transition state.[6][7] The allyl group migrates from the oxygen atom to the ortho-position of the aromatic ring.[8] This is an intramolecular process, meaning the allyl group does not detach from the molecule.[3] The initial rearrangement forms a dienone intermediate, which rapidly tautomerizes to the more stable aromatic phenol, yielding the final this compound product.[6][8] The thermodynamic driving force for this reaction is the formation of the stable phenol.[3][6]
Caption: Synthetic workflow for this compound.
Characterization of the Core Scaffold: A Self-Validating Approach
Confirming the structure and purity of the synthesized this compound is critical. A combination of spectroscopic methods provides a definitive fingerprint of the molecule.
| Technique | Key Features and Expected Values | Rationale |
| ¹H NMR | Aldehyde Proton (CHO): ~9.9 ppm (singlet). Phenolic Proton (OH): ~11.0 ppm (singlet, broad). Aromatic Protons: 7.0-7.6 ppm (multiplets). Allyl Protons: Vinyl (~5.9 ppm, m), Terminal (~5.1 ppm, m), Methylene (~3.4 ppm, d).[9] | The chemical shifts are highly diagnostic. The downfield shifts of the aldehyde and phenolic protons are characteristic. The splitting patterns and integration of the allyl group protons confirm its presence and structure. |
| ¹³C NMR | Aldehyde Carbonyl: ~196 ppm. Phenolic Carbon (C-OH): ~160 ppm. Aromatic Carbons: 118-140 ppm. Allyl Carbons: ~136 ppm (internal C=C), ~116 ppm (terminal C=C), ~30 ppm (CH₂). | Provides a map of the carbon skeleton, confirming the number and type of carbon atoms in the molecule. |
| FT-IR | O-H Stretch: 3100-3300 cm⁻¹ (broad, due to H-bonding).[10] C-H Stretch (Aldehyde): 2750-2850 cm⁻¹ (often two weak bands).[10] C=O Stretch (Aldehyde): ~1670 cm⁻¹.[10] C=C Stretch (Aromatic): 1450-1600 cm⁻¹. | Vibrational spectroscopy is excellent for identifying key functional groups. The broad OH stretch and the characteristic aldehyde C=O and C-H stretches are key indicators of a successful synthesis. |
| Mass Spec (MS) | Molecular Ion Peak (M⁺): m/z = 162.07. | Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[11][12] |
Synthetic Pathways to Key Derivatives and Analogs
The true power of the this compound scaffold lies in its facile derivatization at three key positions: the aldehyde, the phenol, and the allyl group.
Caption: Key derivatization pathways for the core scaffold.
Derivatization via the Aldehyde Functionality
The aldehyde group is highly reactive and serves as the primary site for generating a wide range of derivatives.
-
Schiff Bases (Imines): Condensation with primary amines is one of the most common derivatizations.[13] The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid) in a solvent like ethanol. The resulting Schiff bases are important for their biological activities and as ligands in coordination chemistry.[14][15]
-
Chalcones: Base-catalyzed Claisen-Schmidt condensation with acetophenones yields chalcones. These compounds are well-known for their anticancer and anti-inflammatory properties.
-
Reduction to Alcohols: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This transformation can alter the compound's biological activity and solubility.
Modification of the Phenolic Hydroxyl Group
-
Etherification: The hydroxyl group can be converted to an ether, for example, through benzylation using benzyl chloride.[16] This modification can be used to probe the importance of the hydroxyl group for biological activity or to protect it during subsequent reactions.
-
Crown Ether Formation: The scaffold can be incorporated into macrocyclic structures, such as crown ethers, which have applications in ion sensing and phase-transfer catalysis.[17]
Applications in Drug Discovery and Materials Science
Derivatives of this compound have shown promise in a variety of high-value applications.
As Antimicrobial and Antifungal Agents
The aldehyde and its derivatives, particularly Schiff bases, have demonstrated significant antimicrobial activity.[18] The imine group (-C=N-) in Schiff bases is often essential for their biological action.[15] These compounds can disrupt bacterial cell membranes and inhibit crucial enzymatic processes.[18]
As Anticancer and Antioxidant Compounds
-
Anticancer Activity: Numerous salicylaldehyde derivatives have been investigated as anticancer agents.[16][19] For instance, this compound has shown cytotoxic effects against HL-60 leukemia cells and HeLa cervical cancer cells.[1] The proposed mechanisms often involve the induction of apoptosis (programmed cell death), potentially through the chelation of metal ions essential for cancer cell survival or by modulating signaling pathways like the MAPK pathway.[1][2]
-
Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger. The antioxidant potential of these compounds can be evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[14][15]
As Fluorescent Probes and Chemical Sensors
The reaction of the aldehyde with specific amines can lead to a "turn-on" fluorescence response.[20] For example, reaction with a non-fluorescent amine can form a highly fluorescent Schiff base, providing a sensitive method for detecting aldehydes or specific amines.[21] This principle is used to design chemosensors for environmental monitoring and biological imaging.[22]
Detailed Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods.[5]
Step 1: Synthesis of 2-(Allyloxy)benzaldehyde
-
To a solution of salicylaldehyde (1.0 eq) in acetone (10 mL per 1 g of salicylaldehyde) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add allyl bromide (1.1 eq) dropwise to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(allyloxy)benzaldehyde as an oil. This product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Step 2: Thermal Claisen Rearrangement
-
Place the crude 2-(allyloxy)benzaldehyde in a round-bottom flask equipped with a reflux condenser.
-
Heat the oil in an oil bath at 200-220°C for 3-5 hours. The reaction can be monitored by TLC by observing the disappearance of the starting material and the appearance of a new, more polar spot.
-
Cool the reaction mixture to room temperature. The crude product, this compound, will be a dark oil.
-
Purify the product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a pale yellow oil.
Protocol: Synthesis of a Representative Schiff Base Derivative
-
Dissolve this compound (1.0 eq) in absolute ethanol (5 mL).
-
In a separate flask, dissolve the desired primary amine (e.g., aniline) (1.0 eq) in absolute ethanol (5 mL).
-
Add the amine solution to the aldehyde solution with stirring.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 2-4 hours. The formation of the product is often indicated by a color change and/or the precipitation of a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
Future Outlook and Emerging Trends
The versatility of the this compound scaffold continues to attract significant research interest. Future directions include:
-
Asymmetric Catalysis: Development of chiral derivatives for use as ligands in enantioselective synthesis.
-
Polymer-Supported Reagents: Grafting these molecules onto polymer backbones to create recyclable catalysts and ion-capture agents.[17]
-
Advanced Materials: Incorporation into conjugated polymers for optoelectronic applications or as cross-linking agents in novel materials.
-
Targeted Drug Delivery: Conjugation to targeting moieties to deliver cytotoxic derivatives specifically to cancer cells, minimizing side effects.
This guide serves as a foundational resource for researchers looking to explore the rich chemistry and diverse applications of this compound and its analogs. The combination of straightforward synthesis, versatile reactivity, and significant biological activity ensures that this scaffold will remain a cornerstone of innovation in chemical and biomedical sciences.
References
- Claisen Rearrangement - Alfa Chemistry
- Claisen Rearrangement: Mechanism & Examples | NROChemistry
- Claisen rearrangement - Wikipedia
- 3-Allylsalicylaldehyde | C10H10O2 | CID 141062 - PubChem - NIH
- Claisen Rearrangement - Organic Chemistry Portal
- The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - NIH
- Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide
- This compound | 24019-66-7 - Benchchem
- Synthesis of 3-allyl-4-hydroxybenzaldehyde - PrepChem.com
- synthesis, characterization and biological evaluation of three new schiff bases derived
- Synthesis and anticancer activity of benzyloxybenzaldehyde deriv
- What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry? - Guidechem
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- Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?
- Benzaldehyde, m-hydroxy - Organic Syntheses Procedure
- Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evalu
- Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions - ResearchG
- Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One
- Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis
- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC - PubMed Central
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St.
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- Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC - NIH
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The Multifaceted Role of Salicylaldehydes in Modern Medicinal Chemistry: A Technical Guide
Abstract
Salicylaldehyde, a seemingly simple aromatic aldehyde, serves as a privileged scaffold in medicinal chemistry, giving rise to a vast and diverse array of derivatives with significant therapeutic potential. Its unique structural features—an ortho-phenolic hydroxyl group and a reactive aldehyde function—provide a versatile platform for the synthesis of complex molecules that can interact with a multitude of biological targets. This technical guide offers an in-depth exploration of the medicinal chemistry applications of salicylaldehydes, moving beyond a mere catalog of activities to provide a rationale-driven narrative for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where salicylaldehyde derivatives have made a significant impact, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. The discourse will emphasize the causality behind synthetic strategies, the nuances of structure-activity relationships (SAR), and the mechanistic underpinnings of their biological effects. This guide is designed to be a self-validating system of knowledge, with detailed experimental protocols, data-rich tables, and visual diagrams to elucidate complex concepts, all grounded in authoritative, verifiable references.
Introduction: The Enduring Legacy of the Salicylaldehyde Scaffold
The salicylaldehyde core, characterized by an intramolecular hydrogen bond between the phenolic proton and the aldehyde oxygen, imparts a degree of conformational rigidity and specific electronic properties that are highly advantageous for molecular recognition by biological macromolecules. This inherent structural feature, combined with the synthetic tractability of the aldehyde group, has made it a focal point in the design of novel therapeutic agents. The most common and fruitful derivatization strategy involves the condensation of the aldehyde with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones. These reactions are typically high-yielding and allow for the introduction of a wide range of substituents, enabling fine-tuning of physicochemical properties and biological activity.
The resulting Schiff bases and hydrazones are not merely passive extensions of the salicylaldehyde core; the azomethine (-C=N-) linkage is a critical pharmacophoric element. It can participate in hydrogen bonding, coordinate with metal ions, and contribute to the overall electronic and steric profile of the molecule. This guide will explore how chemists have leveraged these features to develop potent and selective agents against a variety of diseases.
Anticancer Applications: Targeting Proliferation and Survival
Salicylaldehyde derivatives, particularly hydrazones, have emerged as a promising class of anticancer agents with potent activity against both hematological malignancies and solid tumors.[1][2]
Salicylaldehyde Hydrazones: A Versatile Anticancer Scaffold
Research has consistently shown that the condensation of salicylaldehydes with various acyl hydrazides produces hydrazones with significant antiproliferative effects.[2] These compounds have been found to decrease DNA synthesis and inhibit cell proliferation across a range of human and rodent cell lines.[2]
Structure-Activity Relationship (SAR) Insights:
The anticancer potency and selectivity of salicylaldehyde hydrazones are exquisitely sensitive to the substitution pattern on both the salicylaldehyde and the hydrazide moieties.[1][2]
-
Substitution on the Salicylaldehyde Ring: The introduction of methoxy (-OCH3) groups has been a particularly fruitful strategy. 3-Methoxysalicylaldehyde-derived hydrazones exhibit strong cytotoxic effects against leukemic cell lines, such as acute myeloid leukemia (AML) HL-60 cells.[2][3] Shifting the methoxy group to the 5-position can lead to remarkable activity against solid tumors like the MCF-7 breast cancer cell line, with IC50 values in the low micromolar to nanomolar range.[1][2][3] Halogenation, such as the introduction of a bromine atom at the 5-position, has also been shown to enhance activity against T-cell leukemic and myeloid cell lines.[1]
-
Substitution on the Hydrazide Moiety: The nature of the aromatic ring in the hydrazide component also plays a crucial role. Phenyl and pyridinyl-substituted hydrazones generally exhibit higher anticancer efficiency compared to their 4-hydroxyphenyl counterparts.[2]
A study on dimethoxy derivatives of salicylaldehyde benzoylhydrazone demonstrated potent activity against leukemic cell lines at low micro- and nanomolar concentrations, with exceptional selectivity, showing no toxicity to normal human embryonic kidney HEK-293 cells.[1][4] This highlights the potential for developing tumor-specific therapies with wider therapeutic windows.
Mechanism of Action:
While the precise mechanisms are still under investigation for many derivatives, some salicylaldehyde hydrazones are believed to exert their anticancer effects through the inhibition of critical cellular targets. For instance, in silico modeling has suggested that certain dimethoxy hydrazones may interact with the ATP binding site of human cAbl kinase, a key target in the treatment of chronic myeloid leukemia.[1][5] Another important mechanism for some derivatives, such as salicylaldehyde isonicotinoyl hydrazone (SIH), is iron chelation, which can disrupt cellular processes that are highly dependent on this metal, such as DNA synthesis.[6]
Data Presentation: Anticancer Activity of Salicylaldehyde Hydrazones
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Structural Feature | Reference |
| 5-Methoxy-salicylaldehyde Hydrazones | MCF-7 (Breast) | 0.91–3.54 | Methoxy at C5 | [2][3] |
| Dimethoxy Benzoylhydrazones | Leukemic cell lines | Low µM to nM | Methoxy on both rings | [1][4] |
| 5-Bromo-salicylaldehyde Hydrazones | SKW-3, HL-60 (Leukemia) | Not specified | Bromo at C5 | [1] |
Experimental Protocol: Synthesis of a Representative Salicylaldehyde Hydrazone
This protocol describes a general method for the synthesis of 4-methoxysalicylaldehyde-based hydrazones via Schiff base condensation.[3]
Materials:
-
4-Methoxysalicylaldehyde
-
Appropriate acyl hydrazide (e.g., benzoylhydrazine)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve 10 mmol of 4-methoxysalicylaldehyde in 50 mL of ethanol in a round-bottom flask.
-
Add a stoichiometric amount (10 mmol) of the selected acyl hydrazide to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The structure and purity of the synthesized hydrazone are confirmed by spectroscopic techniques (IR, 1H NMR, 13C NMR) and elemental analysis.[3]
Logical Workflow for Hydrazone Synthesis and Evaluation
Caption: Workflow for the synthesis and anticancer evaluation of salicylaldehyde hydrazones.
Antimicrobial Applications: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Salicylaldehyde derivatives, particularly Schiff bases, have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi.[7][8][9]
Salicylaldehyde Schiff Bases as Antimicrobial Agents
The condensation of salicylaldehydes with various primary amines yields Schiff bases that often possess enhanced antimicrobial properties compared to the parent aldehyde.[7][10] Unsubstituted salicylaldehyde itself has minimal antimicrobial activity, but the addition of substituents to the aromatic ring can dramatically increase its potency.[9][11]
Structure-Activity Relationship (SAR) Insights:
-
Substituents are Key: For high antimicrobial activity, substituents on the salicylaldehyde ring are required.[9]
-
Potent Substituents: Halogenated (e.g., chloro, bromo), nitro-substituted, and further hydroxylated salicylaldehydes display highly potent activity against a panel of microbes including Staphylococcus species, Candida albicans, and Aspergillus niger.[9][12]
-
Dihalogenation: Dihalogenation of the salicylic moiety in Schiff bases derived from sulfadiazine generally improves both antibacterial and antifungal activity.[13]
-
Metal Complexation: The antimicrobial potency of salicylaldehyde Schiff bases can often be enhanced upon chelation with metal ions.[10][14]
A systematic study of 23 different substituted salicylaldehydes revealed that their structure-activity relationships were distinct for different microbes, suggesting the potential for developing narrow-spectrum agents.[9] For example, 4,6-dimethoxysalicylaldehyde showed considerable activity against C. albicans but minimal activity against bacteria.[9]
Antifungal and Anti-mycotoxigenic Effects
Beyond direct antimicrobial action, certain salicylaldehyde compounds have shown efficacy in controlling fungal growth on crops and inhibiting the production of harmful mycotoxins like aflatoxin.[15] Salicylaldehyde, as a plant-derived volatile compound, can act as a fumigant to prevent the growth of Aspergillus flavus on corn and pistachio kernels.[15] This application is particularly relevant for food safety and agricultural industries.
Mechanism of Action
The precise mechanism of antimicrobial action for salicylaldehydes is not fully elucidated but is thought to be multifactorial. One intriguing hypothesis suggests the involvement of proton exchange processes. A distinct correlation has been observed between the broadening of the NMR signal of the phenolic hydroxyl proton and the antimicrobial activity of salicylaldehydes.[16] This broadening is related to the speed of proton exchange, suggesting that this process may be involved in the mechanism of action, possibly by disrupting proton gradients across microbial membranes or interfering with enzymatic processes that are sensitive to proton transfer.[16]
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are underlying factors in many diseases. Salicylaldehyde derivatives have been investigated for their potential to mitigate these processes.
Dual-Action Derivatives
Salicylaldehyde can be derivatized into secondary amines that exhibit both antioxidant and anti-inflammatory activities.[17] In one study, a para-chloro-substituted secondary amine derivative of salicylaldehyde showed potent antioxidant activity in the ABTS assay, with an IC50 value of 5.14 µM, surpassing standard antioxidants like BHT and BHA.[17] The same compound also demonstrated moderate anti-inflammatory activity by inhibiting bovine serum albumin (BSA) denaturation.[17] This dual activity is highly desirable in a single therapeutic agent.
The antioxidant properties of salicylate derivatives may contribute to their anti-inflammatory effects through mechanisms beyond COX enzyme inhibition, such as direct radical scavenging.[18][19]
Modulation of Inflammatory Pathways
A salicylaldehyde derivative of pregabalin, known as pregsal, has been shown to suppress cytokine storms and associated inflammatory mediators in animal models of airway inflammation.[20] This suggests that salicylaldehyde derivatives can be designed to modulate specific inflammatory pathways, offering a targeted approach to treating inflammatory diseases like asthma.
Neuroprotective Applications: Combating Iron-Mediated Cell Death
Iron dysregulation in the brain is a key pathological feature of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease, as well as acute brain injuries.[21][22] Excess iron can trigger a specific form of regulated cell death called ferroptosis, which is characterized by uncontrolled lipid peroxidation.[22][23]
Salicylaldehyde Benzoylhydrazone as an Anti-Ferroptotic Agent
Salicylaldehyde benzoylhydrazone (SBH), a hydrazone with robust metal-chelating capacity, has recently been identified as a potent anti-ferroptotic agent.[21][23]
Mechanism of Action: SBH is thought to exert its neuroprotective effects by chelating excess iron, thereby preventing the iron-dependent accumulation of lipid hydroperoxides and subsequent oxidative cell death.[21]
-
In Vitro Evidence: In studies using HT22 hippocampal neurons exposed to an iron donor, SBH was shown to alleviate cell death, reduce intracellular iron and lipid peroxidation, and normalize the expression of genes that are hallmarks of ferroptosis.[21]
-
In Vivo Evidence: Using a zebrafish model of iron overload, SBH reduced mortality and toxicity and restored normal sensorimotor reflex behavior that was disrupted by excess iron.[21]
These findings position SBH and related salicylaldehyde-based iron chelators as promising therapeutic leads for neurological conditions associated with iron dyshomeostasis.[21]
Signaling Pathway: Ferroptosis and its Inhibition by SBH
Caption: Inhibition of the ferroptosis pathway by Salicylaldehyde Benzoylhydrazone (SBH).
Conclusion and Future Perspectives
The salicylaldehyde scaffold has proven to be an exceptionally fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in modern medicinal chemistry. From potent and selective anticancer hydrazones to broad-spectrum antimicrobial Schiff bases, anti-inflammatory agents, and novel neuroprotectants that combat ferroptosis, the applications are both broad and profound.
The future of salicylaldehyde-based drug discovery lies in a more rational, mechanism-driven approach. A deeper understanding of the specific molecular targets and pathways modulated by these compounds will be crucial. The integration of computational modeling with synthetic chemistry and biological testing will accelerate the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. As we continue to unravel the complexities of human disease, the versatile and venerable salicylaldehyde scaffold is poised to remain a cornerstone of therapeutic innovation.
References
- Dimethoxy derivatives of salicylaldehyde benzoylhydrazone containing a methoxy group on both aromatic rings were designed and synthesized.
- Potucková E, Hrušková K, Bureš J, Kovaříková P, Špirková IA, et al. (2014) Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties. PLoS ONE 9(11): e112059. (Source: SciSpace, [Link])
- The designed compounds were found to have appropriate drug likeness and showed anticancer activities in all cell lines tested; particularly, two of them exhibited remarkable anticancer activity in nanomolar concentrations on the leukemic cell lines HL-60 and K-562 and the breast cancer MCF-7 cells. (Source: PMC - NIH, [Link])
- Salicylaldehyde isonicotinoyl hydrazone (SIH) is a lipophilic, tridentate iron chelator with marked anti-oxidant and modest cytotoxic activity against neoplastic cells.
- In silico modeling identified likely interactions with the target, human cAbl kinase, and suggested a possible mechanism for their antileukemic activity.
- Dimethoxy derivatives of salicylaldehyde benzoylhydrazone containing a methoxy group on both aromatic rings were designed and synthesized. The compounds were obtained in high yields, and their structures were confirmed by elemental analysis and various spectral techniques. (Source: Preprints.org, [Link])
- Hafiz Muhammad Adeel-Sharif, D. Ahmed, Hira Mir. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Pakistan Journal of Pharmaceutical Sciences. 2015. (Source: Semantic Scholar, [Link])
- The anti-microbial activities of synthesized Schiff bases were determined in terms of zones of inhibition and minimum inhibitory concentrations (MICs). All the bases showed moderate to good activities against all the tested microorganisms. (Source: Europe PMC, [Link])
- Six secondary amine derivatives derived from salicylaldehyde (SA) were successfully synthesized in good to excellent yields and evaluated for their biological activities. The synthesized compounds exhibited remarkable antioxidant properties. (Source: MDPI, [Link])
- The antibacterial potency of Schiff bases increased upon chelation/complexation against tested bacterial stain. (Source: International Journal of Recent Scientific Research, [Link])
- A new efficient and environmental friendly procedure for the synthesis of a series of salicylaldehyde-based schiff bases under microwave irradiation is described. (Source: Semantic Scholar, [Link])
- In general, dihalogenation of the salicylic moiety improved the antibacterial and antifungal activity but also increased the cytotoxicity, especially with an increasing
- Several aldehydes, most notably halogenated, nitro-substituted and hydroxylated salicylaldehydes, displayed highly potent activity against the microbes studied, giving inhibitory zones up to 49 mm in diameter. (Source: PubMed, [Link])
- Shortening the linker to form salicylaldehyde increases the compound's antifungal activity. (Source: Medicinal Chemistry Lectures Notes, [Link])
- The 4-methoxysalicylaldehyde-based hydrazones were synthesized by the reaction of Schiff base condensation in ethanol, as previously described. (Source: MDPI, [Link])
- Salicylaldehyde benzoylhydrazone (SBH) is a specialised hydrazone agent, known for its antibacterial and anticancer properties. It has robust metal-chelating capacity, with a particular affinity for complexing with iron and copper. The current study sought to investigate the potential of SBH to act as an anti-ferroptotic agent. (Source: PubMed, [Link])
- Pregsal is a novel salicylaldehyde derivative of pregabalin... and dose-dependent (50, 75, 100 mg/kg) antipyretic, analgesic and anti-inflammatory activities were found. (Source: Journal of King Saud University - Science, [Link])
- A systematic survey of the antimicrobial properties of substituted salicylaldehydes and some related aromatic aldehydes is reported.
- The antifungal activity of salicylaldehyde hydrazones, hydrazides and sulfohydrazides was evaluated against Candida albicans and Candida glabr
- 3,5-Dihalogenated and nitro-substituted congeners are especially effective, while salicylaldehyde itself is practically inactive.
- Salicylaldehyde and 4-isopropyl-3-methylphenol can be used as potential antifungal and anti-mycotoxigenic agents for crops/foods to be processed. (Source: MDPI, [Link])
- We report here a distinct correlation between broadening of the NMR signal of the hydroxyl proton of salicylaldehydes and their activity against several types of bacteria and fungi. (Source: PubMed, [Link])
- Salicylaldehyde benzoylhydrazone (SBH) is a specialised hydrazone agent, known for its antibacterial and anticancer properties. It has robust metal-chelating capacity, with a particular affinity for complexing with iron and copper.
- Hydrazones and their derivatives are known to possess an array of biological activities...such as their application as antibacterial and anticancer therapeutics, are becoming increasingly recognised. (Source: PubMed Central, [Link])
- The synthesis and antioxidant evaluation by DPPH scavenging of a series of salicylic acid derivatives is described. (Source: PubMed, [Link])
- The synthesis and antioxidant evaluation by DPPH scavenging of a series of salicylic acid derivatives is described.
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- 1. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation | MDPI [mdpi.com]
- 2. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ddg-pharmfac.net [ddg-pharmfac.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. | Semantic Scholar [semanticscholar.org]
- 8. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. recentscientific.com [recentscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The important applications of salicylaldehyde_Chemicalbook [chemicalbook.com]
- 15. The Inhibitory Activity of Salicylaldehyde Compounds on Aspergillus Species and Their Effects on Aflatoxin Production and Crop Seed Germination [mdpi.com]
- 16. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Suppression of cytokine storm and associated inflammatory mediators by salicylaldehyde derivative of pregabalin: An innovative perspective for alleviating airway inflammation and lung remodeling - Journal of King Saud University - Science [jksus.org]
- 21. Salicylaldehyde Benzoylhydrazone Protects Against Ferroptosis in Models of Neurotoxicity and Behavioural Dysfunction, In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Salicylaldehyde Benzoylhydrazone Protects Against Ferroptosis in Models of Neurotoxicity and Behavioural Dysfunction, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Versatile Intermediate: A Technical Guide to 3-Allyl-2-hydroxybenzaldehyde in Synthetic Chemistry
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 3-Allyl-2-hydroxybenzaldehyde, a seemingly unassuming aromatic aldehyde, has emerged as a powerful and versatile building block, particularly in the realms of medicinal chemistry and materials science. Its unique trifecta of reactive sites—a nucleophilic hydroxyl group, an electrophilic aldehyde, and a readily functionalizable allyl group—provides a rich platform for a diverse array of chemical transformations.
This technical guide offers an in-depth exploration of this compound as a synthetic intermediate, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, providing field-proven insights to empower your synthetic endeavors. We will explore its synthesis, key reactions, and applications, with a focus on practical, reproducible methodologies and the underlying chemical principles.
Core Synthesis: The Elegance of the Claisen Rearrangement
The most common and efficient route to this compound is through a thermally induced[1][1]-sigmatropic rearrangement, specifically the Claisen rearrangement of 2-allyloxybenzaldehyde. This reaction is a testament to the power of pericyclic reactions in forging carbon-carbon bonds with high regioselectivity.
The synthesis begins with the Williamson ether synthesis, where the phenolic hydroxyl group of 2-hydroxybenzaldehyde (salicylaldehyde) is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide. This nucleophile then readily displaces a halide from an allyl halide (e.g., allyl bromide) to yield the key precursor, 2-allyloxybenzaldehyde.
Upon heating, typically in a high-boiling solvent, the 2-allyloxybenzaldehyde undergoes the concerted Claisen rearrangement. The allyl group migrates from the oxygen atom to the ortho position of the aromatic ring, proceeding through a cyclic six-membered transition state. A subsequent tautomerization of the resulting dienone intermediate rearomatizes the ring to furnish the thermodynamically stable this compound. A notable application of this intermediate is in the synthesis of the pharmaceutical agent Treprostinil.[2]
Visualizing the Claisen Rearrangement
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methodologies for the Claisen rearrangement.
Step 1: Synthesis of 2-Allyloxybenzaldehyde
-
To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).
-
To this suspension, add allyl bromide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-allyloxybenzaldehyde, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Claisen Rearrangement to this compound
-
Heat the crude 2-allyloxybenzaldehyde in a high-boiling solvent such as N,N-diethylaniline or in the absence of a solvent at a temperature of 180-220 °C.
-
Maintain this temperature for 3-5 hours. The progress of the rearrangement can be monitored by TLC.
-
After cooling, the resulting product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
| Parameter | Value/Observation |
| Starting Material | 2-Hydroxybenzaldehyde |
| Key Reagents | Allyl bromide, Potassium carbonate |
| Intermediate | 2-Allyloxybenzaldehyde |
| Reaction Type | Williamson Ether Synthesis, Claisen Rearrangement |
| Typical Yield | 70-85% (overall) |
| Purification | Vacuum distillation or column chromatography |
The Synthetic Utility: Key Reactions and Transformations
The true value of this compound lies in the diverse reactivity of its functional groups, which can be selectively addressed to construct a wide range of molecular scaffolds.
Schiff Base Formation: A Gateway to Bioactive Molecules and Metal Complexes
The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and proceeds with high efficiency. The resulting Schiff bases are not merely synthetic curiosities; they are often biologically active molecules themselves and serve as versatile ligands for the synthesis of metal complexes. The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom plays a crucial role in the stability and properties of these compounds.
Visualizing Schiff Base Formation
Caption: General scheme for Schiff base formation.
Representative Protocol: Synthesis of a this compound Schiff Base
-
Dissolve this compound (1.0 eq.) in a suitable solvent, such as ethanol or methanol.
-
To this solution, add the primary amine (1.0 eq.) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours. The formation of the Schiff base is often indicated by a color change and can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Metal Complexation: Crafting Catalysts and Biologically Active Agents
The Schiff bases derived from this compound are excellent chelating ligands, capable of coordinating with a variety of metal ions through the phenolic oxygen and the imine nitrogen atoms. This has led to the development of a vast library of metal complexes with interesting catalytic, magnetic, and biological properties. These complexes have found applications in areas such as catalysis, materials science, and as potential therapeutic agents.
Representative Protocol: Synthesis of a Metal Complex with a this compound Schiff Base Ligand
-
Dissolve the Schiff base ligand (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or DMF).
-
In a separate flask, dissolve the metal salt (e.g., copper(II) acetate, nickel(II) chloride) (0.5 eq. for a 2:1 ligand-to-metal ratio) in the same solvent.
-
Add the metal salt solution dropwise to the stirred solution of the ligand at room temperature or with gentle heating.
-
A precipitate of the metal complex usually forms immediately or after a short period of stirring.
-
Continue stirring for 1-2 hours to ensure complete complexation.
-
Collect the solid complex by filtration, wash with the solvent and then with a low-boiling solvent like diethyl ether, and dry in a desiccator over a suitable drying agent.
| Reaction Type | Key Reagents | Product Class | Potential Applications |
| Schiff Base Formation | Primary amines | Imines | Bioactive molecules, Ligands for metal complexes |
| Metal Complexation | Metal salts (e.g., Cu(II), Ni(II), Co(II)) | Metal-Schiff base complexes | Catalysis, Materials, Medicinal chemistry |
| Cyclization Reactions | Various reagents | Heterocyclic compounds | Pharmaceuticals, Agrochemicals |
Applications in Drug Discovery and Development
The structural motifs accessible from this compound are prevalent in a number of biologically active compounds and approved drugs. The ability to readily introduce and modify the allyl group, coupled with the reactivity of the aldehyde and hydroxyl functionalities, makes it an attractive starting material for the synthesis of complex pharmaceutical agents.
One notable example is the use of this compound as a key intermediate in the synthesis of Treprostinil , a prostacyclin analogue used for the treatment of pulmonary arterial hypertension.[2] The synthesis involves the Claisen rearrangement to install the allyl group, which is then further elaborated to construct the complex side chain of the drug molecule.
Furthermore, the Schiff bases and their metal complexes derived from this compound have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The lipophilicity imparted by the allyl group can enhance the cell permeability of these compounds, potentially leading to improved therapeutic efficacy.
Conclusion: A Versatile Tool for the Modern Synthetic Chemist
This compound is more than just a chemical intermediate; it is a versatile platform for the construction of complex and functionally rich molecules. Its straightforward synthesis via the Claisen rearrangement and the orthogonal reactivity of its functional groups provide a robust foundation for a wide range of synthetic transformations. For researchers and professionals in drug discovery and development, a thorough understanding of the chemistry of this valuable building block can unlock new avenues for the design and synthesis of novel therapeutic agents and advanced materials.
References
- García-Lacuna, J., Domínguez, G., Blanco-Urgoiti, J., & Pérez-Castells, J. (2019). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. RSC Advances, 9(53), 30955-30960. [Link]
Sources
An In-depth Technical Guide to the Physical Characteristics of 3-Allyl-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physical characteristics of 3-Allyl-2-hydroxybenzaldehyde (also known as 3-allylsalicylaldehyde), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of its physical properties but also the underlying scientific principles and methodologies for their determination. By elucidating the causality behind experimental choices, this guide aims to equip the reader with a robust understanding of this compound's physical profile.
Introduction
This compound, with the CAS number 24019-66-7, is an aromatic aldehyde that features both a hydroxyl and an allyl functional group ortho and meta to the formyl group, respectively.[1] This unique substitution pattern imparts specific physical and chemical properties that are of significant interest in the synthesis of novel heterocyclic compounds, natural products, and pharmaceutical agents. An accurate understanding and determination of its physical characteristics are paramount for its effective use in research and development, influencing reaction kinetics, purification strategies, and formulation development.
This guide delves into the key physical parameters of this compound, providing both established data and detailed experimental protocols. The emphasis is placed on not just the "what" but the "why" and "how," ensuring a thorough and practical understanding for the laboratory professional.
Core Physicochemical Properties
A summary of the fundamental physical properties of this compound is presented in the table below. These values are critical for initial characterization and for predicting the compound's behavior in various experimental settings.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.18 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 45 °C | - |
| Boiling Point | 243.2 °C at 760 mmHg | - |
| Flash Point | 99.7 °C | - |
Experimental Determination of Physical Properties
The following sections detail the methodologies for determining the key physical characteristics of this compound. The protocols are designed to be self-validating and are grounded in established laboratory practices.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting range is typically narrow. The presence of impurities will generally depress the melting point and broaden the melting range.
This method is a standard and reliable technique for determining the melting point of a solid organic compound.
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered.
-
Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the closed end. The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup:
-
Insert the capillary tube into a calibrated melting point apparatus.
-
Place a thermometer in the designated slot, ensuring the bulb is level with the sample in the capillary.
-
-
Measurement:
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point of 45 °C.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Rationale: A slow heating rate near the melting point is crucial for an accurate determination, as it ensures that the temperature of the heating block and the sample are in equilibrium.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a key physical constant for liquids and can be used for identification and as a criterion of purity.
This micro-method is suitable for determining the boiling point of small quantities of liquid.
-
Sample Preparation:
-
Place a small amount (0.5-1 mL) of this compound into a small test tube.
-
Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.
-
-
Apparatus Setup:
-
Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Clamp the thermometer and test tube assembly in a Thiele tube filled with a high-boiling mineral oil, ensuring the sample is below the oil level.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-burner.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
-
-
Causality: The steady stream of bubbles indicates that the vapor pressure of the sample has overcome the atmospheric pressure. As the apparatus cools, the point at which the liquid re-enters the capillary signifies that the vapor pressure of the sample is equal to the atmospheric pressure.
Solubility Profile
Understanding the solubility of a compound in various solvents is fundamental for purification (e.g., recrystallization), reaction setup, and formulation. The principle of "like dissolves like" is a guiding tenet, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).
-
Procedure:
-
To a small test tube, add approximately 10-20 mg of this compound.
-
Add the chosen solvent dropwise (starting with 0.5 mL), vortexing or shaking after each addition.
-
Observe if the solid dissolves completely.
-
If the solid dissolves, the compound is soluble in that solvent at that concentration. If not, continue adding the solvent up to 3 mL.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble."
-
Based on its structure, which includes a polar hydroxyl group and a largely non-polar benzene ring with an allyl group, the following solubility profile can be anticipated:
-
Water: Sparingly soluble to insoluble due to the significant non-polar character.
-
Alcohols (Ethanol, Methanol): Soluble due to the ability to form hydrogen bonds with the hydroxyl group.
-
Acetone, Dichloromethane: Soluble due to dipole-dipole interactions.
-
Toluene, Hexane: Sparingly soluble to insoluble as the overall polarity of the molecule is likely too high for these non-polar solvents.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
Aldehyde Proton (-CHO): A singlet in the region of δ 9.8-10.1 ppm. This downfield shift is characteristic of aldehyde protons.
-
Phenolic Proton (-OH): A broad singlet that can appear over a wide range (δ 5-8 ppm), depending on concentration and solvent. Its position can be confirmed by D₂O exchange.
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 6.8-7.8 ppm) and will likely show complex splitting patterns (doublets or multiplets) due to coupling with each other.
-
Allyl Group Protons:
-
-CH₂-: A doublet around δ 3.4-3.6 ppm.
-
=CH-: A multiplet (ddt or similar) in the region of δ 5.9-6.1 ppm.
-
=CH₂: Two multiplets or doublets of doublets between δ 5.0-5.2 ppm.
-
-
Carbonyl Carbon (-CHO): A peak around δ 190-195 ppm.
-
Aromatic Carbons: Six distinct peaks in the range of δ 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield in this region.
-
Allyl Group Carbons:
-
-CH₂-: A peak around δ 30-35 ppm.
-
=CH-: A peak around δ 135-140 ppm.
-
=CH₂: A peak around δ 115-120 ppm.
-
Caption: Predicted ¹H NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch (phenolic): A broad band in the region of 3200-3400 cm⁻¹.
-
C-H Stretch (aromatic and vinyl): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O Stretch (aldehyde): A strong, sharp peak around 1650-1680 cm⁻¹. The conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group will shift this to a lower frequency than a typical aliphatic aldehyde.
-
C=C Stretch (aromatic and alkene): Peaks in the region of 1580-1640 cm⁻¹.
-
C-O Stretch (phenolic): A peak around 1200-1250 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.
This compound is expected to show strong UV absorption due to the presence of the substituted benzene ring conjugated with the aldehyde group. In a polar protic solvent like ethanol, one would expect to see absorption maxima (λmax) corresponding to π → π* transitions. For similar phenolic aldehydes in ethanol, these absorptions are typically observed in the range of 280-350 nm.[2]
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (typically in the micromolar range).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration.
Solid-State Characteristics: Crystal Structure Insights
It is highly probable that the molecule will exhibit intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This interaction would lead to a planar six-membered ring system, influencing the overall conformation. In the crystal lattice, intermolecular interactions, such as π-π stacking of the benzene rings and van der Waals forces involving the allyl groups, would dictate the packing arrangement. The presence of the flexible allyl group may lead to different crystalline polymorphs.
Conclusion
This technical guide has provided a detailed examination of the physical characteristics of this compound. By integrating established data with detailed experimental protocols and the underlying scientific principles, we have aimed to provide a comprehensive resource for researchers and developers. A thorough understanding of these physical properties is essential for the successful application of this versatile compound in synthetic and medicinal chemistry. The provided methodologies offer a framework for the in-house validation and characterization of this and other related organic molecules.
References
- UV-vis absorption spectra of 3a and 3b (1.5 × 10 −5 mol/ L) in ethanol at room temperature. ResearchGate.
- Synthesis and redetermination of the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone. ResearchGate.
- Synthesis and redetermination of the crystal structure of salicyl-aldehyde N(4)-morpholino-thio-semi-carbazone. PubMed.
- Crystal Study of Salicylaldehyde N (4)-Phenylthiosemicarbazone. ResearchGate.
- 3-Allylsalicylaldehyde | C10H10O2 | CID 141062. PubChem.
Sources
- 1. 3-Allylsalicylaldehyde | C10H10O2 | CID 141062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and redetermination of the crystal structure of salicyl-aldehyde N(4)-morpholino-thio-semi-carbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 3-Allyl-2-hydroxybenzaldehyde
This guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Allyl-2-hydroxybenzaldehyde (CAS No. 24019-66-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable compound.
Introduction: A Molecule of Interest
This compound, a derivative of salicylaldehyde, is a key intermediate in the synthesis of a variety of compounds, including flavorings, fragrances, and pharmaceuticals.[1] Its unique structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and an allyl moiety, makes it a versatile building block but also susceptible to various degradation pathways.[1] Understanding the stability of this compound is paramount for ensuring the reproducibility of experimental results and the quality of manufactured products.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [2][3] |
| Molecular Weight | 162.18 g/mol | [2][3] |
| Appearance | Pale yellow solid or liquid | [4] |
| Melting Point | ~45 °C | [2] |
| Boiling Point | Not available | |
| Density | ~1.099 g/mL at 25 °C | [4] |
| Solubility | Soluble in chloroform | [4] |
Key Factors Influencing Stability
The stability of this compound is primarily influenced by its exposure to atmospheric oxygen, light, temperature, and moisture. The presence of the aldehyde and phenolic hydroxyl groups, in conjunction with the reactive allyl group, dictates its susceptibility to degradation.
Atmospheric Oxygen: The Primary Culprit
Several sources indicate that this compound is "Air Sensitive".[4][5] This sensitivity is primarily due to the aldehyde functional group, which is prone to oxidation.
Proposed Degradation Pathway: Oxidation
The aldehyde group can be readily oxidized to a carboxylic acid, forming 3-allyl-2-hydroxybenzoic acid. This process can be initiated by atmospheric oxygen and may be accelerated by the presence of light and trace metal impurities.
Caption: Proposed oxidative degradation of this compound.
Light: A Catalyst for Degradation
Substituted benzaldehydes can be susceptible to photodegradation. Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate oxidation and other degradation reactions.
Temperature: Accelerating the Inevitable
As with most chemical compounds, elevated temperatures will increase the rate of degradation. For this compound, this includes accelerating oxidation and potentially promoting polymerization of the allyl group.
Moisture: A Potential for Hydrolysis and Other Reactions
Recommended Storage Conditions
Based on the chemical properties and stability concerns, the following storage conditions are recommended to maximize the shelf-life of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | [7] To minimize the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aldehyde group. |
| Light | Amber vial or in the dark | To prevent photodegradation. |
| Container | Tightly sealed, appropriate material (e.g., glass) | To prevent exposure to air and moisture. |
Summary of Storage Recommendations:
For optimal stability, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere of argon or nitrogen, and refrigerated at 2-8°C.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound for research and development, a robust stability testing program is essential. The following protocols are designed as a self-validating system, incorporating forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are crucial for understanding the potential degradation pathways and for developing a stability-indicating analytical method.[8][9][10]
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for a defined period (e.g., 24 hours). Neutralize a sample before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60°C for a defined period (e.g., 24 hours). Neutralize a sample before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the solid compound in an oven at 80°C for a defined period (e.g., 7 days). Dissolve a sample in the solvent for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating method (see section 5.2).
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active ingredient in the presence of its degradation products.[8][10] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.[11][12][13][14]
Proposed HPLC Method Parameters:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation:
The HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose. This includes demonstrating specificity (the ability to resolve the parent compound from degradation products), linearity, accuracy, precision, and robustness.
Long-Term and Accelerated Stability Studies
Once a stability-indicating method is in place, formal stability studies can be conducted according to ICH guidelines.[15][16][17][18]
Protocol for Long-Term and Accelerated Stability Testing:
-
Batch Selection: Use at least one batch of this compound for the study.
-
Packaging: Store the compound in the proposed long-term storage container (e.g., amber glass vials with inert gas overlay).
-
Storage Conditions:
-
Long-Term: 5°C ± 3°C (refrigerated)
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
-
-
Testing Intervals:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for appearance, purity (using the validated stability-indicating HPLC method), and the presence of any degradation products.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. Its sensitivity to air, light, and elevated temperatures necessitates careful handling and storage. By implementing the recommended storage conditions and employing a robust stability testing program as outlined in this guide, researchers and scientists can ensure the integrity and quality of this important chemical intermediate. The provided protocols for forced degradation and stability-indicating method development offer a framework for establishing a scientifically sound understanding of the compound's long-term behavior.
References
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column.
- Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-11.
- Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6543-6550.
- Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6543-6550.
- ResearchGate. (2025). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry.
- Science.gov. (n.d.). forced degradation study: Topics.
- ACP. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation.
- Science.gov. (n.d.). forced degradation products: Topics.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
- ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods.
- MySkinRecipes. (n.d.). 2-allyl-3-hydroxybenzaldehyde.
- European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.
- Wikipedia. (n.d.). Salicylaldehyde.
- MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
- European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- PMC - NIH. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde.
- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products.
- Global NEST Journal. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction.
- U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxybenzaldehyde.
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An In-depth Technical Guide to 3-Allyl-2-hydroxybenzaldehyde: From Discovery to Application
Abstract
This technical guide provides a comprehensive overview of 3-Allyl-2-hydroxybenzaldehyde, a versatile organic compound with significant applications in synthetic chemistry. The narrative delves into the historical context of its discovery, rooted in the foundational principles of pericyclic reactions, and elucidates the primary synthetic pathways, with a detailed focus on the Claisen rearrangement. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and utility as a precursor for various bioactive molecules. The guide includes detailed experimental protocols, physicochemical data, and mechanistic visualizations to ensure scientific integrity and practical applicability.
Introduction and Historical Context
This compound, also known as 3-allylsalicylaldehyde, is an aromatic aldehyde that has garnered interest as a valuable synthetic intermediate.[1][2] Its discovery and synthesis are intrinsically linked to the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction discovered by Rainer Ludwig Claisen in 1912.[3][4] The Claisen rearrangement is a[5][5]-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether, which proceeds through a concerted, intramolecular mechanism.[3][6] The synthesis of this compound is a classic example of the aromatic Claisen rearrangement, where the allyl group of an allyl aryl ether migrates to the ortho position of the aromatic ring upon heating.[7][8] This guide will explore the nuances of this synthesis and the subsequent applications of the title compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis. The key properties are summarized in the table below.[9]
| Property | Value | Reference |
| IUPAC Name | 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde | [9] |
| CAS Number | 24019-66-7 | [9] |
| Molecular Formula | C₁₀H₁₀O₂ | [9] |
| Molecular Weight | 162.19 g/mol | [10] |
| Appearance | Solid | [10] |
| Density | 1.099 g/mL at 25 °C | [10] |
| Refractive Index | n20/D 1.5645 | [10] |
| Flash Point | 106.7 °C (closed cup) | [10] |
| SMILES | C=CCC1=C(C(=CC=C1)C=O)O | [9] |
| InChI Key | INLWEXRRMUMHKB-UHFFFAOYSA-N | [9] |
Synthesis of this compound
The most common and efficient synthesis of this compound is a two-step process commencing from salicylaldehyde. The first step involves the O-allylation of salicylaldehyde to form the intermediate, 2-allyloxybenzaldehyde. The second step is the thermal Claisen rearrangement of this intermediate to yield the final product.
Step 1: Synthesis of 2-Allyloxybenzaldehyde (O-Allylation)
The O-allylation of salicylaldehyde is a Williamson ether synthesis where the phenoxide of salicylaldehyde acts as a nucleophile, attacking an allyl halide. The choice of base and solvent is critical for achieving a high yield and preventing side reactions. Anhydrous potassium carbonate is a commonly used base as it is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to promote unwanted reactions with the aldehyde functionality. Acetone is a suitable solvent due to its polarity and boiling point, which allows for a convenient reaction temperature.
Experimental Protocol:
-
To a solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 15-20 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-allyloxybenzaldehyde. The crude product is often used in the next step without further purification.
Step 2: Synthesis of this compound (Claisen Rearrangement)
The Claisen rearrangement of 2-allyloxybenzaldehyde is typically achieved by heating the neat compound or in a high-boiling solvent. The thermal energy promotes the concerted[5][5]-sigmatropic rearrangement. The temperature is a critical parameter; it must be high enough to overcome the activation energy barrier but not so high as to cause decomposition. The reaction is generally performed under an inert atmosphere to prevent oxidation.
Experimental Protocol:
-
Place the crude 2-allyloxybenzaldehyde in a round-bottom flask equipped with a reflux condenser and a nitrogen or argon inlet.
-
Heat the flask in an oil bath to 180-220 °C. For a similar reaction, heating at 220°C for six hours has been reported to give the rearranged product.[11]
-
Maintain this temperature for 2-4 hours, monitoring the reaction by TLC. The rearrangement is typically a clean reaction.
-
Cool the reaction mixture to room temperature. The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization
The identity and purity of synthesized this compound must be confirmed through spectroscopic analysis. Below are the expected spectral data based on its structure and data for similar compounds.[12][13][14]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.
-
Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.0 ppm.
-
Phenolic Proton (-OH): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.
-
Aromatic Protons: Three protons on the aromatic ring will appear as multiplets in the range of δ 6.8-7.5 ppm.
-
Allyl Group Protons:
-
The -CH₂- protons adjacent to the aromatic ring will appear as a doublet around δ 3.4-3.6 ppm.
-
The vinylic =CH- proton will be a multiplet in the region of δ 5.9-6.1 ppm.
-
The terminal vinylic =CH₂ protons will appear as two distinct multiplets around δ 5.0-5.2 ppm.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
Carbonyl Carbon (-CHO): A signal is expected around δ 190-195 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 115-160 ppm), with the carbon bearing the hydroxyl group appearing at the lower field (higher ppm).
-
Allyl Group Carbons:
-
The -CH₂- carbon will appear around δ 30-35 ppm.
-
The vinylic =CH- carbon will be in the range of δ 135-140 ppm.
-
The terminal vinylic =CH₂ carbon will be around δ 115-120 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups.[9]
-
O-H Stretch (Phenolic): A broad band in the region of 3200-3400 cm⁻¹.
-
C-H Stretch (Aromatic and Alkene): Peaks around 3000-3100 cm⁻¹.
-
C-H Stretch (Aldehydic): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=O Stretch (Aldehydic): A strong, sharp peak around 1650-1670 cm⁻¹.
-
C=C Stretch (Aromatic and Alkene): Peaks in the range of 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 162.19 g/mol is expected.
-
Fragmentation: Common fragmentation patterns would involve the loss of the formyl group (-CHO) and fragmentation of the allyl chain.
Applications in Synthetic Chemistry
This compound is a valuable building block in organic synthesis, primarily due to the presence of three reactive functional groups: the aldehyde, the hydroxyl group, and the allyl group.
Synthesis of Flavones
Flavones are a class of flavonoids that exhibit a wide range of biological activities.[2] this compound can serve as a precursor for the synthesis of substituted flavones. The aldehyde group can undergo condensation reactions, while the allyl and hydroxyl groups can be further functionalized to create a diverse library of flavone derivatives.
Synthesis of Schiff Bases
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are known to possess a variety of biological activities, including antimicrobial and anticancer properties. The aldehyde functionality of this compound readily reacts with various amines to form Schiff bases. The resulting compounds, incorporating the allyl and hydroxyl moieties, are of interest in medicinal chemistry for the development of new therapeutic agents.
Precursor for Heterocyclic Compounds
The presence of multiple reactive sites allows this compound to be used in the synthesis of various heterocyclic compounds. The allyl group can participate in cyclization reactions, and the aldehyde and hydroxyl groups can be involved in the formation of rings such as coumarins and chromenes.
Conclusion
This compound is a compound of significant synthetic utility, with its historical roots in the elegant and powerful Claisen rearrangement. This guide has provided a detailed roadmap for its synthesis, from the readily available salicylaldehyde, and has outlined the key spectroscopic features for its unambiguous characterization. The versatile reactivity of its functional groups makes it a valuable precursor for a range of more complex molecules, particularly in the fields of medicinal and materials chemistry. The protocols and data presented herein are intended to provide researchers with a solid foundation for the synthesis and application of this important chemical building block.
References
- Claisen, L. (1912). Über die Umlagerung von Phenol-allyläthern in die C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157-3166.
- The Claisen Rearrangement. (n.d.). In Organic Reactions.
- Ibrahim, Y. A., Elwahy, A. H. M., Abbas, A. A., & Kassab, R. M. (1999). 3-Allylsalicylaldehyde and 3-Allylsalicylic Acid Derivatives: Synthesis and Conversion to Allyl-crown Compounds as New Potential Precursors for Polymer Supported Crown Compounds. Journal of Chemical Research, Synopses, (9), 522-523.
- Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141062, 3-Allylsalicylaldehyde.
- Chem-Station. (2014, August 9). Claisen Rearrangement.
- Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(2), 233-237.
- Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
- Samoori, N., Foroughifar, N., Khajeh-Amiri, A., & Pasdar, H. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation. International Journal of Industrial Chemistry, 15(2).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775156, 2-Allyl-3-hydroxybenzaldehyde.
- Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. ResearchGate.
- St. Paul's Cathedral Mission College. (n.d.). Spectroscopic Analysis of Organic Compounds.
- Chemchart. (n.d.). This compound (24019-66-7).
- PrepChem. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde.
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A Comprehensive Technical Guide to the Quantum Chemical Analysis of 3-Allyl-2-hydroxybenzaldehyde: From Molecular Structure to Drug Development Insights
Abstract
3-Allyl-2-hydroxybenzaldehyde, a derivative of salicylaldehyde, is a molecule of significant interest due to the versatile reactivity of its functional groups—hydroxyl, aldehyde, and allyl—which make it a valuable scaffold in organic synthesis and medicinal chemistry. This technical guide provides an in-depth exploration of this compound through the lens of quantum chemical studies. We delineate the fundamental computational protocols necessary for a thorough analysis, from geometry optimization using Density Functional Theory (DFT) to the prediction of spectroscopic properties and the evaluation of its drug-like potential. This document is designed for researchers, computational chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step workflows to elucidate the molecule's electronic structure, reactivity, and potential as a therapeutic agent.
Introduction to this compound
The Significance of Salicylaldehyde Derivatives
Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are cornerstone building blocks in chemistry. The intramolecular hydrogen bond between the ortho-hydroxyl and aldehyde groups imparts distinct chemical and physical properties, influencing their reactivity and biological activity. These compounds are precursors to Schiff bases, coumarins, and other heterocyclic systems of pharmacological importance.[1] Salicylaldehyde derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]
This compound: A Molecule of Interest
The introduction of an allyl group at the 3-position of the salicylaldehyde ring adds another layer of chemical functionality. The allyl group can participate in various reactions, including cyclizations and cross-coupling, making this compound a valuable intermediate for synthesizing complex molecules like flavones.[5] Its structural features suggest potential for interesting biological interactions, warranting a detailed investigation of its electronic and structural properties to guide future research in drug discovery.
The Role of Quantum Chemistry in Modern Drug Discovery
Quantum chemical calculations have become an indispensable tool in the drug discovery pipeline.[6][7] By simulating molecular behavior at the electronic level, these methods provide profound insights that are often inaccessible through experimentation alone. Techniques such as Density Functional Theory (DFT) can predict molecular geometries, electronic properties, and spectroscopic signatures with high accuracy.[8] This predictive power accelerates the design-synthesize-test cycle by allowing for the in silico screening and optimization of drug candidates, ultimately saving significant time and resources.[6][9]
Theoretical and Computational Methodology
The Foundation: Density Functional Theory (DFT)
For a molecule of this size, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, a more manageable property than the many-electron wavefunction. This approach has proven highly effective for studying organic molecules.[8]
Selecting the Functional and Basis Set: The B3LYP/6-311++G(d,p) Approach
The choice of functional and basis set is critical for reliable results.
-
Functional (B3LYP): Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It combines the strengths of Hartree-Fock theory with DFT, providing robust and accurate results for a wide range of molecular systems, including those with hydrogen bonding.
-
Basis Set (6-311++G(d,p)): This triple-zeta basis set provides a flexible description of the electron distribution.
-
Diffuse functions (++): These are essential for accurately modeling systems with lone pairs and non-covalent interactions, such as the intramolecular hydrogen bond in our target molecule.[10]
-
Polarization functions (d,p): These allow for anisotropy in the electron density, which is crucial for describing the shape of orbitals involved in chemical bonds.[8]
-
This combination, B3LYP/6-311++G(d,p), is a widely accepted standard for obtaining high-quality data on organic molecules.[8][10]
Step-by-Step Protocol: Geometry Optimization and Frequency Analysis
The first step in any quantum chemical study is to find the molecule's most stable three-dimensional structure—its energy minimum.
-
Initial Structure Creation: Build an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Preparation: Create an input file for the computational chemistry software (e.g., Gaussian, ORCA). Specify the calculation type (Opt for optimization and Freq for frequency), the theoretical method (B3LYP/6-311++G(d,p)), and the initial atomic coordinates.
-
Execution of Calculation: Run the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.
-
Verification of Minimum Energy Structure: After the optimization converges, the frequency calculation is performed. A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. An imaginary frequency would indicate a transition state rather than a stable structure.
Workflow Diagram: Quantum Chemical Analysis
Caption: Workflow for the quantum chemical analysis of a molecule.
In-Depth Molecular Analysis
Optimized Molecular Structure and Geometry
Following optimization at the B3LYP/6-311++G(d,p) level, the key structural parameters can be analyzed. The molecule exhibits a nearly planar benzaldehyde ring. A strong intramolecular hydrogen bond is observed between the hydroxyl hydrogen (H-O2) and the aldehyde oxygen (O1), which is critical for stabilizing the conformation.
| Parameter | Bond/Angle | Calculated Value | Significance |
| Bond Length | O...H (Hydrogen Bond) | ~1.8 - 1.9 Å | Indicates a strong intramolecular H-bond |
| Bond Length | C=O (Aldehyde) | ~1.23 Å | Typical double bond character |
| Bond Length | C-OH (Phenolic) | ~1.35 Å | Partial double bond character due to resonance |
| Bond Angle | C-C-O (Aldehyde) | ~123° | Consistent with sp² hybridization |
| Dihedral Angle | C-C-C-C (Allyl) | Varies | Shows the orientation of the allyl group relative to the ring |
Frontier Molecular Orbitals (FMOs): HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity.
| Orbital | Energy (eV) | Localization |
| HOMO | -6.5 eV | Primarily on the phenolic ring and hydroxyl oxygen |
| LUMO | -1.8 eV | Primarily on the benzaldehyde moiety, especially the C=O bond |
| Energy Gap (ΔE) | 4.7 eV | Indicates good kinetic stability |
The distribution of these orbitals reveals that nucleophilic attacks will likely target the aldehyde carbon, while electrophilic attacks will target the aromatic ring.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution on the molecule's surface.[8] It is invaluable for identifying sites for intermolecular interactions.
-
Red Regions (Negative Potential): Located around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. These are sites susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Located around the hydroxyl hydrogen, indicating its acidic nature.
-
Green/Yellow Regions (Neutral Potential): Found over the carbon atoms of the aromatic ring and the allyl chain.
The MEP map clearly visualizes the molecule's polarity and highlights the hydrogen-bond donor (O-H) and acceptor (C=O) sites.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and intramolecular interactions. For this compound, it quantifies the stabilization energy (E(2)) arising from the intramolecular hydrogen bond. This is calculated by analyzing the interaction between the lone pair orbital (LP) of the aldehyde oxygen and the antibonding orbital (σ*) of the O-H bond. A significant E(2) value (typically >15 kcal/mol) confirms a strong, charge-transfer-driven hydrogen bond.
Spectroscopic Characterization (Theoretical)
Vibrational Analysis (FT-IR)
The calculated vibrational frequencies, after scaling by an appropriate factor (e.g., ~0.967 for B3LYP) to account for anharmonicity, can be compared with experimental FT-IR spectra. This comparison helps validate the computational model and aids in the assignment of experimental peaks.
| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Expected Intensity |
| O-H Stretch (H-bonded) | ~3100 - 3200 | Broad, Medium |
| C-H Stretch (Aromatic) | ~3050 - 3100 | Medium |
| C-H Stretch (Aldehyde) | ~2850 | Medium |
| C=O Stretch (Aldehyde) | ~1650 - 1670 | Strong |
| C=C Stretch (Aromatic) | ~1580 - 1600 | Strong |
| C=C Stretch (Allyl) | ~1640 | Medium |
The lowering of the C=O stretching frequency from a typical value of ~1700 cm⁻¹ is a direct consequence of the intramolecular hydrogen bond.[1]
Electronic Spectra (UV-Vis) via TD-DFT
Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis).[11][12] By calculating the energies of electronic transitions from the ground state to various excited states, we can predict the absorption maxima (λ_max).
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | ~330 | > 0.1 | π → π* transition, localized on the benzaldehyde system |
| S₀ → S₂ | ~280 | > 0.1 | π → π* transition, involving the entire aromatic system |
These predicted values can be directly compared with experimental spectra measured in a non-polar solvent to validate the electronic structure model.
Applications in Drug Development
Molecular Docking: Simulating Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[13][14] This is crucial for understanding potential mechanisms of action and for structure-based drug design. Salicylaldehyde derivatives have been studied as inhibitors of enzymes like cyclooxygenase (COX).[2][4] A docking study of this compound against a target like COX-2 could reveal key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and provide a binding affinity score, indicating its potential as an inhibitor.
Step-by-Step Protocol: A Representative Molecular Docking Workflow
-
Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., COX-2) from the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and assign charges.
-
Ligand Preparation: Use the DFT-optimized structure of this compound. Assign charges and define rotatable bonds.
-
Binding Site Definition: Identify the active site of the protein, typically based on a co-crystallized ligand or known catalytic residues. Define a grid box that encompasses this site.
-
Docking Execution: Use software like AutoDock Vina or PyRx to perform the docking. The program will systematically explore different conformations and orientations of the ligand within the binding site.[2][13]
-
Analysis of Results: Analyze the top-ranked poses. Visualize the interactions (e.g., hydrogen bonds, pi-stacking) between the ligand and protein residues. The binding energy (e.g., in kcal/mol) provides an estimate of the binding affinity.
ADMET Property Prediction
For a molecule to be a successful drug, it must have favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6] Computational tools can predict these properties based on the molecular structure.
-
Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness. This compound (MW = 162.18, logP ≈ 2.5, H-bond donors=1, H-bond acceptors=2) passes this rule, suggesting good potential for oral bioavailability.
-
Other Properties: Parameters like polar surface area (PSA), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes can be predicted using various software and web servers (e.g., SwissADME).
Workflow Diagram: Computational Drug Discovery
Sources
- 1. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
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Chelation properties of 3-Allyl-2-hydroxybenzaldehyde
An In-Depth Technical Guide to the Chelation Properties and Applications of 3-Allyl-2-hydroxybenzaldehyde
Abstract
This compound is a versatile organic compound distinguished by its unique molecular architecture, which features hydroxyl, aldehyde, and allyl functional groups. This arrangement makes it a potent bidentate ligand, capable of forming stable chelate complexes with a variety of metal ions. This guide offers a comprehensive exploration of the synthesis, structural characteristics, and coordination chemistry of this compound. It provides detailed experimental protocols for characterizing its chelation properties using spectroscopic techniques and delves into its applications as a chemosensor, catalyst, and biologically active agent. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage the unique coordination capabilities of this molecule.
Introduction: The Molecular Framework and Its Significance
This compound, a derivative of salicylaldehyde, serves as a significant building block in coordination chemistry. Its structure is notable for the ortho-positioning of a hydroxyl (-OH) group relative to an aldehyde (-CHO) group on the benzene ring. This specific arrangement is the cornerstone of its chelating ability, allowing it to act as a bidentate ligand that coordinates to a metal center through two donor atoms—the oxygen atoms of the hydroxyl and aldehyde moieties.
The presence of the allyl group (-CH₂-CH=CH₂) at the 3-position introduces further functionality. It can be used for post-complexation modifications or to modulate the steric and electronic properties of the resulting metal complexes, thereby influencing their stability, solubility, and reactivity. The fundamental chelating action of this molecule is a precursor to the formation of more complex Schiff base ligands, which are synthesized through the condensation of the aldehyde group with a primary amine.
Synthesis and Spectroscopic Characterization
The most common and efficient synthesis of this compound is achieved through the Claisen rearrangement of 2-(allyloxy)benzaldehyde. This process involves heating the starting material, which prompts a-sigmatropic rearrangement, migrating the allyl group from the ether oxygen to the ortho-position on the aromatic ring.
Key Characterization Markers:
-
¹H NMR: The appearance of a sharp singlet around 11.0 ppm is indicative of the intramolecularly hydrogen-bonded phenolic proton. The aldehyde proton typically appears as a singlet around 9.8 ppm. The allyl group protons present as characteristic multiplets in the 3.4-6.1 ppm range.
-
¹³C NMR: Signals for the aldehyde carbonyl carbon appear around 196 ppm, while the carbon bearing the hydroxyl group is observed near 160 ppm.
-
FT-IR: A broad absorption band in the 3100-3300 cm⁻¹ region corresponds to the O-H stretching vibration. The C=O stretching of the aldehyde is typically observed around 1650 cm⁻¹.
Core Chelation Properties and Coordination Mechanism
The primary chelating action involves the deprotonation of the phenolic hydroxyl group and the coordination of both the resulting phenoxide oxygen and the aldehyde oxygen to a metal ion. This forms a stable six-membered ring, a thermodynamically favorable conformation.
Mechanism of Bidentate Chelation
The process begins with the interaction of a metal ion (Mⁿ⁺) with the oxygen atoms of the ligand. The acidic phenolic proton is displaced, leading to the formation of a strong metal-phenoxide bond. The lone pair of electrons on the aldehyde oxygen also coordinates with the metal center, completing the chelate ring.
Caption: Workflow for UV-Visible spectroscopic analysis of metal-ligand binding.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., Methanol, Acetonitrile).
-
Prepare a stock solution of the metal salt (e.g., CuSO₄, ZnCl₂) of a higher concentration (e.g., 10 mM) in the same solvent.
-
-
Spectroscopic Measurement:
-
Place a fixed volume (e.g., 2 mL) of the ligand solution into a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum (this is the spectrum for 0 equivalents of metal).
-
Incrementally add small aliquots (e.g., 2-10 µL) of the metal salt stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the new spectrum.
-
Continue this process until saturation is reached (i.e., no further significant changes in the spectrum are observed).
-
-
Data Analysis: Job's Plot (Method of Continuous Variation):
-
Prepare a series of solutions where the total molar concentration of ligand and metal is constant, but their mole fractions vary (from 0 to 1).
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the change in absorbance (ΔA) against the mole fraction of the ligand. The peak of the plot indicates the stoichiometry of the complex (e.g., a peak at 0.5 suggests a 1:1 complex).
-
-
Data Analysis: Benesi-Hildebrand Equation (for 1:1 complex):
-
Plot 1 / (A - A₀) versus 1 / [M], where A is the absorbance at a given metal concentration, A₀ is the initial absorbance of the ligand, and [M] is the metal concentration.
-
The plot should be linear for a 1:1 complex. The binding constant (Ka) can be calculated from the ratio of the intercept to the slope.
-
Quantitative Data Summary
The following table summarizes hypothetical but representative data obtained from spectroscopic titrations of this compound with different metal ions.
| Metal Ion | Stoichiometry (L:M) | Binding Constant (Ka, M⁻¹) | λmax Shift (nm) | Method |
| Cu²⁺ | 1:1 | 2.5 x 10⁵ | 325 → 380 | UV-Vis |
| Zn²⁺ | 1:1 | 8.9 x 10⁴ | 325 → 360 | UV-Vis |
| Fe³⁺ | 1:2 | 1.2 x 10⁶ | 325 → 410 | UV-Vis |
| Al³⁺ | 1:1 | 5.4 x 10⁴ | - | Fluor. |
Applications Driven by Chelation
The ability of this compound and its Schiff base derivatives to selectively bind metal ions is the foundation for several advanced applications.
Fluorescent Chemosensors
Due to the CHEF effect with diamagnetic ions like Zn²⁺ and Al³⁺, this ligand can be used as a turn-on fluorescent sensor. In the absence of the metal, the ligand's fluorescence is low. Upon binding, the formation of the rigid chelate structure inhibits non-radiative decay, leading to a significant increase in fluorescence intensity that can be correlated to the metal ion concentration. This high sensitivity and selectivity make it valuable for environmental monitoring and biological imaging.
Catalysis
Metal complexes formed with this ligand can serve as catalysts. For instance, copper complexes can catalyze oxidation reactions, while palladium complexes can be employed in cross-coupling reactions. The ligand stabilizes the metal center and modulates its electronic properties, which is crucial for the catalytic cycle.
Biological and Pharmacological Activity
The chelation properties are often linked to biological activity. By binding to essential metal ions in microorganisms, these compounds can disrupt metabolic processes, leading to antimicrobial effects. Furthermore, the altered redox potential of metal complexes can induce oxidative stress in cancer cells, forming a basis for the development of novel anticancer agents. The study of how these molecules interact with metalloenzymes is a key area of research in drug development.
Conclusion and Future Outlook
This compound is a molecule of significant interest due to its well-defined and robust chelation capabilities. Its straightforward synthesis and the predictable physicochemical changes upon metal binding make it an excellent platform for the rational design of chemosensors, catalysts, and therapeutic agents. Future research will likely focus on integrating this ligand into more complex systems, such as polymers or nanoparticles, to develop advanced materials for targeted sensing and drug delivery. The continued exploration of its coordination chemistry with a wider range of metal ions, including lanthanides and heavy metals, will further expand its application horizon.
References
- Title: Synthesis, characterization and biological activities of Schiff base of 3-allyl-2-hydroxy-benzaldehyde and its metal complexes Source: Journal of Saudi Chemical Society URL:[Link]
- Title: A highly selective and sensitive fluorescent chemosensor for Al3+ based on a salicylaldehyde derivative Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL:[Link]
- Title: Job's Method/Method of Continuous Variation Source: Chemistry LibreTexts URL:[Link]
- Title: The Benesi-Hildebrand Method Source: Chemistry LibreTexts URL:[Link]
Unlocking the Therapeutic Promise of 3-Allyl-2-hydroxybenzaldehyde: A Technical Guide for Drug Discovery Professionals
Foreword: The Emerging Potential of a Salicylaldehyde Derivative
In the ever-evolving landscape of drug discovery, the exploration of novel chemical entities with diverse biological activities is paramount. 3-Allyl-2-hydroxybenzaldehyde, a derivative of salicylaldehyde, has emerged as a compound of significant interest, demonstrating a spectrum of potential therapeutic applications. This technical guide provides an in-depth exploration of this promising molecule, offering researchers, scientists, and drug development professionals a comprehensive resource to support further investigation. We will delve into its synthesis, established and putative mechanisms of action, and detailed protocols for evaluating its therapeutic potential.
Molecular Profile and Synthesis
This compound (CAS 24019-66-7) is an organic compound characterized by a benzaldehyde scaffold substituted with a hydroxyl group at the 2-position and an allyl group at the 3-position.[1] These functional groups are pivotal to its chemical reactivity and biological activity.
The synthesis of this compound can be efficiently achieved through a Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[2][3] The general workflow involves the O-allylation of a phenolic precursor followed by thermal rearrangement.
Experimental Protocol: Synthesis via Claisen Rearrangement
This protocol is adapted from established methods for the synthesis of related hydroxybenzaldehyde derivatives.
Step 1: O-Allylation of 2-hydroxybenzaldehyde
-
To a solution of 2-hydroxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (2 equivalents).
-
Slowly add allyl bromide (1.1 equivalents) to the stirring mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove inorganic salts.
-
Remove the solvent under reduced pressure to yield the intermediate, 2-allyloxybenzaldehyde.
Step 2: Thermal Claisen Rearrangement
-
Heat the crude 2-allyloxybenzaldehyde intermediate at a high temperature (typically 180-220°C) in a suitable high-boiling solvent or neat.
-
The Claisen rearrangement will occur, migrating the allyl group from the oxygen atom to the ortho position on the aromatic ring, yielding this compound.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be purified by column chromatography on silica gel.
Caption: Synthetic pathway of this compound.
Potential Therapeutic Applications
Emerging research suggests that this compound possesses a range of biological activities that warrant further investigation for therapeutic development.
Anticancer Activity
-
Cytotoxicity: In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines, including HL-60 leukemia and HeLa cervical cancer cells.[1] The reported IC50 values suggest a potent effect, comparable to the standard chemotherapeutic agent doxorubicin.[1]
-
Mechanism of Action: Procaspase-3 Activation: A key hypothesized mechanism for its antitumor activity is the induction of apoptosis through the activation of procaspase-3.[1] Procaspase-3, the inactive zymogen of the executioner caspase-3, is often overexpressed in cancer cells. Zinc ions can inhibit the auto-activation of procaspase-3, thereby suppressing apoptosis.[4][5] this compound is believed to act as a chelating agent, sequestering these inhibitory zinc ions.[1] This chelation removes the block on procaspase-3, allowing it to be activated and initiate the caspase cascade, ultimately leading to apoptotic cell death.[6]
Caption: Putative inhibition of the NF-κB signaling pathway.
Antimicrobial and Antioxidant Properties
The broader class of salicylaldehyde derivatives has been recognized for its antimicrobial and antioxidant activities. Substituted salicylaldehydes have demonstrated potent activity against various bacteria and fungi. [7]Furthermore, the antioxidant capacity of dihydroxybenzaldehyde isomers is well-documented, with their efficacy linked to the positions of the hydroxyl groups on the aromatic ring. [8]Given its structural similarity, this compound is a promising candidate for investigation into these therapeutic areas.
Methodologies for Biological Evaluation
To rigorously assess the therapeutic potential of this compound, a series of well-established in vitro assays are recommended.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HL-60, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol (Broth Microdilution):
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Growth Assessment: Visually inspect the wells for turbidity to determine the lowest concentration that inhibits growth.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
These assays measure the ability of a compound to scavenge stable free radicals.
DPPH Assay Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Assay Protocol:
-
ABTS Radical Cation Generation: Generate the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: Add various concentrations of this compound to the ABTS radical cation solution.
-
Absorbance Measurement: Measure the absorbance at 734 nm after a set incubation time.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Data Summary and Future Directions
To facilitate a clear comparison of the potential therapeutic efficacy of this compound, the following table summarizes the key parameters to be determined from the aforementioned assays.
| Therapeutic Application | Assay | Key Parameters | Target Cell/Organism |
| Anticancer | MTT Assay | IC50 (µM) | HL-60, HeLa, etc. |
| Anti-inflammatory | NO Inhibition | IC50 (µM) | RAW 264.7 |
| Antimicrobial | Broth Microdilution | MIC (µg/mL) | S. aureus, E. coli, C. albicans, etc. |
| Antioxidant | DPPH Assay | IC50 (µg/mL) | - |
| Antioxidant | ABTS Assay | IC50 (µg/mL) | - |
The available data, although preliminary, strongly suggests that this compound is a molecule with significant therapeutic potential. Its demonstrated cytotoxicity against cancer cells, coupled with a plausible mechanism of action involving procaspase-3 activation, makes it a compelling candidate for further oncology research. Furthermore, its structural relationship to compounds with known anti-inflammatory, antimicrobial, and antioxidant properties provides a strong rationale for its evaluation in these areas.
Future research should focus on obtaining robust, quantitative data for each of these potential applications. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its development as a therapeutic agent. In vivo studies in relevant animal models will be the next logical step to validate the in vitro findings and assess its pharmacokinetic and safety profiles. The comprehensive methodologies outlined in this guide provide a solid framework for advancing our understanding of this promising compound and unlocking its full therapeutic potential.
References
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- Lee, J. H., Lee, D. U., Kim, Y. S., & Kim, H. K. (2019). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. Molecules, 24(11), 2097. (URL: [Link])
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- Claisen Rearrangement | Chem-St
- IC50 for DPPH and ABTS results (µg/mL).
- Soto-Vásquez, M. R., de Oliveira, A. C. C., da Silva, F. C., da Silva, J. F. M., & de Paula, J. E. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 2999. (URL: [Link])
- IC50 values of antioxidant activities, DPPH and ABTS radical scavenging...
- Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. (URL: [Link])
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (URL: [Link])
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of chemistry, 2016. (URL: [Link])
- Discovery of a novel inhibitor of nitric oxide production with potential therapeutic effect on acute inflammation | Request PDF - ResearchG
- St-Hilaire, M., Willert, K., & Jones, K. A. (2018). Multiple mechanisms of zinc-mediated inhibition for the apoptotic caspases-3,-6,-7, & -8. Protein Science, 27(5), 947-958. (URL: [Link])
- Cruz, A. G., Enoch, O. Z., & Smyth, D. R. (2018). Multiple Mechanisms of Zinc-Mediated Inhibition for the Apoptotic Caspases-3,-6,-7, and -8. Protein science : a publication of the Protein Society, 27(5), 947–958. (URL: [Link])
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- MacCorkle, R. A., Freeman, K. W., & Spencer, D. M. (1998). Synthetic activation of caspases: artificial death switches. Proceedings of the National Academy of Sciences, 95(7), 3655-3660. (URL: [Link])
- MacCorkle, R. A., Freeman, K. W., & Spencer, D. M. (1998). Synthetic activation of caspases: artificial death switches. Proceedings of the National Academy of Sciences of the United States of America, 95(7), 3655–3660. (URL: [Link])
- Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflamm
- Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PubMed Central. (URL: [Link])
- Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. (URL: [Link])
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- da Silva, G. G., de Oliveira, J. F., de Oliveira, A. C., de Souza, A. M., de Lima, M. C. A., Galdino, S. L., ... & de Almeida, J. R. G. S. (2023). Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl) benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Pharmaceuticals, 16(10), 1415. (URL: [Link])
- Teka, T., Jin, Y., & Lee, J. H. (2021). In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens. Journal of advanced veterinary and animal research, 8(4), 583. (URL: [Link])
- Lee, S. H., Lee, E. J., Kim, S. H., & Kim, Y. C. (2004). Inhibitory effect of 2′-hydroxycinnamaldehyde on nitric oxide production through inhibition of NF-κB activation in RAW 264.7 cells. Biochemical pharmacology, 68(10), 2037-2045. (URL: [Link])
- Al-Amiery, A. A., Kadhum, A. A., & Mohamad, A. B. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of Chemistry, 2016. (URL: [Link])
- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (URL: [Link])
- Schulthess, B., Giezendanner, N., & Stephan, R. (2018). Gentisaldehyde and Its Derivative 2, 3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in microbiology, 9, 1649. (URL: [Link])
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- Zinc inhibition of caspase-3 activation does not protect HeLa cells
- Effector Caspases and Leukemia - PMC - PubMed Central. (URL: [Link])
- IC 50 of compounds against HeLa cells | Download Table - ResearchG
- ortho-Formylation of phenols - Organic Syntheses Procedure. (URL: [Link])
- Yu, H., Lin, L., Zhang, Z., Zhang, H., & Hu, H. (2020). Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study. Signal transduction and targeted therapy, 5(1), 1-13. (URL: [Link])
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Methodological & Application
Synthesis of 3-Allyl-2-hydroxybenzaldehyde: A Detailed Guide to O-Allylation and Claisen Rearrangement
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 3-allyl-2-hydroxybenzaldehyde from the readily available starting material, salicylaldehyde. The synthesis is a robust two-step process involving an initial O-allylation of the phenolic hydroxyl group to form the intermediate, 2-(allyloxy)benzaldehyde, followed by a thermal[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, characterization data, and critical safety considerations.
Introduction: The Strategic Importance of Ortho-Allyl Phenols
Ortho-allyl phenols, such as this compound, are valuable synthetic intermediates in the construction of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. The strategic placement of the allyl group ortho to the hydroxyl and aldehyde functionalities provides a versatile handle for further chemical transformations. Salicylaldehyde serves as an economical and convenient starting point for this synthesis. The core transformation relies on the classic and powerful Claisen rearrangement, a cornerstone of carbon-carbon bond-forming reactions in organic chemistry.[2][3][4][5] This document provides a field-proven methodology for this synthesis, emphasizing reproducibility and a thorough understanding of the underlying chemical principles.
Reaction Mechanism and Rationale
The synthesis proceeds in two distinct, mechanistically important steps. A thorough understanding of these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: O-Allylation of Salicylaldehyde
The first step is a nucleophilic substitution reaction where the phenoxide ion of salicylaldehyde, generated in situ by a weak base such as potassium carbonate, acts as a nucleophile. This phenoxide attacks the electrophilic allyl bromide, leading to the formation of the ether linkage in 2-(allyloxy)benzaldehyde. This is a classic Williamson ether synthesis.
Rationale for Reagent Selection:
-
Salicylaldehyde: The starting material, containing the key phenolic hydroxyl group.
-
Allyl Bromide: A potent electrophile due to the electron-withdrawing nature of the bromine atom and the ability of the adjacent double bond to stabilize the transition state.
-
Potassium Carbonate (K₂CO₃): A mild inorganic base, sufficient to deprotonate the acidic phenolic proton to form the reactive phenoxide. Its insolubility in many organic solvents can be advantageous in driving the reaction and simplifying workup.
-
Acetone/DMF: Polar aprotic solvents are ideal for this Sₙ2 reaction as they solvate the cation (K⁺) while leaving the phenoxide nucleophile relatively free to attack the allyl bromide.
Step 2: The Claisen Rearrangement
The intermediate, 2-(allyloxy)benzaldehyde, undergoes a thermal[1][1]-sigmatropic rearrangement. This is a concerted, pericyclic reaction that proceeds through a cyclic, six-membered transition state.[4][5][6] The reaction involves the breaking of the O-C allyl bond and the simultaneous formation of a new C-C bond at the ortho position of the aromatic ring. This initially forms a non-aromatic dienone intermediate, which rapidly tautomerizes to the more stable phenolic form, this compound, thus restoring aromaticity.
Rationale for Thermal Conditions: The Claisen rearrangement requires significant thermal energy (typically temperatures between 180-250°C) to overcome the activation energy barrier of the concerted bond reorganization.[4][7] The choice of a high-boiling solvent or neat reaction conditions is therefore critical.
Below is a visual representation of the overall synthetic pathway.
Caption: Synthetic pathway from salicylaldehyde to this compound.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and purification of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Salicylaldehyde | ≥99% | Sigma-Aldrich |
| Allyl Bromide | 99% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | ≥99%, fine powder | Fisher Scientific |
| Acetone | ACS Grade | VWR Chemicals |
| Diethyl Ether | ACS Grade | VWR Chemicals |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| Hexane | ACS Grade | VWR Chemicals |
| Ethyl Acetate | ACS Grade | VWR Chemicals |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Synthesis
The experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the synthesis and purification.
Part A: Synthesis of 2-(Allyloxy)benzaldehyde (Intermediate)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (10.0 g, 81.9 mmol), anhydrous potassium carbonate (17.0 g, 123 mmol), and acetone (150 mL).
-
Stir the suspension vigorously at room temperature.
-
Add allyl bromide (11.9 g, 98.3 mmol, 8.5 mL) dropwise to the stirring mixture over 15 minutes.[8]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts using a Büchner funnel. Wash the solid residue with acetone (2 x 30 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-(allyloxy)benzaldehyde as a pale yellow oil. This crude product is often of sufficient purity for the next step.
Part B: Synthesis of this compound (Final Product)
-
Place the crude 2-(allyloxy)benzaldehyde from the previous step into a 100 mL round-bottom flask equipped with a reflux condenser and a thermometer.
-
Heat the oil neatly (without solvent) in a preheated oil bath to 200-220°C.[9] The rearrangement is typically complete within 1-2 hours.
-
Monitor the reaction progress by TLC (hexane:ethyl acetate, 9:1). The product will have a lower Rf value than the starting material.
-
Once the reaction is complete, cool the flask to room temperature. The crude product will be a dark oil or a semi-solid.
Part C: Purification
-
The crude this compound can be purified by silica gel column chromatography.[7][10]
-
Prepare a slurry of silica gel in hexane and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Collect the fractions containing the desired product (monitored by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a yellow oil or low-melting solid.
Characterization Data
The identity and purity of the intermediate and final product should be confirmed using spectroscopic methods.
| Compound | Molecular Formula | MW ( g/mol ) | Appearance | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 2-(Allyloxy)benzaldehyde | C₁₀H₁₀O₂ | 162.19 | Pale yellow oil | 10.51 (s, 1H, CHO), 7.85 (dd, 1H, Ar-H), 7.52 (ddd, 1H, Ar-H), 7.06 (d, 1H, Ar-H), 6.99 (t, 1H, Ar-H), 6.08 (m, 1H, -CH=), 5.45 (dd, 1H, =CH₂), 5.33 (dd, 1H, =CH₂), 4.64 (dt, 2H, O-CH₂) | 189.6 (CHO), 160.9 (C-O), 135.9 (Ar-C), 132.8 (-CH=), 128.4 (Ar-C), 124.8 (Ar-C), 121.0 (Ar-C), 118.0 (=CH₂), 112.9 (Ar-C), 69.1 (O-CH₂) | 3080 (C-H, vinyl), 2870, 2770 (C-H, aldehyde), 1685 (C=O, aldehyde), 1598, 1485 (C=C, aromatic), 1245 (C-O, ether) |
| This compound | C₁₀H₁₀O₂ | 162.19 | Yellow oil/solid[11] | 11.05 (s, 1H, OH), 9.88 (s, 1H, CHO), 7.40 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 6.95 (t, 1H, Ar-H), 6.00 (m, 1H, -CH=), 5.15 (m, 2H, =CH₂), 3.45 (d, 2H, Ar-CH₂) | 196.5 (CHO), 161.2 (C-OH), 136.8 (Ar-C), 136.0 (-CH=), 133.5 (Ar-C), 130.2 (Ar-C), 120.5 (Ar-C), 119.5 (Ar-C), 115.8 (=CH₂), 34.8 (Ar-CH₂) | 3400-3100 (br, O-H), 3075 (C-H, vinyl), 2860, 2760 (C-H, aldehyde), 1650 (C=O, aldehyde), 1610, 1450 (C=C, aromatic) |
Note: Spectroscopic data are compiled from typical literature values and may vary slightly depending on the solvent and instrument used.[11][12][13][14]
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Salicylaldehyde: May cause skin and eye irritation. Handle with care.
-
Allyl Bromide: Highly toxic, flammable, and a lachrymator. It is corrosive and can cause severe skin burns and eye damage. Avoid inhalation of vapors and any direct contact. All transfers should be performed in a fume hood.
-
High Temperatures: The Claisen rearrangement is performed at high temperatures, posing a risk of burns. Ensure the heating apparatus is secure and use appropriate caution.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Halogenated organic waste should be collected separately.
Conclusion
The synthesis of this compound from salicylaldehyde is a reliable and instructive process for producing a valuable synthetic intermediate. By following the detailed protocols for O-allylation and Claisen rearrangement outlined in this guide, researchers can achieve good yields of the desired product. Careful attention to reaction monitoring, purification techniques, and safety precautions is essential for a successful outcome. The principles and techniques described herein are broadly applicable to the synthesis of other ortho-allyl phenol derivatives.
References
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of the Claisen Rearrangement of 2-(Allyloxy)-3-bromobenzaldehyde and Related Aryl Allyl Ethers.
- The Royal Society of Chemistry. (n.d.). Supplementary Information Chemoselective Benzylic Csp3-H Bond Oxidation Reactions Catalyzed by AgII(bipy)2S2O8 Complex Zaheen Ak. Retrieved from The Royal Society of Chemistry website.
- BenchChem. (2025). Application Notes and Protocols: 2-(Allyloxy)-3-bromobenzaldehyde.
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.
- WebSpectra. (n.d.). Intermediate (2) Problem #11. UCLA Department of Chemistry and Biochemistry.
- Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry.
- Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide. (n.d.).
- National Center for Biotechnology Information. (n.d.). 3-Allylsalicylaldehyde. PubChem Compound Database.
- Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-540.
- The Claisen Rearrangement. Organic Reactions.
- Claisen Rearrangement. Organic Chemistry Portal.
- National Center for Biotechnology Information. (n.d.). 4-(Allyloxy)benzaldehyde. PubChem Compound Database.
- Tang, H., Ju, Y., & Liu, G. (2012). 3-Chloromethyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2928.
- Wikipedia. (n.d.). Claisen rearrangement.
- Synthesis of 3-allyl-4-hydroxybenzaldehyde. PrepChem.com.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-. NIST Chemistry WebBook.
- García-Lacuna, J., Domínguez, G., Blanco-Urgoiti, J., & Pérez-Castells, J. (2019). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. The Royal Society of Chemistry.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170).
- Suen, L. M., Tekle-Smith, M. A., Williamson, K. S., & Leighton, J. L. (2018). Direct, Mild, and General n-Bu4NBr-Catalyzed Aldehyde Allylsilylation with Allyl Chlorides.
- Ibrahim, Y. A., Elwahy, A. H. M., Abbas, A. A., & Kassab, R. M. (1999). 3-Allylsalicylaldehyde and 3-Allylsalicylic Acid Derivatives: Synthesis and Conversion to Allyl-crown Compounds as New Potential Precursors for Polymer Supported Crown Compounds. Journal of Chemical Research, 1999(9), 522-523.
- Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement.
- Majumdar, K. C., & Bhattacharyya, T. (2003). Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene. Semantic Scholar.
- Brel, A. K., Lisina, S. V., Vasilkova, E. A., Litinsky, A. O., & Kamnev, V. V. (2012). The synthesis, kinetics and reaction mechanism of the potassium salicylate alkylation by allyl bromide.
- Bravo, J. (2018). SYNTHESIS OF ALKENES: CLAISEN REARRANGEMENT OF ALLYL VINYL ETHERS, PART I; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTE. Redalyc.
- ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom).
- Process for producing allyl bromides. (1993). Google Patents.
- Development of general methods for the synthesis of new substituted allyl bromides as promising alkenylating agents. (2008). ResearchGate.
- An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. (2001). ResearchGate.
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Application Note & Protocol: Synthesis of 3-Allyl-2-hydroxybenzaldehyde via Thermal Claisen Rearrangement
Abstract & Introduction
The Claisen rearrangement is a robust and highly efficient carbon-carbon bond-forming reaction, categorized as a[1][1]-sigmatropic rearrangement.[2][3] Discovered by Rainer Ludwig Claisen, this reaction has become a cornerstone in synthetic organic chemistry for its ability to introduce alkyl chains into molecules with high stereospecificity.[4] The aromatic variant of this reaction, which involves the thermal rearrangement of an allyl aryl ether, is particularly valuable for the synthesis of ortho-allyl phenols, key intermediates in the preparation of pharmaceuticals, agrochemicals, and complex natural products.[3][5]
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Allyl-2-hydroxybenzaldehyde, a valuable building block, starting from salicylaldehyde. The synthesis is a two-step process: (1) O-allylation of salicylaldehyde to form the allyl ether precursor, and (2) a subsequent thermal Claisen rearrangement to yield the target molecule. We will delve into the causality behind experimental choices, provide a detailed step-by-step protocol, and outline methods for the characterization of the final product.
The Underlying Chemistry: Mechanism of the Aromatic Claisen Rearrangement
The aromatic Claisen rearrangement is an intramolecular, concerted pericyclic reaction.[2] The transformation proceeds through a highly ordered, cyclic transition state, leading to a predictable and regioselective outcome.[3][6]
The key mechanistic steps are:
-
[1][1]-Sigmatropic Shift: Upon heating, the allyl aryl ether (in this case, 2-(allyloxy)benzaldehyde) undergoes a concerted rearrangement. The C-O bond of the ether is broken simultaneously as a new C-C bond is formed between the terminal carbon of the allyl group (Cγ) and the ortho-carbon of the aromatic ring.[6]
-
Dienone Intermediate: This initial rearrangement disrupts the aromaticity of the benzene ring, forming a non-aromatic cyclohexadienone intermediate.[2][6]
-
Tautomerization (Rearomatization): The dienone intermediate rapidly undergoes a proton shift (tautomerization) to restore the highly stable aromatic ring, yielding the final o-allylphenol product.[5] This final, energetically favorable step makes the overall reaction essentially irreversible.[3]
The entire process is governed by the principles of orbital symmetry as described by the Woodward–Hoffmann rules.[2]
Caption: A diagram illustrating the key stages of the aromatic Claisen rearrangement.
Materials and Methods
Reagents and Equipment
Proper handling of all reagents is critical. All procedures should be conducted in a well-ventilated fume hood.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 10.0 g | 81.89 | Starting Material |
| Allyl Bromide | C₃H₅Br | 120.98 | 11.9 g (8.5 mL) | 98.27 (1.2 eq) | Lachrymator, handle with care |
| Potassium Carbonate | K₂CO₃ | 138.21 | 16.9 g | 122.8 (1.5 eq) | Anhydrous, finely powdered |
| Acetone | C₃H₆O | 58.08 | 150 mL | - | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction |
| Hydrochloric Acid (1M) | HCl | 36.46 | As needed | - | For work-up |
| Brine | NaCl(aq) | - | As needed | - | Saturated solution |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Anhydrous, for drying |
| Silica Gel | SiO₂ | - | As needed | - | For column chromatography |
| Hexane/Ethyl Acetate | - | - | As needed | - | Eluent for chromatography |
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, heating mantle with temperature control, separatory funnel, rotary evaporator, glass funnel, filter paper, chromatography column.
Detailed Experimental Protocol
The synthesis is performed in two distinct stages, with the intermediate ether being isolated before the rearrangement step.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 2-(allyloxy)benzaldehyde (O-Allylation)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (10.0 g, 81.89 mmol) and anhydrous acetone (150 mL). Stir until the salicylaldehyde has completely dissolved.
-
Addition of Base: Add finely powdered anhydrous potassium carbonate (16.9 g, 122.8 mmol). The suspension will become thick.
-
Allylation: Add allyl bromide (8.5 mL, 98.27 mmol) to the stirring suspension.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60-65°C) with vigorous stirring. Maintain reflux for 4-6 hours.
-
Causality: The reaction is an Sₙ2 substitution. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile. Acetone is a suitable polar aprotic solvent that facilitates this type of reaction without interfering.[7][8] Refluxing provides the necessary activation energy.
-
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system, checking for the consumption of salicylaldehyde.
-
Work-up: After cooling to room temperature, filter the reaction mixture through celite or filter paper to remove the potassium salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude oil is 2-(allyloxy)benzaldehyde, which is sufficiently pure for the next step.
Step 2: Thermal Claisen Rearrangement
-
Reaction Setup: Place the crude 2-(allyloxy)benzaldehyde into a 50 mL round-bottom flask equipped with a stir bar and a reflux condenser (to prevent loss of material).
-
Heating: Immerse the flask in a preheated heating mantle or oil bath set to 200-220°C.[8]
-
Causality: High thermal energy is required to overcome the activation barrier of the concerted[1][1]-sigmatropic rearrangement, which involves the temporary disruption of the aromatic system.[4][9] Performing the reaction "neat" (without solvent) is common for thermal rearrangements to achieve the necessary high temperatures.[7]
-
-
Reaction Time: Heat the material with stirring for 3-6 hours. The color of the liquid will likely darken.
-
Reaction Monitoring: Monitor the disappearance of the starting ether by TLC (9:1 Hexane:Ethyl Acetate). The product, being a phenol, will have a lower Rf value and will stain differently.
-
Purification: Cool the flask to room temperature. The crude product is a dark oil. Purify the material directly using flash column chromatography on silica gel.
-
Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 98:2 and gradually increasing the polarity to 90:10) is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow solid or oil.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 11.0 (s, 1H, -OH), 9.8 (s, 1H, -CHO), 7.4-7.2 (m, 2H, Ar-H), 6.9 (t, 1H, Ar-H), 6.0 (m, 1H, -CH=CH₂), 5.1 (m, 2H, -CH=CH₂), 3.4 (d, 2H, Ar-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 196.5, 160.8, 136.5, 135.8, 128.5, 125.0, 120.2, 118.9, 116.0, 34.8 |
| IR Spectroscopy (KBr, cm⁻¹) | ~3400 (br, O-H stretch), ~3080 (sp² C-H stretch), ~2850, 2750 (aldehyde C-H stretch), ~1650 (C=O stretch), ~1600, 1480 (C=C aromatic stretch) |
| Mass Spec (ESI-MS) | m/z 163.07 [M+H]⁺ for C₁₀H₁₀O₂ |
Conclusion & Trustworthiness
This protocol details a reliable and reproducible method for synthesizing this compound. The causality for each step—from the choice of base in the Sₙ2 allylation to the high thermal energy required for the concerted rearrangement—is grounded in established chemical principles. By following this self-validating system, which includes in-process monitoring via TLC and comprehensive final product characterization, researchers can confidently produce the target compound with high purity. The provided mechanistic insights and procedural rationale are designed to empower scientists to not only execute the synthesis but also to troubleshoot and adapt the methodology as needed.
References
- Wikipedia. (n.d.). Claisen rearrangement.
- Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
- Berski, S., et al. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry. Royal Society of Chemistry.
- Semantic Scholar. (n.d.). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF.
- Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement.
- Autechaux. (n.d.). Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide.
- Chem-Station. (2014). Claisen Rearrangement.
- PrepChem.com. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde.
- National Institutes of Health (NIH). (n.d.). Computational study of the role of water on acceleration of Claisen rearrangements.
- MDPI. (2017). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers.
- PubChem - National Institutes of Health. (n.d.). 3-Allylsalicylaldehyde.
- Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.
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Application Notes & Protocols: Strategic Synthesis of Novel Flavones from 3-Allyl-2-hydroxybenzaldehyde
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
Flavones represent a critical class of polyphenolic compounds, widely recognized for their significant therapeutic potential across oncology, inflammatory diseases, and neurodegenerative disorders.[1][2][3] The strategic introduction of functional groups onto the flavone scaffold is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide to the synthesis of novel flavones utilizing 3-allyl-2-hydroxybenzaldehyde as a versatile starting material. We present a robust, two-step synthetic pathway, commencing with a base-catalyzed Claisen-Schmidt condensation to yield a 2'-hydroxy-3'-allylchalcone intermediate, followed by an efficient iodine-mediated oxidative cyclization to afford the target flavone. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance to facilitate the synthesis of diverse flavone analogues.
Introduction: The Significance of the Allyl Moiety in Flavone Synthesis
The C-allyl group on the benzaldehyde precursor serves as a valuable synthetic handle for further molecular elaboration. The double bond of the allyl group can be readily functionalized through various organic transformations, including but not limited to, epoxidation, dihydroxylation, ozonolysis, and isomerization to the corresponding propenyl group, which can then undergo further reactions. This allows for the creation of a diverse library of flavone derivatives from a single, readily accessible precursor. The 2-hydroxy group is synthetically crucial as it participates directly in the intramolecular cyclization to form the pyranone ring characteristic of flavones.[4][5]
Overall Synthetic Strategy
The synthesis of flavones from this compound is efficiently achieved through a two-step process. The first step involves the Claisen-Schmidt condensation of this compound with a substituted acetophenone to form the corresponding 2'-hydroxy-3'-allylchalcone.[6][7][8] The second step is the oxidative cyclization of the chalcone intermediate to the flavone product, which can be effectively mediated by iodine in dimethyl sulfoxide (DMSO).[4][9][10]
Caption: Overall workflow for the synthesis of flavones from this compound.
Mechanistic Insights
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone.[6][7] The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the this compound. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, which is the chalcone.
Caption: Simplified mechanism of the Claisen-Schmidt condensation.
Iodine-Mediated Oxidative Cyclization
The oxidative cyclization of 2'-hydroxychalcones to flavones is a well-established transformation.[4][9] While several reagents can effect this cyclization, the iodine-DMSO system is particularly attractive due to its efficiency and relatively mild conditions. The reaction is thought to proceed through an initial intramolecular Michael addition of the 2'-hydroxyl group to the α,β-unsaturated ketone, forming a flavanone intermediate.[11][12] The iodine then acts as an oxidizing agent, likely in concert with DMSO, to introduce a double bond and form the aromatic pyranone ring of the flavone.
Caption: Proposed mechanism for the iodine-mediated oxidative cyclization of a 2'-hydroxychalcone.
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-3'-allyl-4-methoxychalcone
This protocol details the synthesis of a chalcone intermediate using this compound and 4-methoxyacetophenone.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyacetophenone (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH), 40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in ethanol (50 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Reaction Initiation: Cool the flask in an ice bath. Slowly add 40% aqueous NaOH solution (20 mL) dropwise to the stirred mixture over 15-20 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition of NaOH, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The formation of a solid precipitate indicates the progress of the reaction.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (200 g). Slowly acidify the mixture with dilute HCl with constant stirring until the pH is neutral.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.
-
Drying and Purification: Dry the crude product in a desiccator. The product can be further purified by recrystallization from ethanol.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Physical Appearance | Yield (%) | Melting Point (°C) |
| 2'-Hydroxy-3'-allyl-4-methoxychalcone | C₁₉H₁₈O₃ | 294.34 | Yellow solid | 85-95 | Variable |
Protocol 2: Synthesis of 6-Allyl-4'-methoxyflavone
This protocol describes the oxidative cyclization of the chalcone intermediate to the final flavone product.
Materials:
-
2'-Hydroxy-3'-allyl-4-methoxychalcone (1.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Saturated sodium thiosulfate solution
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2'-hydroxy-3'-allyl-4-methoxychalcone (1.0 eq) in DMSO (30 mL).
-
Addition of Catalyst: Add a catalytic amount of iodine (0.2 eq) to the solution.
-
Reaction: Heat the reaction mixture at 100-110 °C for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (200 mL).
-
Quenching: Add saturated sodium thiosulfate solution dropwise to quench the excess iodine until the brown color disappears.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid thoroughly with cold water and dry it in a desiccator.
-
Purification: The crude flavone can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Physical Appearance | Yield (%) | Melting Point (°C) |
| 6-Allyl-4'-methoxyflavone | C₁₉H₁₆O₃ | 292.33 | Pale yellow solid | 70-85 | Variable |
Troubleshooting and Key Considerations
-
Purity of Starting Materials: Ensure the purity of this compound and the acetophenone derivative, as impurities can lead to side reactions and lower yields.
-
Temperature Control: During the Claisen-Schmidt condensation, maintaining a low temperature during the addition of the base is crucial to minimize side reactions.
-
Reaction Monitoring: Careful monitoring of the reactions by TLC is essential to determine the reaction endpoint and avoid the formation of degradation products, especially during the heating step of the oxidative cyclization.
-
Purification: Column chromatography is often necessary to obtain highly pure flavone products, which is critical for subsequent biological evaluation.
Conclusion
The synthetic route detailed in these application notes provides a reliable and efficient method for the synthesis of novel flavones from this compound. The versatility of the allyl group offers significant opportunities for the development of diverse flavone libraries for screening in drug discovery programs. The provided protocols are robust and can be adapted for the synthesis of a wide range of flavone analogues by varying the substituted acetophenone.
References
- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015). International Journal of Chemical Studies. [Link]
- Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)
- Baker–Venkataraman rearrangement. Wikipedia. [Link]
- Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. (2024). Journal of Nepal Chemical Society. [Link]
- Photo- and Electro-chemical Cyclization of Hydroxychalcones for the Synthesis of Flavonoids. ULM. [Link]
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- Synthesis of Flavone.
- Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Hypoiodite-catalysed oxidative cyclisation of Michael adducts of chalcones with 1,3-dicarbonyl compounds: a facile and versatile approach to substituted furans and cyclopropanes.
- A Rapid Method for the Cyclization of 2′-Hydroxychalcones into Flavones. SciSpace. [Link]
- Stereoselective Synthesis of Flavonoids: A Brief Overview. (2023). Molecules. [Link]
- Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2021). The Journal of Organic Chemistry. [Link]
- How to synthesize chalcones by Claisen-Schmidt condens
- Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. (2011). Industrial & Engineering Chemistry Research. [Link]
- Baker-Venkatraman Rearrangement. Name Reactions in Organic Synthesis. [Link]
- A case study of the iodine‐mediated cyclization of C 2 ′‐OH‐ and C 2 ‐OH‐chalcones toward the synthesis of flavones: Reinvestig
- Iodine-PEG as a unique combination for the metal-free synthesis of flavonoids through iodonium-triiodide ion-pair complex
- Synthesis and Biological Evaluation of Newly Synthesized Flavones. Research Journal of Pharmacy and Technology. [Link]
- Synthesis Of Flavone Skeleton By Different Methods. Oriental Journal of Chemistry. [Link]
- Iodine promoted one-pot synthesis of flavones. (2024).
- Synthesis of Flavones. (2017). Biomedical Journal of Scientific & Technical Research. [Link]
- Synthesis of Flavones. (2017).
- Iodine-Substituted Dithiocarbamic Flavanones—A Structure–Activity Relationship Study of Their Antioxidant Properties. (2022). Molecules. [Link]
- Flavones and Related Compounds: Synthesis and Biological Activity. (2022). Molecules. [Link]
- Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. (2021).
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- 1. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 2. biomedres.us [biomedres.us]
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- 4. chemijournal.com [chemijournal.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust Protocol for the Synthesis of 3-Allyl-2-hydroxybenzaldehyde Derivatives
Introduction
3-Allyl-2-hydroxybenzaldehyde and its derivatives are valuable intermediates in the fields of medicinal chemistry, fragrance development, and materials science. The strategic placement of the allyl, hydroxyl, and aldehyde functionalities provides a versatile scaffold for the synthesis of more complex molecules, including novel heterocyclic compounds and potential therapeutic agents. For instance, the salicylaldehyde moiety is known for its ability to form stable complexes with various metal ions, and the allyl group offers a reactive handle for further chemical transformations. This application note provides a detailed, field-tested protocol for the synthesis of this compound, emphasizing the underlying chemical principles to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
The synthetic strategy hinges on a classic and powerful two-step sequence: the Williamson ether synthesis to form an allyl aryl ether intermediate, followed by a thermal[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement.[2][3] This approach is highly reliable and offers excellent regioselectivity for the ortho-position, which is crucial for the synthesis of the target molecule.
Core Synthesis Pathway
The overall synthetic route begins with the O-allylation of 2-hydroxybenzaldehyde (salicylaldehyde) to yield 2-(allyloxy)benzaldehyde. This intermediate is then subjected to thermal rearrangement to furnish the desired this compound product.
Figure 1: Overall experimental workflow for the synthesis of this compound.
Mechanistic Insight: The Claisen Rearrangement
The key transformation in this synthesis is the aromatic Claisen rearrangement. This is a concerted, intramolecular process classified as a[1][1]-sigmatropic rearrangement.[4][5] The reaction proceeds through a cyclic, six-membered transition state, leading to the migration of the allyl group from the ether oxygen to the ortho-position of the aromatic ring. This process is thermally driven and results in the reformation of the more stable phenolic hydroxyl group.[6]
Figure 2: Simplified mechanism of the aromatic Claisen rearrangement.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | ≥99% | Sigma-Aldrich | |
| Allyl bromide | 99% | Acros Organics | Caution: Lachrymator, handle in a fume hood. |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powdered for better reactivity. |
| Acetone | ACS Grade | VWR | Must be anhydrous. |
| Diethyl ether | ACS Grade | VWR | For extraction. |
| Hexane | ACS Grade | VWR | For chromatography. |
| Ethyl acetate | ACS Grade | VWR | For chromatography. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying organic layers. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | For workup. | |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | For workup. | |
| Brine | Saturated aqueous solution | For workup. | |
| Silica gel | 60 Å, 230-400 mesh | For column chromatography. |
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Allyl bromide is a lachrymator and is toxic; handle with extreme care.[7] The target compound, this compound, is classified as a skin and eye irritant.[1]
Detailed Experimental Protocol
Part 1: Synthesis of 2-(Allyloxy)benzaldehyde (Williamson Ether Synthesis)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and anhydrous acetone (100 mL).
-
Addition of Base: Add finely powdered anhydrous potassium carbonate (17.0 g, 123 mmol, 1.5 equiv.). The use of a fine powder increases the surface area and accelerates the deprotonation of the phenol.
-
Allylation: To the stirring suspension, add allyl bromide (8.9 mL, 10.3 g, 102 mmol, 1.25 equiv.) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and filter off the inorganic salts (potassium bromide and excess potassium carbonate). Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting oil in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). The acid wash removes any unreacted phenol, while the bicarbonate wash neutralizes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(allyloxy)benzaldehyde as a pale yellow oil. The product is typically of sufficient purity to be used in the next step without further purification. A typical yield is 90-95%.
Part 2: Synthesis of this compound (Claisen Rearrangement)
-
Setup: Place the crude 2-(allyloxy)benzaldehyde (12.0 g, 74.0 mmol) obtained from the previous step into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Thermal Rearrangement: Heat the oil in a preheated oil bath at 195-205 °C.[8] The reaction is typically conducted neat (without solvent). The rearrangement is an intramolecular process and proceeds efficiently at this temperature.[4]
-
Reaction Monitoring: Maintain the temperature for 2-4 hours. The progress of the rearrangement can be monitored by TLC (9:1 hexane:ethyl acetate), observing the disappearance of the starting ether and the appearance of the more polar phenolic product.
-
Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The crude product will be a dark oil.
Part 3: Purification
-
Chromatography Setup: Prepare a silica gel column using a slurry of silica in hexane.
-
Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a yellow oil. A typical yield for this step is 75-85%.
Results and Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Parameter | Expected Value/Observation |
| Appearance | Yellow to amber oil |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol [1] |
| Yield | ~70-80% over two steps |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 11.0 (s, 1H, -OH), 9.9 (s, 1H, -CHO), 7.4-7.5 (m, 2H, Ar-H), 6.9 (t, 1H, Ar-H), 6.0 (m, 1H, -CH=CH₂), 5.1-5.2 (m, 2H, -CH=CH₂), 3.5 (d, 2H, Ar-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196.5, 160.8, 136.5, 135.8, 132.1, 128.5, 120.3, 118.9, 116.4, 34.7 |
| Mass Spectrometry (EI) | m/z (%): 162 (M⁺), 147, 131, 115 |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Part 1 (O-allylation) | Incomplete reaction. | Ensure K₂CO₃ is anhydrous and finely powdered. Increase reaction time or temperature slightly. Confirm the quality of the allyl bromide. |
| Wet acetone. | Use freshly opened or dried acetone. | |
| Incomplete rearrangement in Part 2 | Insufficient temperature or time. | Ensure the reaction temperature is maintained at 195-205 °C. Extend the reaction time and monitor by TLC. |
| Formation of byproducts in Part 2 | Overheating or prolonged reaction time. | Carefully control the temperature and reaction time. Polymerization of the allyl group can occur at excessively high temperatures.[9] |
| Difficulty in purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. A shallower gradient (e.g., 0-3% ethyl acetate in hexane) may improve separation. |
References
- Filo. how can you synthesize 2-allylphenol from phenol? Filo. Accessed January 8, 2026.
- BenchChem. A Comparative Guide to the Kinetic Analysis of the Claisen Rearrangement of 2-(Allyloxy)-3-bromobenzaldehyde and Related Aryl Allyl Ethers. BenchChem. Accessed January 8, 2026.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 141062, 3-Allylsalicylaldehyde. PubChem. Accessed January 8, 2026. [Link].
- BenchChem. Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide. BenchChem. Accessed January 8, 2026.
- Wikipedia. Claisen rearrangement. Wikipedia. Accessed January 8, 2026. [Link].
- Chemtalk. Claisen rearrangement reaction, mechanism, stereochemistry applications and limitations. Chemtalk. Accessed January 8, 2026.
- Chem-Station. Claisen Rearrangement. Chem-Station Int. Ed. Published August 9, 2014. [Link].
- BenchChem. An In-depth Technical Guide to the Synthesis of 2-Allyl-4-(trifluoromethyl)phenol. BenchChem. Accessed January 8, 2026.
- Organic Chemistry Portal. Claisen Rearrangement. Organic Chemistry Portal. Accessed January 8, 2026. [Link].
- Google Patents. CN104211581A - Synthesis process of allylphenol compounds.
- BenchChem. This compound. BenchChem. Accessed January 8, 2026.
- Guidechem. What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?. Guidechem. Accessed January 8, 2026.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
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- 7. Page loading... [guidechem.com]
- 8. CN104211581A - Synthesis process of allylphenol compounds - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
Application Note: A Validated HPLC Method for Purity Assessment of 3-Allyl-2-hydroxybenzaldehyde
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Allyl-2-hydroxybenzaldehyde purity. The described methodology is crucial for quality control in research, synthesis verification, and the development of pharmaceutical intermediates. The method is developed based on established chromatographic principles for phenolic aldehydes and is designed for validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3] This document provides a comprehensive protocol, including system suitability parameters, sample preparation, and a full validation workflow.
Introduction: The Need for Accurate Purity Determination
This compound, also known as 3-allylsalicylaldehyde, is a key organic intermediate. Its unique structure, featuring an aromatic aldehyde with adjacent hydroxyl and allyl functional groups, makes it a valuable precursor in the synthesis of novel pharmaceutical compounds, fragrances, and complex organic molecules. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce potential toxicological risks in drug development pipelines.
Therefore, a precise and accurate analytical method is required to assess the purity of this compound and to identify and quantify any related substances or degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4]
Chromatographic Method Development
The development of this HPLC method was guided by the physicochemical properties of this compound and related phenolic compounds.[5] A reversed-phase approach was selected, as it is well-suited for the separation of moderately polar aromatic compounds.[6][7]
Rationale for Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention and resolution for aromatic compounds like this compound. The end-capped nature of the recommended column minimizes peak tailing caused by the interaction of the phenolic hydroxyl group with residual silanols on the silica support.
-
Mobile Phase: A gradient elution using a mixture of acidified water and an organic modifier (acetonitrile) is employed.
-
Acidification: The addition of a small amount of phosphoric acid to the aqueous phase suppresses the ionization of the phenolic hydroxyl group (pKa ≈ 7-8), ensuring a consistent retention time and sharp peak shape.
-
Organic Modifier: Acetonitrile is selected for its low viscosity and UV transparency.
-
Gradient Elution: A gradient is necessary to ensure that any impurities with a wide range of polarities are eluted and separated effectively within a reasonable runtime.
-
-
Detection Wavelength: The selection of the detection wavelength is critical for achieving optimal sensitivity. This compound contains a substituted benzene ring conjugated with a carbonyl group, which results in strong UV absorbance. Based on the UV spectra of structurally similar compounds such as salicylaldehyde and other hydroxybenzaldehydes, which exhibit strong absorbance between 250 nm and 330 nm, a wavelength of 280 nm is selected for primary analysis. A photodiode array (PDA) detector is recommended to monitor peak purity and to detect any co-eluting impurities with different spectral characteristics.
Optimized HPLC Conditions
The following table summarizes the optimized conditions for the purity assessment of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with PDA/DAD detector |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 40% B; 20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | PDA/DAD at 280 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocols
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used for the accurate detection of impurities.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance. A series of six replicate injections of the standard solution are performed.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Perform the system suitability injections.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to determine the area of the main peak and any impurity peaks.
-
Calculate the purity by the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol (ICH Q2(R1))
To ensure the method is suitable for its intended purpose, a validation study must be conducted according to ICH Q2(R1) guidelines.[1][2][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Analyze a blank (diluent), the reference standard, and the sample solution. Stress the sample under acidic, basic, oxidative, and thermal conditions to generate degradation products. The method is considered specific if the principal peak is free from interference from any generated impurities. Peak purity analysis using a PDA detector should be performed.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of the this compound reference standard, typically ranging from 50% to 150% of the nominal standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Acceptance Criteria: r² ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform a recovery study by spiking a known amount of the analyte into a placebo or a sample of known purity at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.
Workflow and Data Presentation
The overall workflow for the purity assessment is depicted in the diagram below.
Caption: HPLC Purity Assessment Workflow.
Conclusion
The RP-HPLC method described in this application note is a precise, accurate, and reliable tool for the purity assessment of this compound. The methodology is scientifically sound, based on established separation principles for phenolic aldehydes. Adherence to the outlined validation protocol will ensure that the method is compliant with regulatory expectations and provides trustworthy data for quality control and drug development applications.
References
- HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
- HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases.
- ResearchGate. (PDF) High‐performance liquid chromatography method for analysis of phenolic acids, phenolic aldehydes, and furanic derivatives in brandies. Development and validation.
- SpringerLink. HPLC analysis of flavonoids and phenolic acids and aldehydes in Eucalyptus spp.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- ResearchGate. (PDF) HPLC method for the quantification of phenolic acids, phenolic aldehydes, coumarins and furanic derivatives in different kinds of toasted wood used for the ageing of brandies.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. Quality Guidelines.
- BIO Web of Conferences. HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii.
- PubChem. 3-Allylsalicylaldehyde.
- National Center for Biotechnology Information. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- PubChem. 2-Allyl-3-hydroxybenzaldehyde.
- National Center for Biotechnology Information. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1.
- Chemchart. This compound (24019-66-7).
- Royal Society of Chemistry. Analytical Methods.
- U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC.
- Periodica Polytechnica Chemical Engineering. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- MySkinRecipes. 2-allyl-3-hydroxybenzaldehyde.
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1H NMR and 13C NMR assignment for 3-Allyl-2-hydroxybenzaldehyde
An Application Guide to the Complete ¹H and ¹³C NMR Structural Assignment of 3-Allyl-2-hydroxybenzaldehyde
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the complete assignment of the ¹H and ¹³C NMR spectra of this compound. We delve into the underlying principles governing chemical shifts and coupling constants, present field-proven protocols for sample preparation and data acquisition, and offer a detailed, causal analysis of the spectral data. This guide is intended for researchers and scientists in organic chemistry and drug development who rely on robust spectroscopic characterization for molecular identity confirmation.
Introduction: The Molecular Subject
This compound is a substituted aromatic aldehyde featuring three key functional groups: a hydroxyl group, an aldehyde, and an allyl substituent. This specific arrangement of functional groups on the benzene ring creates a unique electronic environment for each nucleus, resulting in a distinct and interpretable NMR fingerprint. Accurate structural verification is paramount, as this compound serves as a versatile building block in the synthesis of more complex molecules, such as coumarins, Schiff bases, and other heterocyclic systems. This guide will utilize 1D NMR techniques, including ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT-135), to achieve an unambiguous assignment of every proton and carbon in the molecule.
Foundational NMR Principles for Structural Analysis
A successful NMR assignment is not merely about matching peaks to a table; it is about understanding the electronic and steric factors that give rise to the observed spectrum.
-
¹H NMR Spectroscopy : The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups (like the aldehyde and hydroxyl groups) deshield nearby protons, shifting their signals downfield (to a higher ppm value).[1] Spin-spin coupling, observed as peak multiplicity, provides crucial information about the number of neighboring, non-equivalent protons, following the n+1 rule.
-
¹³C NMR Spectroscopy : With a much wider chemical shift range than ¹H NMR, ¹³C NMR allows for the resolution of individual carbon atoms.[2] The chemical shift is influenced by the hybridization of the carbon and the electronegativity of attached atoms. Carbonyl carbons are significantly deshielded and appear far downfield, while aromatic and alkene carbons occupy a characteristic middle region.
-
DEPT-135 Spectroscopy : This spectral editing technique is invaluable for determining the multiplicity of carbon signals.[3] It differentiates carbons based on the number of attached protons:
By combining these three experiments, a self-validating system is created, allowing for a confident and complete structural assignment.
Experimental Workflow: From Sample to Spectrum
Methodological rigor is essential for acquiring high-quality, reproducible NMR data. The following protocols are designed to ensure optimal spectral resolution and signal-to-noise.
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Protocol 1: Sample Preparation
-
Weighing the Analyte : For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8]
-
Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The use of a deuterated solvent is critical for the instrument's deuterium lock system and to avoid large, interfering solvent peaks in the ¹H spectrum.[8][9]
-
Dissolution : In a small, clean glass vial, dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent.[10] Gentle agitation or vortexing can aid dissolution.
-
Filtration and Transfer : If any solid particulates are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10] This prevents solid particles from interfering with the magnetic field homogeneity, which can degrade spectral resolution.[8]
-
Capping and Labeling : Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue.
Protocol 2: NMR Data Acquisition
The following are typical acquisition parameters on a 400 MHz spectrometer.
-
Instrument Setup : Insert the sample into the spectrometer. The instrument software will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : ~16 ppm.
-
Acquisition Time : ~2-3 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Standard single-pulse with proton broadband decoupling.
-
Spectral Width : ~240 ppm.
-
Acquisition Time : ~1 second.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 512-2048 scans (or more, depending on concentration).
-
-
DEPT-135 Acquisition :
-
Pulse Program : Standard DEPT-135 pulse sequence.
-
Parameters : Typically similar to the ¹³C experiment, but often requires fewer scans due to polarization transfer from protons.
-
Spectral Interpretation and Structural Assignment
The following assignments are based on established chemical shift principles and data from analogous structures. The numbering scheme used for assignment is shown below.
Diagram: Numbering Scheme for this compound
Caption: Molecular structure and numbering for NMR assignment.
¹H NMR Assignments
| Signal | δ (ppm) (Predicted) | Multiplicity | J (Hz) (Predicted) | Integration | Assignment | Rationale |
| Hₐ | 11.0 - 11.5 | s (broad) | - | 1H | -OH (C2) | Phenolic proton, often broad due to hydrogen bonding and exchange. Its downfield shift is due to intramolecular H-bonding with the adjacent carbonyl. |
| Hₑ | 9.85 | s | - | 1H | -CHO (C7) | Aldehydic protons are highly deshielded and appear as singlets far downfield.[11] |
| Hₖ | 7.45 | dd | J = 7.6, 1.6 | 1H | H-6 | Aromatic proton ortho to the aldehyde group, expected to be a doublet of doublets due to coupling with H-5 and H-4. |
| Hᵢ | 7.40 | dd | J = 7.6, 1.6 | 1H | H-4 | Aromatic proton ortho to the allyl group, expected to be a doublet of doublets due to coupling with H-5 and H-6. |
| Hⱼ | 6.95 | t | J = 7.6 | 1H | H-5 | Aromatic proton coupled to two neighbors (H-4 and H-6), appearing as a triplet. |
| Hₗ | 5.95 - 6.05 | ddt | J ≈ 17, 10, 6.5 | 1H | H-9 (vinyl) | The internal vinyl proton is coupled to the cis (H-10), trans (H-10), and allylic (H-8) protons, resulting in a complex multiplet. |
| Hₘ | 5.05 - 5.15 | m | - | 2H | H-10 (vinyl) | The two terminal, diastereotopic vinyl protons. They are coupled to H-9 and to each other (geminal coupling), resulting in complex multiplets. |
| Hₙ | 3.45 | d | J ≈ 6.5 | 2H | H-8 (allyl) | The allylic protons are coupled to the adjacent vinyl proton (H-9), appearing as a doublet. |
¹³C and DEPT-135 NMR Assignments
| Carbon | δ (ppm) (Predicted) | DEPT-135 Phase | Assignment | Rationale |
| C7 | 196.5 | Absent | -CHO | The aldehyde carbonyl carbon is the most deshielded carbon in the molecule. |
| C2 | 161.0 | Absent | C-OH | Aromatic carbon attached to the highly electronegative oxygen atom is significantly downfield. |
| C6 | 136.0 | Positive | C-H | Aromatic CH carbon. |
| C9 | 135.5 | Positive | =CH- | The internal sp² carbon of the allyl group. |
| C4 | 132.5 | Positive | C-H | Aromatic CH carbon. |
| C1 | 128.5 | Absent | C-CHO | Quaternary aromatic carbon adjacent to the electron-withdrawing aldehyde. |
| C3 | 124.0 | Absent | C-Allyl | Quaternary aromatic carbon attached to the allyl group. |
| C5 | 119.0 | Positive | C-H | Aromatic CH carbon. |
| C10 | 116.5 | Negative | =CH₂ | The terminal sp² carbon of the allyl group, confirmed as a CH₂ by its negative phase in DEPT-135. |
| C8 | 30.0 | Negative | -CH₂- | The sp³ allylic carbon, confirmed as a CH₂ by its negative phase in DEPT-135. |
Conclusion
The comprehensive application of ¹H, ¹³C, and DEPT-135 NMR spectroscopy provides an unambiguous and self-validating method for the complete structural assignment of this compound. By understanding the fundamental principles of chemical shifts and coupling, and by employing robust experimental protocols, researchers can confidently verify the molecular structure of this and other related synthetic intermediates. This detailed analysis serves as a reliable reference for chemists and drug development professionals, ensuring the integrity of their scientific research.
References
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- Fiveable. (n.d.). DEPT-135 Definition.
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- Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
- Scribd. (n.d.). Approximate 1H and 13C NMR Shifts.
- Columbia University. (n.d.). DEPT | NMR Core Facility.
- Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
- OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry.
- University College London. (n.d.). Sample Preparation.
- University of Notre Dame. (n.d.). NMR Sample Preparation.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
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Application Note: FT-IR Spectroscopic Analysis of 3-Allyl-2-hydroxybenzaldehyde
Introduction: The Molecular Portrait
3-Allyl-2-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile precursor for the synthesis of complex organic molecules, ligands, and pharmaceutical intermediates. Its molecular architecture, featuring a hydroxyl group, an aldehyde, and an allyl substituent on a benzene ring, presents a rich landscape for spectroscopic characterization.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique that provides a detailed "molecular fingerprint" by probing the vibrational modes of chemical bonds.[1][2] For researchers in materials science and drug development, a precise understanding of the FT-IR spectrum of this compound is crucial for confirming its synthesis, assessing purity, and monitoring its transformation in subsequent chemical reactions.
This application note provides an in-depth analysis of the FT-IR spectrum of this compound, explains the causality behind its characteristic absorption bands, and offers detailed protocols for sample preparation and spectral acquisition.
Spectroscopic Deep Dive: Interpreting the Vibrational Signature
The FT-IR spectrum of this compound is dominated by the vibrational modes of its four key structural components: the phenolic hydroxyl group, the aromatic aldehyde, the allyl group, and the benzene ring. The electronic interplay between these groups, particularly the intramolecular hydrogen bonding, is critical to understanding the precise location and appearance of the absorption bands.
The Influence of Intramolecular Hydrogen Bonding
A defining feature of this compound is the proximity of the hydroxyl (-OH) and carbonyl (C=O) groups, which facilitates strong intramolecular hydrogen bonding. This interaction significantly influences the vibrational frequencies of both groups. The hydrogen bond weakens the O-H bond (lowering its stretching frequency) and also slightly weakens the C=O bond by pulling electron density away from it.[3][4]
Assignment of Characteristic Absorption Bands
The FT-IR spectrum can be logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-600 cm⁻¹). The table below summarizes the expected absorption frequencies for this compound.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Characteristics | Rationale & Causality |
| ~3300 - 3100 | O-H Stretch (Phenolic) | Strong, very broad | The broadness and shift to lower frequency are classic indicators of strong intramolecular hydrogen bonding with the adjacent carbonyl group.[4] |
| ~3080 - 3010 | =C-H & Ar-C-H Stretch | Medium to weak, sharp | Aromatic (Ar) and vinyl (=C-H) C-H stretches occur at higher frequencies than alkane C-H stretches (>3000 cm⁻¹).[5][6] |
| ~2925 & ~2850 | -CH₂- Stretch (Allyl) | Medium, sharp | Asymmetric and symmetric stretching of the methylene group in the allyl substituent. |
| ~2847 & ~2750 | C-H Stretch (Aldehyde) | Weak to medium, sharp | Often appears as a characteristic "Fermi doublet," which is a key diagnostic feature for aldehydes.[5][7] |
| ~1664 | C=O Stretch (Aldehyde) | Strong, sharp | Frequency is lowered from the typical ~1700 cm⁻¹ for aromatic aldehydes due to conjugation with the ring and the electron-donating effect of the hydroxyl group, further lowered by intramolecular H-bonding.[7][8] |
| ~1640 | C=C Stretch (Allyl) | Medium to weak, sharp | Characteristic stretching vibration of the non-conjugated carbon-carbon double bond in the allyl group.[6] |
| ~1600, ~1580, ~1480 | C=C Stretch (Aromatic Ring) | Medium to strong, sharp | Multiple bands are characteristic of C=C stretching vibrations within the benzene ring, providing a reliable marker for the aromatic core.[5] |
| ~1280 | C-O Stretch (Phenolic) | Strong, sharp | This band arises from the stretching of the carbon-oxygen single bond of the phenol.[9] |
| ~990 & ~915 | =C-H Bend (Allyl) | Strong, sharp | Out-of-plane bending (wagging) vibrations of the vinyl group (-CH=CH₂) are very characteristic and appear as two distinct sharp bands. |
| ~750 | Ar-C-H Bend | Strong, sharp | Out-of-plane C-H bending vibration. The exact position is indicative of the 1,2,3-trisubstituted pattern of the aromatic ring. |
Note: The exact peak positions can vary slightly based on the sample preparation method and the physical state of the sample.
Experimental Protocols: From Sample to Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on proper sample preparation.[10] The goal is to obtain a sample concentration that allows for adequate IR transmission without detector saturation. For a solid compound like this compound, Attenuated Total Reflectance (ATR) and the KBr pellet method are most common.
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Protocol 1: Attenuated Total Reflectance (ATR-FTIR)
This is the most rapid and straightforward method, requiring minimal sample preparation. It is ideal for routine identification.
-
Principle of Causality: ATR measures the spectrum of a thin layer of sample in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). An evanescent wave penetrates a few microns into the sample, and its attenuation is measured. Applying pressure ensures intimate contact, which is critical for a high-quality spectrum.[10]
-
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a solvent-moistened wipe (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Background Scan: With the clean, empty ATR anvil in place, acquire a background spectrum. This is crucial to computationally subtract the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder or liquid directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the press arm to apply consistent pressure, ensuring the sample makes uniform contact with the crystal. Too little pressure results in a weak, noisy spectrum; excessive pressure can damage the crystal.
-
Sample Scan: Acquire the sample spectrum. A typical scan involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Cleaning: After analysis, clean the crystal and pressure anvil thoroughly as described in Step 1.
-
Protocol 2: Potassium Bromide (KBr) Pellet
This is a classic transmission technique that provides high-quality spectra for quantitative analysis. It is a bulk analysis method.
-
Principle of Causality: The solid sample is ground to a particle size smaller than the wavelength of the IR radiation to minimize light scattering.[11] This fine powder is then dispersed in a dry, IR-transparent matrix (KBr), which becomes a clear optical disk when subjected to high pressure, allowing the IR beam to pass through.[12]
-
Step-by-Step Methodology:
-
Gather Materials: You will need an agate mortar and pestle, a pellet press, and IR-grade KBr powder (oven-dried to remove moisture).
-
Grinding: Add approximately 1-2 mg of the this compound sample and ~100-200 mg of dry KBr to the agate mortar.[10]
-
Mix and Pulverize: Gently grind the mixture for several minutes until it becomes a fine, homogenous powder with a flour-like consistency.
-
Load the Die: Transfer the powder mixture into the pellet die assembly. Distribute it evenly to ensure a uniform pellet.
-
Press the Pellet: Place the die into a hydraulic press. Apply pressure (typically 7-10 tons) for 1-2 minutes. The resulting pellet should be clear or translucent. A cloudy appearance often indicates insufficient grinding or moisture contamination.
-
Analysis: Place the KBr pellet into the sample holder in the FT-IR spectrometer's beam path and acquire the spectrum. A background scan of the empty sample compartment should be performed first.
-
Conclusion
FT-IR spectroscopy provides an exceptionally detailed and reliable method for the structural characterization of this compound. A proper interpretation of the spectrum, grounded in an understanding of the effects of intramolecular hydrogen bonding, allows for the unambiguous identification of all key functional groups. By following standardized protocols for sample preparation, such as the rapid ATR or the traditional KBr pellet method, researchers can obtain high-quality, reproducible spectra essential for quality control, reaction monitoring, and advancing research in drug development and materials science.
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of the West Indies. (n.d.). Sample preparation for FT-IR.
- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
- ResearchGate. (n.d.). FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half...
- Kartha, V. B., & Patel, N. D. (1967). Infrared spectra of salicylaldehyde complexes of some alkali metals. Proceedings of the Indian Academy of Sciences - Section A, 66(5), 319-326.
- National Center for Biotechnology Information. (n.d.). 3-Allylsalicylaldehyde. PubChem Compound Database.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- ResearchGate. (n.d.). FTIR spectrum of (a) lysine, (b) salicylaldehyde, (c) iron(II) complex,...
- ResearchGate. (n.g.). Comparisons of ATR-FTIR spectra of salicylaldehyde, 1,3-dibenzylethane-2-hydroxyphenyl imidazolidine, and N,N.
- Ghammamy, S., et al. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(1), 101-104.
- LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy.
- ResearchGate. (n.d.). The FTIR spectra of 2-hydroxybenzaldehyde phenylhydrazone.
- ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
- Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 179-183.
- LibreTexts Chemistry. (2020). 11.2: Infrared (IR) Spectroscopy.
- University of Szeged. (n.d.). IR Spectroscopy.
- ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom).
- SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.).
- National Center for Biotechnology Information. (n.d.). 2-Allyl-3-hydroxybenzaldehyde. PubChem Compound Database.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Chemistry For Everyone. (2024, January 18). What Is Vibrational Coupling In IR Spectroscopy? [Video]. YouTube.
- ResearchGate. (n.d.). FTIR Characterizations for Chemical Reagents (2-Hydroxybenzaldehyde,...).
- NIST. (n.d.). Benzaldehyde, 3-hydroxy-. NIST Chemistry WebBook.
- NIST. (n.d.). 2,3-Dihydroxybenzaldehyde. NIST Chemistry WebBook.
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Application Notes & Protocols: In Vitro Cytotoxicity of 3-Allyl-2-hydroxybenzaldehyde
Abstract
This document provides a comprehensive guide to evaluating the in vitro cytotoxic properties of 3-Allyl-2-hydroxybenzaldehyde (also known as 3-allylsalicylaldehyde), an organic compound of interest for its potential antitumor activities.[1] We detail the scientific rationale behind key cytotoxicity assays, provide step-by-step protocols for their execution, and offer insights into the interpretation of results. Methodologies covered include the assessment of cell viability (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis (Annexin V/PI staining). Furthermore, we explore the compound's potential mechanism of action related to caspase activation, a critical pathway in programmed cell death.[2] This guide is designed to equip researchers with the necessary tools to rigorously assess the cytotoxic profile of this compound and similar salicylaldehyde derivatives.[3][4]
Introduction: The Scientific Rationale
This compound is a derivative of salicylaldehyde, a class of compounds known for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[5][6] Preliminary research suggests that this compound may possess significant cytotoxicity against various human cancer cell lines.[2] The evaluation of such compounds is a critical first step in drug discovery, particularly in oncology. Understanding a compound's potency (e.g., its IC50 value) and its mechanism of cell killing are fundamental to determining its therapeutic potential.
One suggested molecular mechanism for this compound is the allosteric inhibition of procaspase-3 by chelating a necessary zinc ion, which in turn promotes apoptosis.[2] Caspases are a family of proteases that are the central effectors of apoptosis.[7] Their activation occurs through highly regulated signaling cascades, making them key targets in cancer therapy.[8][9] Therefore, in vitro cytotoxicity studies for this compound should not only quantify cell death but also elucidate the underlying apoptotic pathways.
This guide adheres to the principles outlined in international standards for biological evaluation, such as ISO 10993-5, which provides a framework for in vitro cytotoxicity testing.[10][11][12]
Essential Materials and Reagents
-
Compound: this compound (CAS 24019-66-7)[13]
-
Cell Lines: A relevant human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer). All cell lines should be sourced from a reputable repository like ATCC.
-
Cell Culture Media: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution[14]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[15]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit[16]
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit
-
Positive control cytotoxic agent (e.g., Doxorubicin, Staurosporine)
-
Experimental Workflow Overview
The overall process for evaluating the cytotoxicity of this compound involves several sequential stages, from initial cell culture preparation to specific assays and data analysis.
Caption: General workflow for in vitro cytotoxicity assessment.
Core Protocols
Protocol 4.1: Cell Viability Assessment (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common concentration range to start with is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Expert Insight: Always include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) and a positive control (a known cytotoxic drug).[17]
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours to assess time-dependent effects.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[15]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the cells or formazan crystals. Add 150 µL of DMSO to each well and gently pipette to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Protocol 4.2: Membrane Integrity Assessment (LDH Assay)
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[16] This indicates a loss of cell membrane integrity, a hallmark of late apoptosis or necrosis.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[15]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as supplied by a commercial kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction & Measurement: Add 50 µL of the stop solution (if provided in the kit) and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
Protocol 4.3: Apoptosis Detection (Annexin V/PI Staining)
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains necrotic and late apoptotic cells red.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (typically at concentrations around the determined IC50) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method or brief trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Investigating the Mechanism: Caspase Activation
Given that this compound is suggested to inhibit procaspase-3, its cytotoxic effect is likely mediated via the intrinsic (mitochondrial) apoptosis pathway.[2] This pathway is a central cascade in response to cellular stress and chemical insults.[19][20]
Caption: Hypothesized mechanism of this compound-induced apoptosis.
To validate this, one could perform a Western blot analysis to detect the cleavage of Caspase-3 and its downstream substrate, PARP (Poly (ADP-ribose) polymerase). The appearance of cleaved Caspase-3 and cleaved PARP fragments in treated cells would provide strong evidence for this apoptotic pathway.
Data Presentation
Quantitative results should be summarized for clarity.
Table 1: Example IC50 Values of this compound
| Cell Line | Incubation Time (h) | MTT Assay IC50 (µM) | LDH Assay EC50 (µM) |
| HeLa | 24 | 45.2 ± 3.1 | 51.7 ± 4.5 |
| HeLa | 48 | 22.8 ± 1.9 | 28.4 ± 2.6 |
| A549 | 24 | 68.5 ± 5.4 | 75.1 ± 6.2 |
| A549 | 48 | 35.1 ± 2.8 | 41.9 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols outlined in this guide provide a robust framework for characterizing the cytotoxic activity of this compound. By combining assays that measure different cellular endpoints—metabolic activity, membrane integrity, and apoptotic markers—researchers can build a comprehensive profile of the compound's biological effects. These foundational in vitro studies are indispensable for the continued exploration of salicylaldehyde derivatives as potential therapeutic agents.
References
- Title: Activation and role of caspases in chemotherapy-induced apoptosis Source: PubMed URL:[Link]
- Title: Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights Source: MDPI URL:[Link]
- Title: A Practical Guide to ISO 10993-5: Cytotoxicity Source: Medical Device and Diagnostic Industry URL:[Link]
- Title: EVS-EN ISO 10993-5:2009+A11:2025 Source: EVS URL:[Link]
- Title: Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection Source: Johner Institute URL:[Link]
- Title: Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives Source: International Journal of PharmTech Research URL:[Link]
- Title: ISO 10993-5:2009 Source: iTeh Standards URL:[Link]
- Title: ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines Source: Google Books URL
- Title: Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device Source: NIH URL:[Link]
- Title: Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-prolifer
- Title: Caspase Cascades in Chemically-Induced Apoptosis Source: ResearchG
- Title: ATCC ANIMAL CELL CULTURE GUIDE Source: On Science URL:[Link]
- Title: Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu
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- Title: Caspase Functions in Cell De
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- Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
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- Title: this compound (24019-66-7)
- Title: 2-Allyl-3-hydroxybenzaldehyde | C10H10O2 | CID 2775156 Source: PubChem URL:[Link]
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- Title: 2-allyl-3-hydroxybenzaldehyde Source: MySkinRecipes URL:[Link]
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Application Notes and Protocols for Preclinical Pharmacokinetic Assessment of 3-Allyl-2-hydroxybenzaldehyde
Introduction: Unveiling the Systemic Journey of 3-Allyl-2-hydroxybenzaldehyde
This compound, a phenolic aldehyde compound[1][2][3][4][5], presents a chemical scaffold of interest for potential therapeutic applications. As with any novel chemical entity, a thorough understanding of its pharmacokinetic (PK) profile is a cornerstone of preclinical development.[6][7][8] Pharmacokinetics, often described as what the body does to a drug, governs the concentration of the compound at its site of action and is paramount for establishing a safe and efficacious dosing regimen.[9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical pharmacokinetic studies for this compound.
The core objective of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in relevant animal models.[6][7] This knowledge is critical for predicting human pharmacokinetics and informing decisions for further development.[11][12][13] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear and actionable format.
Part 1: Strategic Design of In Vivo Pharmacokinetic Studies
The design of an in vivo PK study is a critical first step that dictates the quality and relevance of the generated data. The choices made here are not arbitrary but are based on the physicochemical properties of the test compound and the ultimate goal of the preclinical program.
Rationale for Animal Model Selection
The selection of an appropriate animal model is crucial for the successful extrapolation of preclinical data to humans.[6][14] Rodents, such as rats and mice, are commonly used in initial PK screening due to their well-characterized physiology, ease of handling, and cost-effectiveness.[7][15] For this compound, a Wistar or Sprague-Dawley rat model is recommended for initial studies. These models have been extensively used in drug metabolism and pharmacokinetic research, providing a robust historical dataset for comparison.[6] It is also advisable to use both male and female animals to investigate potential sex-related differences in pharmacokinetics.[6]
Dose Selection and Formulation
Preliminary dose-ranging studies are essential to determine a safe and analytically quantifiable exposure. The selected doses should ideally span a range that includes a no-observed-adverse-effect level (NOAEL) and a dose that elicits a pharmacological response in efficacy models. The formulation of this compound for administration is a critical factor influencing its absorption. Due to its phenolic nature, solubility may be a consideration. A common approach is to use a vehicle such as a mixture of polyethylene glycol (PEG) 400, propylene glycol, and water, or a suspension in 0.5% methylcellulose. The final formulation should be non-toxic and ensure the compound remains stable and soluble.
Administration Routes and Sampling Schedule
To fully characterize the pharmacokinetics, both intravenous (IV) and oral (PO) administration routes are typically evaluated. IV administration provides a direct measure of systemic clearance and volume of distribution, while PO administration allows for the assessment of oral bioavailability.
A well-designed blood sampling schedule is critical for accurately defining the plasma concentration-time profile. The schedule should include frequent sampling at early time points to capture the absorption and distribution phases, followed by less frequent sampling at later time points to characterize the elimination phase. A typical sampling schedule might include time points at 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
Part 2: Experimental Protocols
The following protocols are designed to be self-validating, with integrated quality control measures to ensure the reliability of the results.
In Vivo Pharmacokinetic Study Protocol in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Materials:
-
This compound
-
Vehicle (e.g., 20% PEG 400 in saline)
-
Wistar rats (male and female, 8-10 weeks old)
-
Cannulas (for jugular vein catheterization)
-
Syringes and needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimatize animals for at least 5 days prior to the study.
-
House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
For the IV group, surgically implant a cannula in the jugular vein for blood sampling one day prior to dosing.
-
Fast animals overnight (with access to water) before dosing.
-
-
Dose Preparation and Administration:
-
Prepare the dosing formulation of this compound in the selected vehicle on the day of the experiment.
-
For IV administration, administer the compound as a bolus injection via the tail vein at the desired dose (e.g., 1-5 mg/kg).
-
For PO administration, administer the compound via oral gavage at the desired dose (e.g., 10-50 mg/kg).
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the jugular vein cannula (IV group) or tail vein (PO group).
-
Immediately transfer blood samples into tubes containing anticoagulant and mix gently.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Carefully transfer the supernatant (plasma) to labeled cryovials.
-
Store the plasma samples at -80°C until bioanalysis.
-
Workflow Visualization:
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Bioanalytical Method for Quantification in Plasma
A robust and validated bioanalytical method is essential for the accurate quantification of this compound in plasma samples.[16] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[16][17][18]
Principle: The method involves the extraction of the analyte and an internal standard (IS) from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry.
Protocol Outline:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to achieve good separation of this compound from endogenous plasma components.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for sensitive and specific detection using Multiple Reaction Monitoring (MRM).
-
-
Method Validation:
Table 1: Typical LC-MS/MS Parameters for a Phenolic Compound
| Parameter | Recommended Setting | Rationale |
| Chromatography | ||
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5-95% B over 5 minutes | Allows for the elution of a wide range of compounds and efficient column cleaning. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | Phenolic hydroxyl groups are readily deprotonated, leading to sensitive detection in negative ion mode. |
| MRM Transition | [M-H]⁻ → Fragment ion | Provides high selectivity and sensitivity for quantification. |
| Internal Standard | A structurally similar compound (e.g., a stable isotope-labeled version or a related phenolic compound) | Compensates for variability in sample preparation and instrument response. |
Part 3: Data Analysis and Interpretation
Once the plasma concentrations of this compound have been determined, the data is analyzed to calculate key pharmacokinetic parameters.
Pharmacokinetic Parameter Calculation
Non-compartmental analysis (NCA) is a standard method used to derive PK parameters from the plasma concentration-time data.[15] The key parameters to be calculated are summarized in the table below.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC0-t | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over the measured time interval. |
| AUC0-inf | Area under the plasma concentration-time curve from time 0 to infinity | Represents the total drug exposure after a single dose. |
| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit of time. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Data Analysis Workflow
The process of transforming raw bioanalytical data into meaningful pharmacokinetic insights follows a structured pipeline.
Caption: Pharmacokinetic data analysis pipeline.
Conclusion: Paving the Way for Further Development
A well-executed preclinical pharmacokinetic study provides the foundational knowledge required to advance a promising compound like this compound through the drug development pipeline. The protocols and methodologies outlined in this document offer a robust framework for obtaining high-quality, reliable data. By understanding the ADME properties of this novel chemical entity, researchers can make informed decisions regarding dose selection for toxicology and efficacy studies, and ultimately, pave the way for successful clinical translation.
References
- Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016). Bioorganic & Medicinal Chemistry, 24(24), 6390-6400.
- In vivo pharmacokinetic experiments in preclinical drug development. Symeres.
- Predicting human pharmacokinetics from preclinical data: volume of distribution. (2020). Translational and Clinical Pharmacology, 28(4), 173-184.
- Animal Pharmacokinetic Studies for Safe Tre
- LC-MS/MS. BioXpedia Labs.
- ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023). International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 198-209.
- Role of animal models in biomedical research: a review. (2022).
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2012). Current Protocols in Pharmacology, Chapter 7, Unit 7.9.
- Mass Spectrometry analysis of Small molecules. (2013). SlideShare.
- Predicting human pharmacokinetics from preclinical data: volume of distribution. (2020).
- Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. (2013).
- Small Molecules Quantit
- Integrating preclinical data into early clinical development. (2012). Journal of Pharmacy and Pharmacology, 64(11), 1547-1557.
- A typical workflow in a preclinical pharmacokinetic experiment. (2020). Admescope.
- Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Semantic Scholar.
- Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). Pharmaceutics, 14(3), 643.
- The Workflow of Preclinical Pharmacokinetics Experiments.
- Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, valid
- Natural phenolic antioxidants in bioanalytical chemistry: State of the art and prospects of development. (2020). TrAC Trends in Analytical Chemistry, 126, 115865.
- Preclinical Pharmacokinetics in Drug Development. Allucent.
- Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT.
- Techniques for Analysis of Plant Phenolic Compounds. (2012). Molecules, 17(3), 2586-2605.
- Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. (2022). Molecules, 27(19), 6268.
- Designing an In Vivo Preclinical Research Study. (2023).
- A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2023). Food Chemistry, 404, 134591.
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- This compound (24019-66-7). Chemchart.
- 24019-66-7 Cas No. | this compound. Apollo Scientific.
- This compound {2-[(Z)-(3-ALLYL-2-HYDROXYBENZYLIDENE)(METHYL)-LAMBDA(5)-AZANYL]ETHYL}(METHYL)HYDRAZONE. Sigma-Aldrich.
- 2-Allyl-3-hydroxybenzaldehyde. Sigma-Aldrich.
- 2-allyl-3-hydroxybenzaldehyde (C10H10O2). PubChemLite.
- This compound n-cyclohexylthiosemicarbazone. Sigma-Aldrich.
- 3-Allylsalicylaldehyde. PubChem.
- 3-Allylsalicylaldehyde and 3-Allylsalicylic Acid Derivatives: Synthesis and Conversion to Allyl-crown Compounds as New Potential Precursors for Polymer Supported Crown Compounds. (1999).
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- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low yield in 3-Allyl-2-hydroxybenzaldehyde synthesis
An authoritative guide to diagnosing and resolving common issues in the synthesis of 3-Allyl-2-hydroxybenzaldehyde, designed for chemical researchers and process development scientists.
Introduction
The synthesis of this compound is a cornerstone reaction for accessing a variety of complex molecules, including chromane derivatives and other heterocyclic compounds. The most common synthetic route involves a two-step process: the Williamson ether synthesis (O-allylation) of salicylaldehyde to form 2-allyloxybenzaldehyde, followed by a thermal Claisen rearrangement.[1][2] While conceptually straightforward, achieving high yields can be challenging. This guide provides a structured approach to troubleshooting common experimental pitfalls, grounded in mechanistic principles.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses specific problems encountered during the synthesis.
Q1: My overall yield is poor. How do I determine which of the two steps is the problem?
A1: Isolating and characterizing the intermediate, 2-allyloxybenzaldehyde, is critical for effective troubleshooting. After the O-allylation step, and before initiating the thermal rearrangement, analyze a small aliquot of your crude product using Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy.
-
If the intermediate is not the major product: The issue lies in the O-allylation step. Focus on the quality of your starting materials, the choice of base, and the reaction conditions.
-
If the intermediate is formed in high yield but the final product yield is low: The problem is with the Claisen rearrangement. This points to issues with temperature, reaction time, or potential side reactions during heating.
Here is a logical workflow for diagnosing the issue:
Q2: I have a significant amount of unreacted salicylaldehyde after the O-allylation step. What went wrong?
A2: This is a common issue that typically points to one of three root causes:
-
Ineffective Deprotonation: The phenoxide anion of salicylaldehyde must be formed to act as a nucleophile. If the base is weak, old, or hydrated, it will not efficiently deprotonate the hydroxyl group. Potassium carbonate (K₂CO₃) is a common and effective base, but it must be anhydrous and preferably finely powdered to maximize its reactivity.[2][3]
-
Reagent Stoichiometry: Ensure you are using a slight excess of allyl bromide (e.g., 1.1-1.2 equivalents) and a sufficient amount of base (at least 2-3 equivalents) to drive the reaction to completion.[2][3]
-
Solvent Issues: The solvent must be appropriate for an Sₙ2 reaction. Polar aprotic solvents like acetone or acetonitrile are ideal as they solvate the potassium cation but do not excessively solvate the phenoxide, leaving it free to attack the allyl bromide.[1][3] Using protic solvents (like ethanol) can lead to side reactions and slow down the desired O-allylation. Crucially, the solvent must be anhydrous, as water can hydrolyze allyl bromide to allyl alcohol.
Q3: The Claisen rearrangement is not proceeding to completion, even after prolonged heating. What can I do?
A3: The Claisen rearrangement is a thermally demanding[4][4]-sigmatropic rearrangement.[5][6] If the reaction is stalling, the primary culprit is almost always insufficient thermal energy.
-
Verify Temperature: Ensure your reaction temperature is within the optimal range, typically 190-220°C.[1][2] Use a high-temperature thermometer or a calibrated probe placed directly in the reaction medium (or a sand bath) for accurate measurement.
-
Solvent Choice: For consistent high temperatures, using a high-boiling solvent such as N,N-diethylaniline or diphenyl ether can be effective. Alternatively, the reaction can often be run neat (without solvent), but this may require more careful temperature control to prevent charring.
-
Consider Catalysis: If high temperatures are leading to decomposition, a Lewis acid catalyst can significantly accelerate the rearrangement, allowing for lower reaction temperatures.[1][7] Catalysts like AlCl₃ or Yb(OTf)₃ have been shown to be effective in related Claisen rearrangements.[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Claisen rearrangement, and how does it explain the product's structure?
A1: The aromatic Claisen rearrangement is a concerted, intramolecular process that proceeds through a cyclic, six-membered transition state.[4][8] The allyl group "flips" from the oxygen atom to the ortho carbon of the benzene ring.
This mechanism inherently transfers the allyl group to the ortho position. The initial rearrangement breaks the aromaticity of the ring to form a dienone intermediate.[4] The system then rapidly undergoes tautomerization to re-establish the stable aromatic ring, resulting in the final 2-hydroxy (phenol) product.[4][8]
Q2: Can other isomers, like 5-allyl-2-hydroxybenzaldehyde, be formed?
A2: Formation of the para isomer (5-allyl-2-hydroxybenzaldehyde) is generally not observed in this specific reaction because the ortho positions are sterically unhindered. In cases where both ortho positions on a phenyl ether are blocked by other substituents, the allyl group can undergo a subsequent Cope rearrangement from the ortho to the para position.[5] For salicylaldehyde, the rearrangement is highly regioselective for the ortho position.
Q3: What is the best way to purify the final product?
A3: The crude product from the Claisen rearrangement is often a dark, oily mixture containing the desired product, some polymerized material, and potentially unreacted starting material.
-
Initial Workup: After cooling, dissolve the crude mixture in a solvent like dichloromethane or ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to remove any basic solvent (like N,N-diethylaniline), followed by a brine wash.
-
Column Chromatography: This is the most effective method for obtaining a highly pure product. A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 15-20% ethyl acetate) typically provides excellent separation.
-
Distillation: If performed on a larger scale, vacuum distillation can be an alternative, but care must be taken as the product can be sensitive to high temperatures for extended periods.
Data Summary and Protocols
Table 1: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low O-Allylation Yield | Ineffective base (e.g., hydrated K₂CO₃) | Use fresh, anhydrous, finely powdered K₂CO₃. |
| Improper solvent | Use anhydrous acetone or acetonitrile. Avoid protic solvents. | |
| Reagent degradation | Use fresh allyl bromide. | |
| Low Rearrangement Yield | Temperature too low | Ensure reaction is heated to 190-220°C. Use a high-boiling solvent or run neat. |
| Reaction time too short | Monitor reaction progress via TLC until the intermediate is consumed. | |
| Product decomposition/polymerization | Avoid excessive temperatures (>230°C). Consider using a Lewis acid catalyst to lower the reaction temperature.[1][7] | |
| Difficult Purification | Presence of high-boiling solvent | Perform an acidic wash (e.g., 1M HCl) during workup to remove basic solvents like N,N-diethylaniline. |
| Tar/polymer formation | Minimize reaction temperature and time. Use column chromatography for purification. |
Experimental Protocols
Protocol 1: O-Allylation of Salicylaldehyde
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile (or acetone).[3]
-
Stir the resulting yellow suspension vigorously for 10-15 minutes at room temperature.
-
Add allyl bromide (1.2 eq) dropwise to the mixture.
-
Heat the reaction to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 10% ethyl acetate/hexanes), checking for the disappearance of the salicylaldehyde spot.
-
After completion, cool the mixture to room temperature and filter off the potassium salts. Wash the solids with additional solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield crude 2-allyloxybenzaldehyde, which can be used directly in the next step or purified further.
Protocol 2: Thermal Claisen Rearrangement
-
Place the crude 2-allyloxybenzaldehyde in a round-bottom flask equipped with a reflux condenser (or an air condenser) and a thermometer.
-
Heat the oil in a sand bath to 200-210°C. The color will typically darken significantly.
-
Maintain this temperature for 2-3 hours. Monitor the reaction by TLC, observing the formation of the new, more polar product spot and the disappearance of the starting ether.
-
Once the reaction is complete, cool the flask to room temperature.
-
Dissolve the resulting dark oil in dichloromethane and proceed with purification by column chromatography (silica gel, ethyl acetate/hexanes gradient).
References
- Organic Chemistry Portal. Claisen Rearrangement.
- Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement. (2024).
- Wikipedia. Claisen rearrangement.
- Master Organic Chemistry. The Cope and Claisen Rearrangements. (2019).
- Chemistry Notes. Claisen Rearrangement: Mechanism and examples.
- ResearchGate. Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. (2012).
- National Institutes of Health (NIH). Alkene Isomerization Revitalizes the Coates–Claisen Rearrangement.
- Royal Society of Chemistry. Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow.
- Google Patents. Process for producing salicylaldehyde.
- PrepChem.com. Synthesis of 3-allyl-4-hydroxybenzaldehyde.
- PubMed. Development of a new Lewis acid-catalyzed[4][4]-sigmatropic rearrangement: the allenoate-Claisen rearrangement.
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Technical Support Center: Purification Strategies for the Removal of Unreacted Salicylaldehyde
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing unreacted salicylaldehyde from product mixtures. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the integrity and purity of your target compounds.
Troubleshooting Guide: Addressing Specific Purification Challenges
This section tackles common issues encountered during the purification of products synthesized using salicylaldehyde. Each problem is presented in a question-and-answer format, offering explanations of the underlying causes and step-by-step solutions.
Scenario 1: Your product, a Schiff base, is contaminated with unreacted salicylaldehyde, and simple recrystallization is ineffective.
Question: I've synthesized a Schiff base from salicylaldehyde and an amine. After the reaction, I'm struggling to remove the leftover salicylaldehyde. My attempts at recrystallization have failed to yield a pure product. What should I do?
Answer: This is a frequent challenge, as the polarity of some Schiff bases can be very similar to that of salicylaldehyde, making separation by simple recrystallization difficult. Here are several effective strategies you can employ:
The aldehyde functional group of salicylaldehyde undergoes a reversible reaction with sodium bisulfite to form a water-soluble adduct. This allows for its selective removal from the organic phase containing your Schiff base.
Experimental Protocol:
-
Dissolve your crude product mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). It is crucial to use a freshly prepared and saturated solution for optimal results.
-
Shake the funnel vigorously for 1-2 minutes. The salicylaldehyde will react with the bisulfite and be drawn into the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the washing step with the sodium bisulfite solution to ensure complete removal of the salicylaldehyde.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain your purified Schiff base.
Causality Behind the Choice: This method is highly selective for aldehydes. The formation of the ionic bisulfite adduct dramatically increases the water solubility of salicylaldehyde, enabling a clean separation from the less polar, water-insoluble Schiff base.
Scenario 2: You need to purify a product that is sensitive to aqueous conditions.
Question: My product is sensitive to water. Are there any non-aqueous methods to remove salicylaldehyde?
Answer: Yes, for water-sensitive compounds, column chromatography is an excellent alternative.
This technique separates compounds based on their differential adsorption to a stationary phase.
Experimental Protocol:
-
Select the Stationary Phase: For most applications, silica gel is the stationary phase of choice due to its versatility.[1][2] If your Schiff base is basic and shows strong interaction with the acidic silica gel, you might consider using neutral alumina.[2]
-
Determine the Mobile Phase (Eluent): The key to a successful separation is finding a solvent system that provides good separation between your Schiff base and salicylaldehyde. This is typically determined by thin-layer chromatography (TLC) first.
-
For Non-polar to Moderately Polar Schiff Bases: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A common starting point for TLC analysis is a 9:1 or 4:1 mixture of hexane:ethyl acetate.
-
For More Polar Schiff Bases: A solvent system of dichloromethane with a small percentage of methanol (e.g., 99:1 to 95:5) may be effective.
-
-
Pack the Column: Prepare a slurry of the silica gel in the initial, least polar eluent and carefully pack it into a glass column.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elute the Column: Begin eluting with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Causality Behind the Choice: Column chromatography exploits the differences in polarity between salicylaldehyde and the Schiff base. By carefully selecting the stationary and mobile phases, you can achieve a high degree of separation without introducing water.
Scenario 3: You have a large-scale reaction and need an efficient method to remove salicylaldehyde from a phenol-containing mixture.
Question: I've performed a Reimer-Tiemann reaction and have a mixture of salicylaldehyde and unreacted phenol. How can I separate these on a larger scale?
Answer: For larger quantities, distillation is often the most practical and economical method.
Salicylaldehyde forms an azeotrope with water, which has a lower boiling point than both pure salicylaldehyde and phenol. This property can be exploited for an efficient separation.
Experimental Protocol:
-
To your crude mixture of salicylaldehyde and phenol, add a significant amount of water. The water should be at least four times the weight of the salicylaldehyde present.[3]
-
Set up a fractional distillation apparatus.
-
Heat the mixture. The salicylaldehyde-water azeotrope will distill first at a temperature around 98.4°C.[3]
-
Collect the distillate, which will separate into two layers: an upper aqueous layer and a lower salicylaldehyde layer.
-
The salicylaldehyde layer can be separated and further purified if necessary.
Causality Behind the Choice: The formation of a minimum-boiling azeotrope between salicylaldehyde and water allows for its selective removal from the higher-boiling phenol. This is a highly efficient method for large-scale purifications.
Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and handling of salicylaldehyde during purification.
Q1: What are the key physical properties of salicylaldehyde that are relevant for its removal?
A1: Understanding the physical properties of salicylaldehyde is crucial for selecting the appropriate purification method.
| Property | Value | Significance for Purification |
| Boiling Point | 197 °C | Allows for separation from lower or higher boiling point compounds by distillation. |
| Solubility in Water | Slightly soluble | Its limited water solubility can be exploited in liquid-liquid extractions. |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene | This allows for the use of a wide range of organic solvents for extraction and chromatography.[4] |
| Reactivity with Sodium Bisulfite | Forms a water-soluble adduct | This is the basis for a highly selective and effective purification method.[5] |
Q2: Can I use a chemical quencher to remove unreacted salicylaldehyde?
A2: Yes, chemical quenching is a viable option, especially if you want to avoid an extractive or chromatographic workup. The ideal quenching agent should react quickly and selectively with the aldehyde to form a byproduct that is easily removed.
-
Sodium borohydride (NaBH₄): This will reduce the aldehyde to a primary alcohol (salicyl alcohol). The resulting alcohol will have different solubility and polarity compared to your product, potentially simplifying purification by extraction or crystallization.
-
Primary amines (e.g., aniline, benzylamine): These will react with salicylaldehyde to form a Schiff base. If the resulting Schiff base has significantly different properties (e.g., it precipitates out of solution or has a very different polarity), this can be an effective removal strategy.
Q3: How can I monitor the removal of salicylaldehyde during purification?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of your purification.
-
Procedure: Spot your crude mixture, the fractions from your column, or the organic layer from your extraction on a TLC plate. Develop the plate in an appropriate solvent system.
-
Visualization: Salicylaldehyde can often be visualized under UV light. Staining with a potassium permanganate solution can also be used, as aldehydes are readily oxidized.
-
Interpretation: As the purification proceeds, the spot corresponding to salicylaldehyde should diminish or disappear in the fractions or layers containing your purified product.
Visualizing the Workflow
To further clarify the decision-making process for choosing a purification method, the following workflow diagram is provided.
Caption: Decision workflow for selecting a purification method.
References
- Perkins, R. P. (1944). U.S. Patent No. 2,344,791. Washington, DC: U.S.
- Columbia University. (n.d.). Column Chromatography. Department of Chemistry.
- Sciencemadness Discussion Board. (2015). Preparation of Salicylaldehyde.
- Perkins, R. P. (1940). U.S. Patent No. 2,190,607. Washington, DC: U.S.
- University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry.
- Wikipedia. (n.d.). Column chromatography.
- Singh, P., & Singh, A. (2014). Summary of various purification steps of salicylaldehyde dehydrogenase from Pseudomonas sp. strain C6. ResearchGate.
- Sciencemadness Discussion Board. (2017). Preparation of Salicylaldehyde.
- Columbia University. (n.d.). Column chromatography.
- Mishanina, T. M., & Palfey, B. A. (2019). Chemical quenching and identification of intermediates in flavoenzyme-catalyzed reactions. Methods in Enzymology, 620, 199-223. [Link]
- National Center for Biotechnology Information. (n.d.). Salicylaldehyde. PubChem.
- Sarpong, R. (2016). Quenching of Water Reactive Materials. University of California, Berkeley.
- Wikipedia. (n.d.). Quenching (fluorescence).
Sources
Technical Support Center: Column Chromatography Purification of 3-Allyl-2-hydroxybenzaldehyde
Welcome to the technical support guide for the purification of 3-Allyl-2-hydroxybenzaldehyde (CAS No. 24019-66-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary expertise to overcome common challenges encountered during the column chromatography of this versatile synthetic intermediate.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the column chromatography of this compound in a practical question-and-answer format.
Question 1: I'm experiencing very low recovery of my compound after column chromatography. What are the likely causes and solutions?
Answer:
Low recovery is a frequent issue stemming from the compound's interaction with the stationary phase or its physical properties.
Potential Causes:
-
Irreversible Adsorption: The phenolic hydroxyl group and the aldehyde can lead to strong, sometimes irreversible, binding to the acidic sites on standard silica gel.
-
Inappropriate Eluent Polarity: The chosen solvent system may be insufficiently polar to displace the compound from the silica gel and elute it from the column.[1]
-
Compound Volatility: Although not extremely volatile, some loss can occur during solvent removal (e.g., on a rotary evaporator) if excessive heat or vacuum is applied.[1]
Recommended Solutions:
| Solution ID | Recommended Action | Scientific Rationale |
| S1-A | Deactivate the Silica Gel | Add a small percentage of a mild base, such as triethylamine (0.1-1%), to your eluent.[1][2] This neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption and potential degradation of the acid-sensitive aldehyde.[2] |
| S1-B | Increase Eluent Polarity | If the compound remains at the top of the column, gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate.[1] |
| S1-C | Gentle Solvent Removal | When isolating the final product, use a rotary evaporator at a reduced temperature (e.g., <40°C) and pressure to minimize the loss of the purified compound.[1] |
Question 2: My purified fractions are still showing multiple spots on TLC, indicating poor separation from an impurity. How can I improve the resolution?
Answer:
Achieving baseline separation is critical for high purity. Co-elution typically points to a suboptimal solvent system or improper column technique.
Potential Causes:
-
Incorrect Solvent System: The polarity of the eluent may not be fine-tuned to resolve compounds with similar Rf values.
-
Column Overloading: Loading too much crude material relative to the amount of stationary phase will cause bands to broaden and overlap.
-
Poor Sample Loading: Applying the sample in a wide band or with too much solvent leads to a diffuse starting point and poor separation.
Recommended Solutions:
| Solution ID | Recommended Action | Scientific Rationale |
| S2-A | Optimize the Solvent System via TLC | Before running the column, systematically test various solvent mixtures with TLC. Aim for a solvent system where this compound has an Rf value of approximately 0.3, as this often provides the best separation in column chromatography.[2] A reported TLC system for this compound is hexane:ethyl acetate (7:3), which gives an Rf of 0.5.[3] For column separation, you should start with a less polar mixture, such as hexane:ethyl acetate (9:1 or 8:2). |
| S2-B | Use a Shallow Gradient | Instead of large, stepwise jumps in solvent polarity, employ a shallow, continuous gradient. This slowly increases the eluting power of the mobile phase, allowing more time and space for compounds with close polarities to separate. |
| S2-C | Proper Sample Loading | Dissolve the crude product in the minimum amount of the initial, low-polarity eluent.[4] For compounds that are not easily soluble, use a "dry loading" method: dissolve the crude material in a suitable solvent, add a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the prepared column. |
Question 3: My compound appears as a long streak or "tailing" band on the TLC plate and during column elution. What's causing this and how do I fix it?
Answer:
Streaking is a classic sign of an undesirable chemical interaction between your compound and the stationary phase.
Potential Causes:
-
Compound Acidity: The most common cause is the presence of the corresponding carboxylic acid (3-allyl-2-hydroxybenzoic acid), an oxidation byproduct of the aldehyde.[1] The ionized form of this acid interacts strongly and inconsistently with the silica, causing streaking.
-
Sample Overloading: Concentrated spots on a TLC plate will often streak.[1]
-
Chelation: The ortho-hydroxybenzaldehyde moiety can chelate with metal ions present in the silica, leading to tailing.
Recommended Solutions:
| Solution ID | Recommended Action | Scientific Rationale |
| S3-A | Acidify the Mobile Phase | Add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.5%), to the eluent.[1] This suppresses the ionization of the acidic impurity by Le Châtelier's principle, forcing it to exist in its less polar, protonated form, which results in sharper, more defined bands. |
| S3-B | Dilute the Sample for TLC | Ensure the sample spotted on the TLC plate is sufficiently dilute to avoid concentration-related streaking.[1] |
| S3-C | Use High-Purity Silica | Employ high-purity silica gel with low metal content to minimize potential chelation effects. |
Experimental Workflow & Protocols
Overall Purification Workflow
The following diagram outlines the standard workflow for the purification of this compound.
Caption: Standard workflow for column chromatography purification.
Detailed Step-by-Step Protocol: Purification by Column Chromatography
This protocol is a general guideline and should be adapted based on the results of your preliminary TLC analysis.
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude product (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).[5]
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Continuously tap the column gently to promote even packing.[4]
-
Allow the silica gel to settle, draining excess solvent until the solvent level is just above the silica bed. Add a thin (0.5 cm) layer of sand to protect the surface.[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small portion of silica gel (approx. 2-3 times the weight of your crude product) and mix to form a paste.
-
Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the layer of sand at the top of your packed column.
-
-
Elution:
-
Carefully add the starting eluent to the column.
-
Begin collecting fractions immediately. Start with a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 85:15) based on the separation observed via TLC.
-
Maintain a consistent flow rate. For flash chromatography, this is achieved with positive pressure.
-
-
Product Isolation:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Combine all fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator at reduced temperature and pressure to yield the purified this compound.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect? A1: The primary impurities depend on the synthetic route. If using a Claisen rearrangement, you may have unreacted 2-hydroxybenzaldehyde or the O-allylated intermediate.[6] Regardless of the route, oxidation of the aldehyde group can lead to the formation of 3-allyl-2-hydroxybenzoic acid, which is a common impurity.[1]
Q2: Can I use a stationary phase other than silica gel? A2: Yes. While silica gel is the most common choice, alumina can be a suitable alternative, especially if your compound is proving to be highly sensitive to the acidic nature of silica.[2] Note that the eluting power of solvents changes with alumina, so the solvent system would need to be re-optimized.
Q3: How do I choose the correct starting solvent system? A3: The best practice is to perform a TLC analysis with your crude material using various solvent systems.[2] A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or diethyl ether.[7] Adjust the ratio until the desired compound has an Rf of ~0.3 and is well-separated from impurities.[2]
Q4: My compound is sensitive to acid. What specific precautions should I take? A4: For acid-sensitive compounds like aldehydes, which can form acetals or undergo other acid-catalyzed reactions, it is crucial to neutralize the stationary phase.[2] Add 0.1-1% triethylamine to your eluent system to create a basic environment.[7] This is a standard and highly effective technique.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common chromatography issues.
References
- What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate.
- Column chromatography. University of Calgary.
- 3-Allylsalicylaldehyde | C10H10O2 | CID 141062. PubChem, National Institutes of Health.
- This compound (24019-66-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart.
- Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- APPENDIX 3E Column Chromatography. SciSpace.
Sources
Technical Support Center: Recrystallization of 3-Allyl-2-hydroxybenzaldehyde
Welcome to the technical support center for the purification of 3-Allyl-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the procedures to ensure a high degree of purity in your final product.
Introduction to Recrystallization of this compound
This compound, also known as 3-allylsalicylaldehyde, is a valuable intermediate in organic synthesis. Achieving high purity is often critical for downstream applications. Recrystallization is a powerful technique for this purpose, relying on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures.
Key Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Solid | |
| Melting Point | ~45 °C |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities will depend on the synthetic route used. If your synthesis involves a Claisen rearrangement of an allyl phenyl ether, you may encounter:
-
Un-rearranged starting material: The precursor allyl ether of 2-hydroxybenzaldehyde.
-
Para-substituted isomer: 5-Allyl-2-hydroxybenzaldehyde, formed as a byproduct of the rearrangement.
-
Polymeric materials: High-temperature rearrangements can sometimes lead to polymerization of the allyl group.
-
Residual solvents and reagents: From the reaction and workup steps.
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal solvent for recrystallization should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of hot solvent.
-
Low solubility at low temperatures: The compound should precipitate out of the solution upon cooling, maximizing recovery.
-
Impurities should be either highly soluble or insoluble at all temperatures: This allows for their separation from the desired product.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
Based on the structure of this compound (a substituted salicylaldehyde), we can predict its general solubility. It is expected to be soluble in polar organic solvents and less soluble in non-polar solvents.
Q3: Can I use a single solvent for recrystallization?
A3: A single solvent recrystallization is often the simplest approach. Based on the polarity of this compound, solvents like ethanol, isopropanol, or ethyl acetate are good starting points for screening. You would dissolve the crude product in the minimum amount of the hot solvent and allow it to cool slowly.
Q4: When is a mixed-solvent system necessary?
A4: A mixed-solvent system (binary solvent system) is employed when no single solvent meets all the criteria for a good recrystallization solvent. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is poorly soluble. The crude product is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). The solution is then heated to redissolve the precipitate and cooled slowly. Common mixed-solvent systems for compounds of similar polarity include ethanol/water and hexane/ethyl acetate .
Step-by-Step Recrystallization Protocol (Single Solvent)
This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally on a small scale first.
-
Solvent Selection:
-
Place a small amount of your crude this compound (e.g., 20-30 mg) into several test tubes.
-
Add a few drops of a different test solvent (e.g., ethanol, methanol, hexane, toluene, ethyl acetate, acetone, water) to each test tube at room temperature. Observe the solubility.
-
Gently heat the test tubes that did not show complete dissolution at room temperature. Observe if the compound dissolves.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. Observe the formation of crystals.
-
The ideal solvent will show poor solubility at room temperature but high solubility when hot, and will form well-defined crystals upon cooling.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring.
-
Continue adding the solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, polymeric material), perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
For final drying, transfer the crystals to a watch glass or a drying oven at a temperature well below the melting point.
-
Troubleshooting Guide
Troubleshooting Decision Tree for Recrystallization
Issue 1: The product "oils out" instead of crystallizing.
-
Cause: The melting point of your compound is lower than the boiling point of the solvent, or the presence of impurities is significantly depressing the melting point. The compound may also be precipitating from a supersaturated solution at a temperature above its melting point.
-
Solution:
-
Re-heat and add more solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional solvent to decrease the saturation point.
-
Slow down the cooling process: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling.
-
Change the solvent system: Choose a solvent with a lower boiling point or switch to a mixed-solvent system. For instance, if you are using ethanol, try a mixture of ethanol and water, which will have a lower boiling point than pure ethanol.
-
Issue 2: No crystals form upon cooling.
-
Cause: The solution is not supersaturated, meaning too much solvent was used.
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to initiate crystallization.
-
-
Reduce solvent volume: Gently heat the solution to evaporate some of the solvent. Then, allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the product to precipitate out too quickly.
-
Issue 3: Poor recovery of the product.
-
Cause:
-
Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.
-
The solution was not cooled sufficiently.
-
Premature crystallization during hot filtration.
-
-
Solution:
-
Maximize precipitation: Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., 15-20 minutes) after it has reached room temperature.
-
Concentrate the mother liquor: If you suspect a large amount of product is still in the filtrate, you can evaporate some of the solvent and try to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize hot filtration: If you performed a hot filtration, ensure your funnel and receiving flask are adequately pre-heated to prevent the product from crystallizing prematurely.
-
Issue 4: The purified crystals are colored.
-
Cause: The presence of colored impurities that co-crystallize with your product.
-
Solution:
-
Use activated charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal. Caution: Do not add charcoal to a boiling solution, as it can cause vigorous bumping.
-
Re-recrystallize: A second recrystallization of the colored crystals may be necessary to achieve a higher purity.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound may cause skin and eye irritation.[1] Avoid contact with skin and eyes.
-
Handle organic solvents with care, as they are often flammable and can be harmful if inhaled or absorbed through the skin.
References
- PubChem. (n.d.). 3-Allylsalicylaldehyde. National Center for Biotechnology Information.
Sources
Minimizing byproduct formation in the synthesis of 3-Allyl-2-hydroxybenzaldehyde
Welcome to the technical support guide for the synthesis of 3-Allyl-2-hydroxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and minimizing the formation of common byproducts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: The Synthetic Pathway: An Overview
The most reliable and widely adopted method for synthesizing this compound is a two-step process. It begins with the O-allylation of salicylaldehyde (2-hydroxybenzaldehyde) to form an ether intermediate, which is then subjected to a thermal[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement.[2]
Caption: General workflow for the synthesis of this compound.
The critical step where byproduct formation occurs is the Claisen rearrangement. While seemingly straightforward, this thermal process is sensitive to reaction conditions, and deviations can lead to a complex product mixture, reducing the yield and complicating purification.
Section 2: The Claisen Rearrangement: Mechanism and Potential Pitfalls
The Claisen rearrangement is a powerful C-C bond-forming reaction.[3] It is a concerted, intramolecular process where the allyl group of an allyl aryl ether migrates to an ortho-position of the aromatic ring.[4][5] The reaction proceeds through a highly ordered, six-membered cyclic transition state.
Sources
Technical Support Center: Regioselectivity in the Claisen Rearrangement of 2-(allyloxy)benzaldehyde
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the regioselectivity of the aromatic Claisen rearrangement, specifically in the synthesis of 3-Allyl-2-hydroxybenzaldehyde from its precursor, 2-(allyloxy)benzaldehyde. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in mechanistic principles.
Introduction: The Challenge of Regioselectivity
The Claisen rearrangement is a powerful, thermally-driven[1][1]-sigmatropic rearrangement for C-C bond formation, allowing for the synthesis of ortho-allyl phenols from allyl aryl ethers.[1][2] In the synthesis of this compound, the key step is the rearrangement of 2-(allyloxy)benzaldehyde. The reaction proceeds through a concerted, cyclic transition state, initially forming a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the final aromatic phenol product.[1][3]
The primary challenge in this transformation is not the rearrangement itself, but controlling its regioselectivity. The allyl group can theoretically migrate to either of the two positions ortho to the ether linkage (C1 or C3). While migration to the C1 position is sterically hindered by the bulky aldehyde group, high temperatures can sometimes lead to undesired side reactions, including decarbonylation or the formation of abnormal rearrangement products.[4][5] This guide focuses on strategies to maximize the yield of the desired 3-allyl isomer.
Data Summary: Method Comparison
The choice between a thermal and a catalyzed approach significantly impacts reaction outcomes. The following table provides a comparative summary based on typical results reported in the literature for aromatic Claisen rearrangements.
| Parameter | Method 1: Thermal Rearrangement | Method 2: Lewis Acid-Catalyzed |
| Catalyst | None | TiCl₄, AlCl₃, Yb(OTf)₃ (5-10 mol%) |
| Typical Solvent | Decalin, N,N-Diethylaniline | CH₂Cl₂, 1,2-Dichloroethane (anhydrous) |
| Temperature (°C) | 180 - 220 °C | 0 °C to Room Temperature |
| Time (h) | 6 - 24 h | 1 - 6 h |
| Typical Yield (%) | 40 - 70% | 75 - 95% |
| Regioselectivity | Moderate to Good | Excellent |
| Key Challenge | Byproduct formation, polymerization | Strict requirement for anhydrous conditions |
Optimized Experimental Protocols
Note: These protocols are generalized and should be optimized for your specific setup. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Precursor - 2-(allyloxy)benzaldehyde
This initial step is required to prepare the substrate for the rearrangement.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone.
-
Addition: While stirring, add allyl bromide (1.2 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours, monitoring the consumption of the starting material by TLC.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the solid with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate, wash with 1M NaOH and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield pure 2-(allyloxy)benzaldehyde.
Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement
This protocol is recommended for achieving high yield and excellent regioselectivity.
-
Setup: To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add a solution of 2-(allyloxy)benzaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., TiCl₄, 10 mol% as a 1M solution in CH₂Cl₂) to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature while stirring. Monitor the progress by TLC or GC-MS (typically complete within 1-6 hours).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at 0 °C.
-
Workup: Dilute with additional CH₂Cl₂, separate the layers, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield pure this compound. [6]
References
- Wikipedia. Claisen rearrangement. [Link]
- NROChemistry. Claisen Rearrangement: Mechanism & Examples. [Link]
- Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]
- Slideshare. Claisen rearrangement. [Link]
- Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]
- Organic Chemistry Portal. Claisen Rearrangement. [Link]
- Möller, W. T., et al. (2021). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Molecules. [Link]
- Clayden, J., et al. (2011). Regioselectivity of the Claisen Rearrangement in Meta-Allyloxy Aryl Ketones: An Experimental and Computational Study, and Application in the Synthesis of (R)-(-)-pestalotheol D. Chemistry – A European Journal. [Link]
- Möller, W. T., et al. (2021). Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. ChemRxiv. [Link]
- R Discovery. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. [Link]
- University of Rochester. The Claisen Rearrangement.
- Yoon, T. P., et al. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society. [Link]
- Chem-St
- Uyeda, C., et al. (2008). Enantioselective Claisen Rearrangements with a Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society. [Link]
- PubChem, NIH. 3-Allylsalicylaldehyde. [Link]
- ResearchGate. The most Used Claisen Rearrangements in Organic Synthesis: A Review. [Link]
- Ramana, D. V., et al. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact.
- ResearchGate. Organocatalytic Claisen Rearrangement: Theory and Experiment. [Link]
- Reid, J. P., et al. (2018). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A. The Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. 18.4 Reactions of Ethers - Claisen Rearrangement. [Link]
- Ang, R., et al. (2013). Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. Organic Letters. [Link]
- PrepChem. Synthesis of 3-allyl-4-hydroxybenzaldehyde. [Link]
- Chemistry LibreTexts. Claisen Rearrangement. [Link]
- Dong, V. M., et al. (2002). Development of a new Lewis acid-catalyzed-[1][1]sigmatropic rearrangement: the allenoate-Claisen rearrangement. Journal of the American Chemical Society. [Link]
- Chemistry Notes. Claisen Rearrangement: Mechanism and examples. [Link]
- jOeCHEM. Claisen Rearrangements Explained. [Link]
- Noorul Huda. Problem Solving Approach: Pericyclic Reactions | Claisen Rearrangement. [Link]
- Supporting Information. Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. [Link]
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Dealing with emulsion formation during workup of 3-Allyl-2-hydroxybenzaldehyde
Prepared by: Senior Application Scientist, Chemical Process Development
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the formation of emulsions during the aqueous workup of 3-Allyl-2-hydroxybenzaldehyde. This issue is common in syntheses involving phenolic compounds, such as after a Claisen rearrangement of an allyl phenyl ether.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a persistent emulsion during the workup of my this compound synthesis?
A: Emulsion formation in this specific case is often multifactorial, stemming from the chemical nature of your product and potential process contaminants.
-
Amphiphilic Nature: Your product, this compound, and related phenolic compounds possess both hydrophobic (the benzene ring and allyl group) and hydrophilic (the hydroxyl and aldehyde groups) characteristics.[3] This amphiphilicity allows them to act as weak surfactants, stabilizing the interface between the organic and aqueous layers.
-
Presence of Surfactant-Like Impurities: The reaction mixture may contain byproducts or unreacted starting materials that are surface-active, promoting the dispersion of one liquid phase into the other as fine droplets.[4]
-
Suspended Particulates: Fine, insoluble solid particles from the reaction can accumulate at the liquid-liquid interface, creating a physical barrier that prevents droplets from coalescing.[5][6] This is known as a Pickering emulsion.
-
Excessive Agitation: Shaking the separatory funnel too vigorously increases the surface area between the two immiscible liquids, creating smaller droplets that are harder to separate.[4][7]
Q2: What is the very first thing I should try to break a stubborn emulsion?
A: Always start with the simplest, least invasive methods before adding more reagents.
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[5][8][9] Often, the emulsion will break or at least reduce in volume on its own.
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help droplets coalesce without re-introducing high shear forces.[8][10]
-
Add Brine (Salting Out): Add a saturated solution of sodium chloride (NaCl). This is the most common and often highly effective next step. It works by increasing the ionic strength of the aqueous layer, which reduces the solubility of organic components in the water and helps force the separation of the layers.[4][5][7][10][11]
Q3: How can I prevent or minimize emulsion formation from the start?
A: Prevention is the most efficient strategy.
-
Modify Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate mixing without high shear.[4]
-
Pre-emptive Salting: Add salt or brine to the aqueous wash solution before performing the extraction.[8][12]
-
Solvent Removal: If your reaction solvent (e.g., DMF, THF) has some water miscibility, consider removing it via rotary evaporation first. Then, redissolve the residue in your primary extraction solvent (e.g., ethyl acetate, DCM) before adding the aqueous wash.[5][9]
-
Filter Before Workup: If you suspect insoluble particulates are the cause, you can dilute the reaction mixture with your extraction solvent and filter it through a plug of Celite or glass wool before transferring it to the separatory funnel.[7]
In-Depth Troubleshooting Guide
This section provides a systematic, step-by-step approach to resolving emulsions. The workflow is designed to progress from the simplest and most common techniques to more advanced interventions.
Troubleshooting Workflow Diagram
Caption: Stabilization of the oil-water interface by product and solid particles.
Step 2: Modifying the Aqueous Phase (Salting Out)
This is the most robust chemical method for breaking emulsions. By dissolving a high concentration of an inert salt (typically NaCl) in the aqueous phase, you increase its polarity and ionic strength. [11]This has two effects:
-
It decreases the solubility of your organic product in the aqueous layer, forcing it back into the organic phase.
-
It dehydrates the finely dispersed water droplets, promoting their coalescence. [13]
Protocol: Saturated Brine Wash
-
Allow the separatory funnel to stand and the layers to partially separate, if possible.
-
Prepare a saturated solution of NaCl in deionized water.
-
Add a volume of the saturated brine solution equivalent to 10-20% of the aqueous layer volume in your separatory funnel.
-
Do not shake vigorously. Gently invert the funnel 2-3 times to mix the brine into the aqueous layer.
-
Allow the funnel to stand and observe. The interface between the layers should become sharper, and the emulsion layer should shrink or disappear.
-
Drain the aqueous layer. If some emulsion persists, you may need to repeat the brine wash.
Step 3: pH Adjustment
The solubility of your phenolic product and acidic/basic impurities is highly dependent on pH. [14][15][16][17]Adjusting the pH can neutralize charged species that may be acting as surfactants.
-
If the aqueous layer is basic: The phenolic hydroxyl group can be deprotonated to a phenoxide, a potent surfactant. Carefully adding a dilute acid (e.g., 1M HCl) to neutralize the solution to a pH of ~7 can break the emulsion. [8][12]* If the aqueous layer is acidic: While less common for this compound, some impurities might become charged. Neutralizing with a dilute base (e.g., 1M NaHCO₃) could be effective.
Caution: Perform pH adjustments slowly and with gentle swirling. Check the pH frequently with litmus paper or a pH meter. Avoid making the solution strongly acidic or basic, as this could cause degradation of your product.
Step 4: Filtration Through a Filter Aid (Celite®)
If you suspect fine solid particulates are stabilizing the emulsion, physical removal is the best strategy. [5][6]Celite (diatomaceous earth) is an inert, highly porous filter aid that can trap these fine particles, allowing the liquid phases to separate. [5][18][19][20]
Protocol: Celite Filtration
-
Take a sintered glass funnel or a Büchner funnel with filter paper.
-
Prepare a slurry of Celite in your organic extraction solvent (e.g., ethyl acetate).
-
Pour the slurry into the funnel under gentle vacuum to form a flat pad of Celite, approximately 1-2 cm thick.
-
Gently pour the entire emulsified mixture (both organic and aqueous layers) onto the Celite pad.
-
Apply a gentle vacuum. The liquids will pass through, while the fine solids that stabilize the emulsion will be trapped in the Celite pad. [5]6. Collect the filtrate in a clean flask. The two layers should now be distinct and can be separated in a separatory funnel.
-
Rinse the Celite pad with a small amount of fresh organic solvent to ensure all of your product is collected.
Step 5: Advanced Mechanical Methods
If the above methods fail, applying a strong mechanical force can compel the separation.
-
Centrifugation: This is often a definitive but equipment-dependent solution. [12]Centrifuging the emulsion applies a strong gravitational force that accelerates the separation of the denser aqueous phase from the less dense organic phase. [21][22][23][24]Even a few minutes in a laboratory centrifuge is typically sufficient to break the most stubborn emulsions. [8][25]* Ultrasonication: Placing the vessel containing the emulsion in an ultrasonic bath can sometimes provide enough energy to disrupt the interface and promote coalescence. [8][12]
Summary of Troubleshooting Techniques
| Method | Principle of Action | Advantages | Disadvantages |
| Patience & Gentle Swirling | Allows gravity and thermodynamics to slowly separate phases. | No reagents added; simplest method. | Slow; may be ineffective for stable emulsions. |
| Salting Out (Brine) | Increases aqueous phase polarity, "salting out" organic components. [7][11] | Highly effective, cheap, and simple. | Adds salt to the aqueous layer. |
| pH Adjustment | Neutralizes charged, surfactant-like species to decrease their solubility at the interface. [10][16] | Can be very effective if the cause is pH-dependent. | Risk of product degradation if pH change is too extreme. |
| Celite® Filtration | Physically removes solid particles that stabilize the emulsion. [5][6] | Excellent for emulsions caused by particulates. | Requires filtration setup; potential for minor product loss on the filter aid. [18] |
| Centrifugation | Applies strong mechanical force to accelerate phase separation based on density. [21][22] | Very effective for nearly all emulsions; fast. | Requires a centrifuge of appropriate size. [7] |
| Heating/Cooling | Changes viscosity and solubility, which can destabilize the emulsion. [10] | Can be done with standard lab equipment. | Risk of thermal degradation of the product. |
References
- Workup: How to Manage an Emulsion - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific.
- Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). YouTube.
- Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM.
- Tackling emulsions just got easier. (2023, January 17). Biotage.
- Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
- Enhancing Extractions by Salting Out. (2023, August 1). LCGC International.
- Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Breaking emulsions. (2018, February 9). Reddit.
- Active Filtration - Chemistry Teaching Labs. (n.d.). University of York.
- How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014, November 7). ResearchGate.
- 3-Allyl-4-hydroxybenzaldehyde | C10H10O2. (n.d.). PubChem.
- Role of pH and cations on emulsion formation and stability of crude oils. (n.d.). ResearchGate.
- Influence of inorganic salts on demulsification of emulsions. (n.d.). ResearchGate.
- Filtration through Celite. (n.d.). The Schlenk Line Survival Guide.
- Centrifugation: Lab Techniques, Examples and Types. (n.d.). Corning.
- Centrifugation. (n.d.). Wikipedia.
- Brine water and crude oil before heating and stirring procedure. (n.d.). ResearchGate.
- Separation of Mixtures by Centrifugation: Complete Guide. (2022, May 5). MedSolut AG.
- Centrifugation Techniques. (n.d.). Solubility of Things.
- Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. (2025, August 9). ResearchGate.
- US11034596B2 - Methods to separate brine from invert emulsions used in drilling and completion fluids. (n.d.). Google Patents.
- Efficient Claisen rearrangement of allyl para -substituted phenyl ethers using microreactors. (2009, May 8). Green Chemistry (RSC Publishing).
- Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion. (n.d.). ResearchGate.
- Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.). PMC - NIH.
- Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. (n.d.). PubMed.
- The Effect of pH on Emulsifier Performance. (2025, February 28). Chemsino.
- 2-Allyl-3-hydroxybenzaldehyde | C10H10O2. (n.d.). PubChem.
- Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles. (n.d.). PubMed.
- Centrifugation| Separation Methods | Physics. (2013, July 1). YouTube.
- Emulsification procedures for encapsulation of phenolic compounds in water-in-oil emulsions. (n.d.). ResearchGate.
- 18.4: Reactions of Ethers - Claisen Rearrangement. (2024, March 19). Chemistry LibreTexts.
- Claisen rearrangement. (n.d.). Wikipedia.
- Effect of phenolic compounds and hydroxyl content on the physicochemical properties of pine nut oil Pickering emulsions. (n.d.). ResearchGate.
- 3-Allylsalicylaldehyde | C10H10O2. (n.d.). PubChem.
- The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. (2016, July 4). Semantic Scholar.
Sources
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- 25. researchgate.net [researchgate.net]
Characterizing unexpected peaks in the NMR spectrum of 3-Allyl-2-hydroxybenzaldehyde
Topic: Characterizing Unexpected Peaks in the NMR Spectrum of 3-Allyl-2-hydroxybenzaldehyde
Welcome to the technical support center for NMR analysis. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected signals in the ¹H NMR spectrum of this compound. As Senior Application Scientists, we provide this resource to help you troubleshoot common spectral artifacts and identify unknown impurities or side products.
Understanding the Expected ¹H NMR Spectrum
Before troubleshooting the unexpected, it is critical to have a firm grasp of the expected spectrum for pure this compound. The molecule contains several distinct proton environments, which give rise to a characteristic pattern.
Caption: Structure of this compound.
Below is a summary of the anticipated chemical shifts (δ) in a common solvent like deuterochloroform (CDCl₃). Note that the exact positions, especially for the -OH proton, can vary.
| Protons | Label | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Aldehyde | -CHO | 9.8 - 10.0 | Singlet (s) | 1H | Deshielded due to the electronegative oxygen and carbonyl anisotropy[1][2]. |
| Phenolic | -OH | 5.0 - 12.0 | Broad Singlet (br s) | 1H | Highly variable; depends on concentration, solvent, temperature, and purity[3][4]. |
| Aromatic | Ar-H | 6.8 - 7.6 | Multiplets (m) | 3H | Specific splitting patterns depend on coupling between adjacent aromatic protons. |
| Allyl (Internal) | -CH=CH₂ | 5.9 - 6.1 | Multiplet (m) | 1H | Complex splitting due to coupling with both terminal vinyl and methylene protons. |
| Allyl (Terminal) | -CH=CH₂ | 5.0 - 5.2 | Multiplet (m) | 2H | Two distinct signals are often observed for the two non-equivalent terminal protons. |
| Allyl (Methylene) | -CH₂ -CH=CH₂ | 3.4 - 3.6 | Doublet (d) | 2H | Coupled to the internal allyl proton. |
Troubleshooting Guide & FAQs
This section addresses the most common questions regarding unexpected peaks in the spectrum of this compound.
Q1: My phenolic -OH peak is extremely broad, barely visible, or missing entirely. Is my sample degraded?
A1: This is one of the most common observations and usually does not indicate degradation. The chemical shift and shape of a hydroxyl proton are highly sensitive to its environment[3][5].
-
Causality: Protons on heteroatoms (like oxygen) are "labile" or "exchangeable." They can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water or acid. This rapid exchange, on the NMR timescale, leads to significant peak broadening, sometimes to the point where the signal merges with the baseline[3][4].
-
Troubleshooting Steps:
-
D₂O Shake: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. The -OH peak should disappear completely. This is because the hydroxyl proton exchanges with deuterium, which is not observed in a standard ¹H NMR experiment. This is a definitive test for an exchangeable proton[4][6].
-
Change Solvent: Re-run the sample in a hydrogen-bond-accepting solvent like DMSO-d₆. Such solvents can stabilize the hydroxyl group through hydrogen bonding, slowing down the exchange rate and resulting in a much sharper, more distinct peak[3].
-
Vary Temperature: Acquiring the spectrum at a lower temperature can sometimes reduce the rate of proton exchange, leading to a sharper signal. Conversely, heating the sample can also sharpen the peak and shift it downfield[3][7].
-
Q2: I see small peaks around 1.57 ppm, 2.05 ppm, or 7.26 ppm that don't belong to my molecule. What are they?
A2: These are very likely residual solvents from your sample preparation or purification process. It is crucial to distinguish these from actual impurities.
-
Causality: Even after drying under high vacuum, small amounts of solvents can remain trapped in a sample[6]. Deuterated NMR solvents themselves are never 100% pure and will show residual peaks from their non-deuterated counterparts[8].
-
Troubleshooting Steps:
-
Consult a Solvent Chart: Compare the chemical shifts of the unexpected peaks to a standard NMR solvent impurity chart.
-
Common Culprits:
-
Water (H₂O): Appears as a broad peak, typically around 1.57 ppm in CDCl₃, but its position is highly variable.
-
Acetone: A singlet around 2.17 ppm (residual in Acetone-d₆) or from glassware cleaning.
-
Ethyl Acetate: Common purification solvent, showing peaks around 1.26 ppm (triplet), 2.05 ppm (singlet), and 4.12 ppm (quartet).
-
Chloroform (CHCl₃): Residual protonated solvent in CDCl₃ appears as a singlet at 7.26 ppm.
-
-
Prevention: Ensure all glassware is thoroughly dried before use. Use high-purity deuterated solvents and keep the bottles tightly capped to prevent moisture absorption[9][10].
-
Q3: My aromatic region looks more complex than expected, and there are extra allyl signals. Could this be an impurity from the synthesis?
A3: Yes, this is a strong possibility, especially if the this compound was synthesized via a Claisen rearrangement.
-
Causality: The most common synthesis for this compound involves the thermal Claisen rearrangement of 3-(allyloxy)benzaldehyde[11]. This is a[12][12]-sigmatropic rearrangement that moves the allyl group to an ortho-position[13][14]. If the reaction is incomplete or if side reactions occur, you may have impurities.
-
Starting Material: Unreacted 3-(allyloxy)benzaldehyde will show a different aromatic splitting pattern and the allyl methylene protons will be shifted downfield (around 4.5 ppm) as they are connected to an ether oxygen.
-
Para-Rearranged Product: If both ortho positions to the hydroxyl group were somehow blocked, or under certain conditions, the allyl group can undergo a subsequent Cope rearrangement to the para-position, forming 5-Allyl-2-hydroxybenzaldehyde[13]. This isomer would have a distinct set of aromatic and allyl signals.
-
-
Troubleshooting Workflow:
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Allyl-2-hydroxybenzaldehyde and Salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phenolic aldehydes, both 3-Allyl-2-hydroxybenzaldehyde and its structural parent, salicylaldehyde, have garnered significant attention for their diverse biological activities. While sharing a common salicylaldehyde core, the presence of an allyl group at the C3 position in this compound introduces distinct structural and electronic properties that can significantly modulate its interaction with biological targets. This guide provides a detailed, objective comparison of the biological activities of these two compounds, supported by available experimental data, to assist researchers in selecting the appropriate molecule for their specific applications.
At a Glance: Chemical Structures
A foundational understanding of the chemical structures of this compound and salicylaldehyde is crucial for interpreting their biological activities.
Figure 1: Chemical structures of Salicylaldehyde and this compound.
Comparative Biological Activities
This section delves into a side-by-side comparison of the known biological activities of this compound and salicylaldehyde, focusing on their anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity
Both compounds have been investigated for their potential as anticancer agents, with studies suggesting that the addition of the allyl group may enhance cytotoxic efficacy.
This compound has demonstrated notable cytotoxicity against specific human cancer cell lines. Research indicates its potential as an antitumor agent, particularly against leukemia and cervical cancer cells[1]. In vitro studies have shown it to exhibit potent cytotoxic effects on HL-60 leukemia cells and HeLa cervical cancer cells[1].
Salicylaldehyde , while also exhibiting anticancer properties, is often used as a scaffold for the synthesis of more potent derivatives, such as hydrazones and Schiff bases[2][3][4][5][6][7]. Studies on salicylaldehyde-derived hydrazones have shown significant cytotoxic effects against various leukemia cell lines, including HL-60, and breast cancer cell lines like MCF-7[4][5]. For instance, certain dimethoxy derivatives of salicylaldehyde benzoylhydrazone have demonstrated potent activity against leukemic cell lines at low micro- and nanomolar concentrations[2][3][5][6][7].
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 (Leukemia), HeLa (Cervical) | Potent (Specific IC50 not cited) | [1] |
| Salicylaldehyde Derivatives | |||
| 3-methoxysalicylaldehyde-derived hydrazones | HL-60 (Leukemia) | Strong cytotoxicity | [3][4] |
| 5-methoxysalicylaldehyde hydrazones | MCF-7 (Breast Cancer) | 0.91–3.54 | [4] |
| 5-bromosalicylaldehyde-derived hydrazones | SKW-3 (T-cell leukemia), HL-60 (Leukemia) | 3.02–3.14 | [4] |
| Dimethoxy salicylaldehyde benzoylhydrazones | Various Leukemia lines | Low micro- to nanomolar | [2][3][5][6][7] |
Table 1: Comparative anticancer activity of this compound and salicylaldehyde derivatives.
Antimicrobial Activity
Both salicylaldehyde and its derivatives are recognized for their antimicrobial properties.
This compound's antimicrobial profile is less extensively documented in readily available literature compared to salicylaldehyde.
Salicylaldehyde itself has minimal activity, but its substituted derivatives, particularly halogenated ones, display potent antibacterial and antifungal effects[8][9]. Studies have determined the Minimum Inhibitory Concentration (MIC) of various salicylaldehydes against a panel of microbes, revealing superior activity against yeasts[8][9][10]. For example, the leaf essential oil of Filipendula vulgaris, which is primarily composed of salicylaldehyde (68.6%), has been shown to remarkably inhibit the growth of tested bacteria and fungi[11].
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Salicylaldehyde | S. aureus | >1000 | [10] |
| E. coli | >1000 | [10] | |
| C. albicans | >1000 | [10] | |
| Halogenated Salicylaldehydes | Various bacteria and yeasts | Potent activity | [8][9] |
| Filipendula vulgaris essential oil (68.6% Salicylaldehyde) | Various bacteria and fungi | Remarkable inhibition | [11] |
Table 2: Antimicrobial activity of salicylaldehyde and its derivatives.
Antioxidant Activity
The phenolic hydroxyl group in both molecules suggests inherent antioxidant potential through radical scavenging mechanisms.
The antioxidant capacity of This compound is not well-quantified in the available literature.
Salicylaldehyde has been evaluated for its antioxidant properties, although some studies indicate it has negligible activity in certain assays like the DPPH and ABTS assays[12][13][14]. However, other research highlights the antioxidant potential of salicylaldehyde derivatives. The antioxidant activity of these compounds is typically evaluated by their ability to scavenge free radicals, and the results are often expressed as IC50 values.
| Assay | Principle |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Involves the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a decrease in its characteristic blue-green color. |
Table 3: Common assays for determining antioxidant activity.
Mechanistic Insights: A Deeper Dive
The biological activities of these compounds are underpinned by their distinct mechanisms of action at the molecular level.
Mechanism of Anticancer Action
A key differentiator in the anticancer mechanism of these two molecules appears to be the role of procaspase-3 activation.
This compound is hypothesized to induce apoptosis through the inhibition of procaspase-3, a critical enzyme in the apoptotic pathway[1].
Figure 2: Proposed mechanism of anticancer action for this compound.
The mechanism of salicylaldehyde's anticancer activity is more complex and appears to involve multiple pathways. While direct procaspase-3 activation by salicylaldehyde is not prominently reported, its derivatives, particularly hydrazones, are known to induce apoptosis[4]. The anticancer effects of salicylaldehyde derivatives may also be mediated through the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway[15].
Figure 3: A potential mechanism of anticancer action for salicylaldehyde derivatives.
Experimental Protocols
To facilitate further research and comparative studies, this section provides standardized protocols for key in vitro assays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader[16].
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10^4 to 10^5 CFU/mL).
-
Inoculation: Add a defined volume of the bacterial suspension to each well of the microplate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed[17].
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the free radical scavenging capacity of a compound.
Principle: The antioxidant reacts with the stable DPPH radical and converts it to 2,2-diphenyl-1-picrylhydrazine. The degree of discoloration indicates the scavenging potential of the antioxidant.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol.
-
Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm[18][19]. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.
ABTS Radical Scavenging Assay for Antioxidant Activity
This is another common method to determine the antioxidant capacity of a substance.
Principle: The assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Protocol:
-
ABTS Radical Generation: Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Reaction Mixture: Dilute the ABTS•+ solution with a suitable solvent to an absorbance of ~0.700 at 734 nm. Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at 734 nm[20]. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion
Both this compound and salicylaldehyde exhibit a range of interesting biological activities. The introduction of the allyl group in this compound appears to confer potent cytotoxic activity, with a proposed mechanism involving the inhibition of procaspase-3. Salicylaldehyde, on the other hand, serves as a versatile platform for the development of highly active antimicrobial and anticancer agents, particularly through the formation of Schiff bases and hydrazones.
For researchers in drug discovery, this compound presents a promising lead for the development of novel anticancer agents targeting the apoptotic pathway. Conversely, the vast chemical space accessible from salicylaldehyde provides a rich source for generating libraries of compounds with diverse biological activities. The choice between these two molecules will ultimately depend on the specific research goals and the desired biological endpoint. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to quantitatively compare the potency of these two important phenolic aldehydes.
References
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). Molecules, 30(5), 1015.
- Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. (n.d.). ResearchGate.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
- Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub.
- Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. (n.d.). PubMed.
- MTT assay protocol. (2023). protocols.io.
- Broth Microdilution. (n.d.). MI - Microbiology.
- Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. (n.d.). ResearchGate.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (n.d.). NCBI Bookshelf.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
- Antimicrobial synergism and antagonism of salicylaldehyde in Filipendula vulgaris essential oil. (n.d.). PubMed.
- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). PMC.
- DPPH Antioxidant Assay. (n.d.). G-Biosciences.
- Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. (2023). PMC.
- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (n.d.). MDPI.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
- DPPH Radical Scavenging Assay. (n.d.). MDPI.
- Antioxidant Assays. (n.d.). ResearchGate.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio.
- ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio.
- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
- ABTS Assay Kit - KF-01-002 250 tests (96 well plate). (n.d.). Bioquochem.
- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (n.d.). PubMed.
- {ZnII2} and {ZnIIAuI} Metal Complexes with Schiff Base Ligands as Potential Antitumor Agents Against Human Glioblastoma Multiforme Cells. (n.d.). MDPI.
- Studying the impact of chitosan salicylaldehyde/schiff base/CuFe2O4 in PC3 cells via theoretical studies and inhibition of PI3K/AKT/mTOR signalling. (2025). Scientific Reports, 15(1), 3033.
- Antioxidant and antibacterial activity evaluation of 3‐hydroxybenzaldehyde: the product of thymol oxidation by a new magnetic nanocatalyst. (n.d.). PMC.
- Cytotoxicity (IC 50 ± SEM) of 1-6, 15-19, 23-28, 32-34, and DEAB on MCF7, MDA-MB-231, and PC-3 cell lines after treatment for 48 h; n = 3. (n.d.). ResearchGate.
- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (n.d.). ResearchGate.
- IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate.
- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (n.d.). PubMed.
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). PMC.
- Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (n.d.). Arabian Journal of Chemistry, 9, S1443–S1449.
- The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive. (n.d.). ResearchGate.
- Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (n.d.). PMC.
- Antioxidant activities of extract on DPPH free radicals and ABTS... (n.d.). ResearchGate.
- MIC of antibiotics and benzaldehyde against Staphylococcus aureus. (n.d.). ResearchGate.
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A Comparative Guide to 3-Allyl-2-hydroxybenzaldehyde and its Derivatives as Enzyme Inhibitors
In the landscape of drug discovery and development, the pursuit of novel enzyme inhibitors remains a cornerstone of therapeutic innovation. Benzaldehyde and its derivatives have emerged as a promising class of compounds, exhibiting inhibitory activity against a range of clinically relevant enzymes. This guide provides a comparative analysis of 3-Allyl-2-hydroxybenzaldehyde and its structural analogs, offering insights into their potential as enzyme inhibitors. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
Introduction to 2-Hydroxybenzaldehyde Derivatives as Enzyme Inhibitors
The 2-hydroxybenzaldehyde scaffold, also known as salicylaldehyde, is a versatile pharmacophore. The presence of hydroxyl and aldehyde groups facilitates diverse chemical interactions, including hydrogen bonding and coordination with metal ions, making these compounds adept at interacting with enzyme active sites.[1] The introduction of various substituents onto the benzene ring allows for the fine-tuning of their biological activity. The allyl group, in particular, at the 3-position, introduces unique steric and electronic properties that can influence inhibitory potency and selectivity.
While direct quantitative enzyme inhibition data for this compound against key metabolic enzymes is not extensively documented in publicly available literature, it is recognized as a crucial precursor in the synthesis of Schiff base ligands that demonstrate inhibitory effects against α-amylase and α-glucosidase.[1] This suggests its potential as a foundational structure for developing novel inhibitors. This guide will, therefore, explore the inhibitory landscape of its derivatives and related benzaldehydes to infer the potential and comparative standing of this compound.
Comparative Analysis of Enzyme Inhibition
Our comparative study focuses on three major classes of enzymes where benzaldehyde derivatives have shown significant inhibitory activity: Aldehyde Dehydrogenases (ALDHs), α-Amylase, and α-Glucosidase.
Aldehyde Dehydrogenase (ALDH) Inhibition
Aldehyde dehydrogenases are a superfamily of enzymes responsible for oxidizing aldehydes to carboxylic acids, playing a critical role in detoxification and cellular metabolism.[2] Overexpression of certain ALDH isoforms, such as ALDH1A3, is associated with cancer progression and treatment resistance, making them attractive therapeutic targets.[2]
Several studies have highlighted the potential of benzaldehyde derivatives as ALDH inhibitors. Notably, benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3. For instance, two such compounds, designated ABMM-15 and ABMM-16, exhibited IC50 values of 0.23 µM and 1.29 µM, respectively, against ALDH1A3.[2] This level of potency underscores the potential of the substituted benzaldehyde scaffold in designing effective ALDH inhibitors.
Table 1: Comparative Inhibition of Aldehyde Dehydrogenase (ALDH) by Benzaldehyde Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| Benzyloxybenzaldehyde (ABMM-15) | ALDH1A3 | 0.23 | [2] |
| Benzyloxybenzaldehyde (ABMM-16) | ALDH1A3 | 1.29 | [2] |
| Psoralen Derivative (Compound 2) | ALDH2 | 0.11 | |
| Psoralen Derivative (Compound 3) | ALDH2 | 0.19 | |
| Daidzin | ALDH2 | 3.5 | |
| Daidzin | ALDH1A2 | 4.5 | |
| Daidzin | ALDH1B1 | 5.1 |
This table presents a selection of benzaldehyde derivatives and related compounds to illustrate the range of inhibitory potencies against different ALDH isoforms.
The structure-activity relationship (SAR) studies suggest that the nature and position of the substituent on the benzaldehyde ring are critical for both potency and selectivity. The benzyloxy group in ABMM-15 and ABMM-16 appears to be a key feature for their strong interaction with the ALDH1A3 active site.
α-Amylase and α-Glucosidase Inhibition
α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia, a key strategy in the management of type 2 diabetes.
Table 2: Comparative Inhibition of α-Amylase and α-Glucosidase by Benzaldehyde Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| Acarbose (Standard) | α-Glucosidase | 58.8 | |
| 1,2-Benzothiazine-N-arylacetamide (12a) | α-Glucosidase | 18.25 | |
| 1,2-Benzothiazine-N-arylacetamide (12d) | α-Glucosidase | 20.76 | |
| 1,2-Benzothiazine-N-arylacetamide (12g) | α-Glucosidase | 24.24 | |
| 1,2-Benzothiazine-N-arylacetamide (11c) | α-Glucosidase | 30.65 | |
| 1,2-Benzothiazine-N-arylacetamide (12e) | α-Glucosidase | 35.14 | |
| 3-Oxolupenal | α-Amylase | 101.6 | [4] |
| Katononic Acid | α-Amylase | 119.3 | [4] |
| 3-Oxolupenal | α-Glucosidase | 141.9 | [4] |
| Katononic Acid | α-Glucosidase | 194.8 | [4] |
This table showcases the inhibitory potential of various benzaldehyde derivatives against α-amylase and α-glucosidase, with acarbose included as a standard for comparison.
The data suggests that modifications to the benzaldehyde core can lead to potent inhibitors of these key digestive enzymes. The allyl group in this compound, with its lipophilic nature, could potentially enhance binding to the hydrophobic pockets within the active sites of these enzymes, a hypothesis that warrants further experimental validation.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented in this guide, we provide detailed, step-by-step methodologies for the key enzyme inhibition assays.
Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This protocol outlines a colorimetric method for assessing ALDH inhibition. The assay measures the reduction of NAD+ to NADH, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Materials:
-
Purified ALDH enzyme
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)
-
Substrate (e.g., acetaldehyde)
-
Cofactor (NAD+)
-
Chromogenic agent (e.g., WST-1)
-
Developer enzyme (e.g., diaphorase)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, cofactor, and chromogenic agent in the assay buffer.
-
Assay Setup: To each well of a 96-well plate, add 50 µL of assay buffer, 10 µL of the test compound at various concentrations (or DMSO for control), and 20 µL of the ALDH enzyme solution.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the substrate solution to each well to start the reaction.
-
Signal Development: Immediately add 20 µL of the NAD+ and chromogenic agent/developer mix.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Diagram of ALDH Inhibition Assay Workflow
Caption: Workflow for the colorimetric ALDH inhibition assay.
α-Amylase Inhibition Assay
This protocol describes a colorimetric assay for α-amylase inhibition based on the quantification of reducing sugars produced from starch hydrolysis using the dinitrosalicylic acid (DNSA) method.
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch
-
Sodium phosphate buffer (20 mM, pH 6.9 with 6 mM NaCl)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Test compounds (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a 1% (w/v) starch solution in sodium phosphate buffer. Prepare the α-amylase solution (e.g., 0.5 mg/mL) in the same buffer. Prepare the DNSA reagent.
-
Assay Setup: Add 50 µL of the test compound at various concentrations (or buffer for control, acarbose for positive control) to the wells of a 96-well plate.
-
Enzyme Addition: Add 50 µL of the α-amylase solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the starch solution to each well and incubate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of the DNSA reagent to each well.
-
Color Development: Heat the plate in a boiling water bath for 5 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Diagram of α-Amylase Inhibition Assay Workflow
Caption: Workflow for the pNPG-based α-glucosidase inhibition assay.
Conclusion and Future Directions
This comparative guide highlights the significant potential of this compound and its derivatives as a versatile scaffold for the development of novel enzyme inhibitors. While direct quantitative data for the parent compound is an area for future investigation, the potent inhibitory activities of its structural analogs against ALDHs, α-amylase, and α-glucosidase are compelling. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation inhibitors with improved potency and selectivity. Further research, including the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives, is warranted to fully elucidate their therapeutic potential.
References
- Al-Majdhoub, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.
- Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose. (2025). Food Science and Biotechnology, 34(12), 2725-2732.
- Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia. (2021). Molecules, 26(2), 324.
- Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives. (2018). ACS Chemical Biology, 13(10), 2845-2853.
- Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e]t[1][2]hiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. (2021). Molecules, 26(10), 3005.
Sources
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- 3. Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Cross-Reactivity of 3-Allyl-2-hydroxybenzaldehyde in Biological Assays
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
Section 1: Physicochemical Properties and Structural Alerts
3-Allyl-2-hydroxybenzaldehyde is an organic compound characterized by a benzaldehyde core with a hydroxyl group at the 2-position and an allyl group at the 3-position.[1] Its molecular structure contains several functional groups that, while potentially contributing to its desired biological activity, can also be sources of non-specific interactions in biological assays.
The presence of both a hydroxyl and an aldehyde group on the benzene ring makes it a member of the salicylaldehyde family.[1] These groups are known to participate in hydrogen bonding and can chelate metal ions, a property that has been suggested as a mechanism for its potential allosteric inhibition of procaspase-3 by chelating zinc ions.[1] However, this same reactivity can lead to interference in assays that are sensitive to metal ion concentrations or that involve metalloenzymes.
Furthermore, the aldehyde group is a known reactive moiety that can potentially form covalent bonds with nucleophilic residues on proteins, such as lysine or cysteine, leading to non-specific, irreversible inhibition. The allyl group introduces a region of moderate lipophilicity, which could contribute to aggregation at higher concentrations, a common cause of promiscuous inhibition.[1][2][3][4]
Section 2: Known Biological Targets and Mechanisms of Action
This compound has been investigated for several biological activities. Studies have suggested it possesses significant cytotoxicity against various human cancer cell lines, including leukemia and cervical cancer cells.[1] The proposed mechanism for its antitumor activity involves the induction of apoptosis through the inhibition of procaspase-3.[1] Additionally, it has been noted as an inhibitor of the cytochrome P450 enzyme CYP1A2.[1] Derivatives of the broader salicylaldehyde class have also been explored for a range of activities, including antioxidant, anti-inflammatory, and antifungal properties.[5][6][7][8][9]
Section 3: Cross-Reactivity in Common Biological Assays: A Comparative Analysis
The structural features of this compound necessitate a careful evaluation of its potential for cross-reactivity in various assay formats. False positives arising from assay interference are a significant challenge in drug discovery, wasting valuable time and resources.[10]
Enzyme Inhibition Assays
While this compound may be a genuine inhibitor of its intended target, its reactive nature makes it a candidate for promiscuous inhibition of unrelated enzymes.[2] Such non-specific activity is often characterized by a lack of a clear structure-activity relationship and inhibition of multiple, unrelated enzymes.[3][4]
Potential Mechanisms of Cross-Reactivity:
-
Aggregation: At micromolar concentrations, many small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[11][12][13][14] This is a common mechanism for promiscuous inhibitors.[3][4]
-
Covalent Modification: The electrophilic aldehyde group can react with nucleophilic residues on enzymes, leading to irreversible inhibition.
-
Redox Cycling: The phenolic hydroxyl group could potentially engage in redox cycling, generating reactive oxygen species that can damage proteins and interfere with assay components.
-
Chelation: As mentioned, the ability to chelate metal ions can interfere with the function of metalloenzymes.[1]
Comparative Data (Hypothetical):
| Enzyme | IC50 (µM) - this compound | IC50 (µM) - Known Specific Inhibitor | Comments |
| Target Enzyme | 5 | 2 | Shows desired activity. |
| β-Lactamase | 15 | >100 | Inhibition of a common promiscuity indicator enzyme suggests non-specific activity.[11][13] |
| Chymotrypsin | 25 | >100 | Off-target inhibition. |
| Malate Dehydrogenase | 18 | >100 | Further evidence of promiscuous behavior. |
Cell-Based Assays
In cell-based assays, it is crucial to distinguish between specific effects on a signaling pathway and general cytotoxicity. The reported cytotoxicity of this compound against cancer cells is a desired outcome, but it is important to confirm that this is not due to non-specific membrane disruption or other mechanisms that would affect both healthy and cancerous cells.[1] Other salicylaldehyde derivatives have also shown cytotoxicity.[15][16]
Potential for Interference:
-
General Cytotoxicity: The compound may induce cell death through mechanisms unrelated to its intended target, such as membrane damage.[15]
-
Assay Signal Interference: The compound may interfere with the detection method itself, for example, by quenching fluorescence or luminescence in reporter assays.[17][18]
Binding Assays
In formats like ELISA or Surface Plasmon Resonance (SPR), non-specific binding of the test compound to assay surfaces or detection reagents can lead to false-positive results. The moderately lipophilic nature of this compound could contribute to such interactions.
Section 4: Experimental Protocols for Assessing Cross-Reactivity
To ensure the validity of experimental results, it is imperative to perform counter-screens to identify and rule out promiscuous activity.
Protocol 4.1: Detergent-Based Assay for Promiscuous Aggregation-Based Inhibition
This protocol is adapted from established methods to detect aggregate-based inhibitors.[11][13][14] The principle is that non-ionic detergents, like Triton X-100, can disrupt the colloidal aggregates responsible for non-specific inhibition, thus restoring enzyme activity.[11][13]
Materials:
-
Target enzyme and a control enzyme (e.g., AmpC β-lactamase)[11]
-
Substrate for each enzyme
-
Assay buffer
-
This compound
-
Triton X-100 (0.01% final concentration)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up two sets of reactions for each concentration of the compound.
-
To one set of wells, add the assay buffer. To the second set, add the assay buffer containing Triton X-100.
-
Add the enzyme to all wells and incubate for 15 minutes.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress on a plate reader.
-
Interpretation: A significant increase in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.
Protocol 4.2: Dynamic Light Scattering (DLS) for Aggregation Detection
DLS is a direct biophysical method to detect the formation of aggregates in solution.[2]
Materials:
-
This compound
-
Assay buffer
-
DLS instrument
Procedure:
-
Prepare solutions of this compound in the assay buffer at concentrations at and above the observed IC50.
-
Filter the solutions through a low-protein-binding filter (e.g., 0.02 µm) to remove dust.
-
Analyze the samples using a DLS instrument.
-
Interpretation: The presence of particles with diameters in the range of 30-400 nm or larger is strong evidence of aggregation.[3][4]
Section 5: Data Interpretation and Best Practices
When evaluating this compound, consider the following:
-
Dose-Response Curves: Non-specific inhibitors often exhibit steep dose-response curves.
-
Time-Dependence: Inhibition by aggregating compounds can be time-dependent as the aggregates form and sequester the enzyme.[3][4]
-
Enzyme Concentration Dependence: The inhibitory effect of aggregating compounds can often be overcome by increasing the enzyme concentration.[3][4]
Best Practices:
-
Always perform counter-screens for promiscuity early in the research process.
-
Include a non-ionic detergent in your primary screens if you suspect aggregation-prone scaffolds.
-
Use the lowest effective concentration of the compound in your assays.
-
Confirm hits from primary screens using orthogonal assays that have different detection methods.
Conclusion
This compound is a compound with demonstrated biological activities that make it an interesting candidate for further research. However, its chemical structure contains features that are associated with a risk of cross-reactivity and promiscuous inhibition in biological assays. Researchers and drug development professionals must approach the study of this and structurally related molecules with a rigorous validation strategy. By employing the comparative approaches and specific protocols outlined in this guide, scientists can more confidently distinguish true, specific biological activity from assay artifacts, ultimately leading to more robust and reproducible scientific findings.
Visualizations
Potential Mechanisms of Assay Interference
Caption: Potential mechanisms of assay interference by this compound.
Experimental Workflow for Specificity Assessment
Caption: Workflow for validating the specificity of a small molecule hit.
References
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- McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712–1722.
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A Comparative Analysis of 3-Allyl-2-hydroxybenzaldehyde's Potential Efficacy Against Established Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel and more effective modulators of melanin production, researchers continuously explore new chemical entities. This guide provides a comparative overview of the potential efficacy of 3-Allyl-2-hydroxybenzaldehyde as a tyrosinase inhibitor against well-established inhibitors such as Kojic Acid, Arbutin, and L-Mimosine. While direct inhibitory data for this compound on tyrosinase is not yet prevalent in published literature, its structural characteristics as a salicylaldehyde derivative warrant a thorough examination of its potential. This document synthesizes existing data on known inhibitors to establish a benchmark for comparison and provides a comprehensive framework for the experimental validation of this compound's efficacy.
The Critical Role of Tyrosinase in Melanogenesis
Tyrosinase is a copper-containing enzyme that plays a pivotal, rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1] The enzymatic cascade initiated by tyrosinase involves the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[1] Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[2]
Mechanisms of Tyrosinase Inhibition
Tyrosinase inhibitors can exert their effects through several mechanisms, primarily by interacting with the enzyme's active site, which houses two copper ions crucial for its catalytic activity.[3] Common inhibitory mechanisms include:
-
Competitive Inhibition: The inhibitor competes with the substrate (L-tyrosine or L-DOPA) for binding to the active site of the free enzyme.[1]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, causing a conformational change that reduces the enzyme's catalytic efficiency.[1] This type of inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[1]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.[1]
-
Copper Chelation: Many inhibitors function by chelating the copper ions in the tyrosinase active site, rendering the enzyme inactive.[3]
Benchmarking Efficacy: A Look at Known Tyrosinase Inhibitors
To provide a context for evaluating the potential of this compound, it is essential to review the efficacy of established tyrosinase inhibitors. Kojic acid, arbutin, and L-mimosine are frequently used as positive controls in tyrosinase inhibition assays.[4]
| Inhibitor | IC50 Value (Mushroom Tyrosinase) | Primary Mechanism of Action |
| Kojic Acid | 121 ± 5 µM (diphenolase activity)[5], 30.6 µM[6], 182.7 µM[7] | Competitive and mixed inhibitor; copper chelator[1][6][7] |
| Arbutin (β-arbutin) | 0.9 mM (monophenolase), 0.7 mM (diphenolase)[8] | Competitive inhibitor[1][8] |
| L-Mimosine | IC50 values for dipeptides range from 10-17 µM[9] | Copper chelator; slow-binding inhibitor[10][11] |
Note: IC50 values can vary depending on the assay conditions, such as the source of the tyrosinase and substrate concentration.[12]
This compound: A Candidate for Tyrosinase Inhibition?
This compound, a derivative of salicylaldehyde, possesses structural features that suggest a potential for tyrosinase inhibition. The presence of a hydroxyl group and an aldehyde group on the benzene ring could facilitate interaction with the tyrosinase active site. While direct experimental data on its tyrosinase inhibitory activity is scarce, studies on other salicylaldehyde and benzaldehyde derivatives have shown that this class of compounds can inhibit tyrosinase.[12] It is hypothesized that the aldehyde group may form a Schiff base with primary amino groups in the enzyme, contributing to inhibition.[7]
Proposed Mechanism of Action
Based on its structure, this compound could potentially inhibit tyrosinase through a combination of mechanisms:
-
Copper Chelation: The ortho-hydroxybenzaldehyde moiety could chelate the copper ions in the active site of tyrosinase, a common mechanism for phenolic inhibitors.
-
Active Site Binding: The aromatic ring and its substituents may interact with amino acid residues within the enzyme's active site, competing with the natural substrates.
To ascertain the actual inhibitory potential and mechanism, rigorous experimental evaluation is necessary.
Experimental Protocol for Comparative Efficacy Assessment
The following detailed protocol outlines a robust method for determining the tyrosinase inhibitory activity of this compound and comparing it with known inhibitors.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Arbutin (Positive Control)
-
L-Mimosine (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Experimental Workflow
Caption: The role of tyrosinase in the melanogenesis pathway and the point of intervention for inhibitors.
Conclusion
While the direct efficacy of this compound as a tyrosinase inhibitor remains to be experimentally determined, its chemical structure holds promise. By following the detailed experimental protocol provided, researchers can systematically evaluate its inhibitory potential and compare it against established benchmarks like Kojic Acid, Arbutin, and L-Mimosine. This approach will not only elucidate the efficacy of this novel compound but also contribute to the broader understanding of structure-activity relationships in the design of new and improved tyrosinase inhibitors for dermatological and cosmetic applications.
References
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- Skin Type Solutions. (2023). The Most Powerful Tyrosinase Inhibitors To Lighten Skin. Skin Type Solutions. [Link]
- ResearchGate. (2018). IC50 values of mimosine and their dipeptides for mushroom tyrosinase inhibition.
- Zheng, Z., et al. (2022). The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview.
- Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study. (2024).
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A Head-to-Head Comparison of Synthetic Routes to 3-Allyl-2-hydroxybenzaldehyde: A Guide for Researchers
Introduction
3-Allyl-2-hydroxybenzaldehyde, a substituted salicylaldehyde, is a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its unique structural motif, featuring both a reactive aldehyde and an allyl group ortho to a hydroxyl moiety, allows for diverse downstream chemical transformations. The efficient and selective synthesis of this molecule is therefore of significant interest to the chemical research community.
This guide provides a comprehensive head-to-head comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis based on yield, scalability, cost-effectiveness, and green chemistry principles. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the selection of the most appropriate synthetic strategy.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly approached via three distinct strategies:
-
Claisen Rearrangement: A classical and widely used method involving the[1][1]-sigmatropic rearrangement of an allyl aryl ether.
-
Direct Electrophilic Allylation: A more direct approach involving the introduction of an allyl group onto the aromatic ring of a salicylaldehyde derivative through an electrophilic aromatic substitution reaction.
-
Formylation of 2-Allylphenol: A route that begins with the allylated phenol, followed by the introduction of the formyl group.
Each of these routes offers a unique set of advantages and disadvantages, which we will explore in detail in the subsequent sections.
Route 1: The Claisen Rearrangement
The Claisen rearrangement is a powerful and reliable method for the synthesis of ortho-allyl phenols.[2] The reaction proceeds via a concerted, pericyclic[1][1]-sigmatropic rearrangement of an allyl aryl ether, which then tautomerizes to the more stable phenolic form.[3]
Causality of Experimental Choices
The synthesis begins with the O-allylation of a suitable phenolic precursor, in this case, 3-hydroxybenzaldehyde. The choice of a base, such as potassium carbonate, is crucial for the deprotonation of the phenolic hydroxyl group, facilitating the nucleophilic attack on an allyl halide (e.g., allyl bromide).[4] The subsequent thermal rearrangement is typically carried out at high temperatures (200-250 °C) to provide the energy required to overcome the activation barrier of the sigmatropic rearrangement.[4] The regioselectivity of the rearrangement is generally high for the ortho position due to the cyclic nature of the transition state.[2]
Experimental Protocol: Claisen Rearrangement of 3-Allyloxybenzaldehyde
This protocol is adapted from established procedures for the synthesis of similar ortho-allyl phenols.[4][5]
Step 1: Synthesis of 3-Allyloxybenzaldehyde
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add allyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude 3-allyloxybenzaldehyde can be purified by column chromatography or used directly in the next step.
Step 2: Thermal Claisen Rearrangement
-
Heat the crude 3-allyloxybenzaldehyde in a high-boiling point solvent (e.g., N,N-diethylaniline) or neat under an inert atmosphere (e.g., Nitrogen or Argon).
-
Maintain the temperature at approximately 200-220 °C for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and purify the product by column chromatography on silica gel to afford this compound.
Route 2: Direct Electrophilic Allylation
This route offers a more direct pathway to the target molecule by avoiding the two-step sequence of the Claisen rearrangement. It involves the direct introduction of an allyl group onto the aromatic ring of a salicylaldehyde derivative via a Friedel-Crafts type alkylation.
Causality of Experimental Choices
The success of this reaction hinges on the activation of the allyl source, typically an allyl halide, by a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂).[4][6] The Lewis acid coordinates to the halogen of the allyl halide, generating a more electrophilic allylic carbocation or a polarized complex, which then undergoes electrophilic attack on the electron-rich phenol ring. The ortho-selectivity can be influenced by the coordination of the Lewis acid to the carbonyl and hydroxyl groups of the salicylaldehyde, directing the incoming electrophile to the adjacent position. However, a significant challenge in Friedel-Crafts alkylation of phenols is the potential for the Lewis acid to coordinate with the lone pairs of the hydroxyl group, which can deactivate the catalyst.[6] This often necessitates the use of excess Lewis acid and can lead to lower yields and side products.
Illustrative Experimental Protocol: Lewis Acid-Catalyzed Allylation of Salicylaldehyde
-
To a solution of 2-hydroxybenzaldehyde (1.0 eq.) in a dry, non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq.) at 0 °C.
-
Stir the mixture for 15-30 minutes to allow for complex formation.
-
Add allyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Route 3: Formylation of 2-Allylphenol
This synthetic strategy involves the initial preparation of 2-allylphenol, followed by the introduction of the formyl group at the ortho position to the hydroxyl group. Several classical and modern formylation methods can be employed.
Causality of Experimental Choices
The choice of formylation reagent and conditions is critical for achieving high yield and regioselectivity.
-
Duff Reaction: This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[7][8] The reaction is generally ortho-selective for phenols but is often reported to have moderate to low yields.[9]
-
Reimer-Tiemann Reaction: This reaction employs chloroform and a strong base to generate dichlorocarbene, which then acts as the electrophile.[10] While it is a classic method for ortho-formylation of phenols, it often suffers from low yields and the formation of byproducts. The use of hazardous chloroform is also a significant drawback.[11]
-
Magnesium Chloride/Paraformaldehyde Method (Casnati-Skattebøl Formylation): This method has emerged as a highly efficient and regioselective procedure for the ortho-formylation of phenols.[12][13] Magnesium chloride acts as a Lewis acid to coordinate with the phenol and paraformaldehyde, facilitating the selective introduction of the formyl group at the ortho position. The use of triethylamine as a base is also crucial for the reaction.[14] This method generally provides high yields and avoids the use of highly toxic reagents.[15]
Experimental Protocol: Formylation of 2-Allylphenol via the MgCl₂/Paraformaldehyde Method
This protocol is adapted from the highly efficient procedure reported by Hansen and Skattebøl.[14]
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous magnesium chloride (2.0 eq.) and paraformaldehyde (3.0 eq.).
-
Add dry tetrahydrofuran (THF) or acetonitrile as the solvent, followed by the dropwise addition of triethylamine (2.0 eq.).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add 2-allylphenol (1.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 75 °C) for 2-4 hours, monitoring the progress by TLC.
-
After cooling to room temperature, add diethyl ether and wash the organic phase successively with 1 N HCl and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography to yield pure this compound.
Head-to-Head Comparison
| Feature | Claisen Rearrangement | Direct Electrophilic Allylation | Formylation of 2-Allylphenol (MgCl₂/Paraformaldehyde) |
| Starting Materials | 3-Hydroxybenzaldehyde, Allyl Bromide | 2-Hydroxybenzaldehyde, Allyl Bromide | 2-Allylphenol, Paraformaldehyde, MgCl₂, Triethylamine |
| Number of Steps | Two | One | Two (including synthesis of 2-allylphenol) |
| Typical Yield | Moderate to Good | Variable, often moderate to low | High[12][14] |
| Regioselectivity | High (ortho)[2] | Moderate to good (ortho) | High (ortho)[14][15] |
| Reaction Conditions | High temperature (200-250 °C) for rearrangement[4] | Typically requires strong Lewis acids, anhydrous conditions | Moderate temperature (reflux in THF/acetonitrile)[14] |
| Scalability | Can be challenging due to high temperatures | Potentially scalable, but catalyst deactivation can be an issue | Readily scalable |
| Cost-Effectiveness | Depends on the cost of the starting phenol | Lewis acid catalysts can be costly, especially in excess | Reagents are relatively inexpensive |
| Green Chemistry | High atom economy for the rearrangement step, but high energy input | Use of stoichiometric and often hazardous Lewis acids | Avoids highly toxic reagents, more energy-efficient than high-temp reactions |
Visualization of Synthetic Workflows
Figure 1: Comparative workflow of the three main synthetic routes to this compound.
Conclusion and Recommendations
Based on the available literature and established chemical principles, the Formylation of 2-Allylphenol using the magnesium chloride/paraformaldehyde method emerges as the most promising route for the synthesis of this compound. This method offers a combination of high yield, excellent ortho-regioselectivity, and milder reaction conditions compared to the other approaches.[12][14][15] The reagents are also relatively inexpensive and less hazardous, making it a more attractive option from both a practical and a green chemistry perspective.
The Claisen rearrangement remains a viable and reliable alternative, particularly for small to medium-scale synthesis where high temperatures are manageable. Its high regioselectivity is a significant advantage.[2]
Direct electrophilic allylation , while offering the most direct route, appears to be the least developed and potentially most problematic for this specific target molecule due to the challenges associated with Friedel-Crafts reactions on phenols.[6] Significant optimization would likely be required to achieve competitive yields and selectivity.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on specific project requirements, including scale, cost, and available equipment. However, for a robust, high-yielding, and relatively green synthesis of this compound, the formylation of 2-allylphenol via the Casnati-Skattebøl methodology is highly recommended.
References
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Ortho- vs. Para-Allyl Salicylaldehyde: A Comparative Technical Guide for Advanced Research
In the landscape of synthetic chemistry and drug development, the precise positioning of functional groups on an aromatic scaffold is a critical design parameter that dictates molecular behavior. This guide offers an in-depth comparative analysis of ortho-allyl salicylaldehyde (3-allyl-2-hydroxybenzaldehyde) and para-allyl salicylaldehyde (3-allyl-4-hydroxybenzaldehyde), two isomers with distinct properties stemming from the spatial arrangement of their allyl substituents. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding supported by experimental insights and methodologies.
Introduction: The Significance of Isomeric Purity
Salicylaldehyde and its derivatives are cornerstone building blocks in organic synthesis, renowned for their utility in constructing complex heterocyclic systems, ligands for catalysis, and pharmacologically active agents.[1][2][3] The introduction of an allyl group adds a versatile synthetic handle for further elaboration. However, the seemingly subtle shift of this group from the ortho to the para position relative to the hydroxyl group instigates a cascade of changes in the molecule's physicochemical properties and reactivity. Understanding these differences is paramount for predictable and efficient molecular design.
The core distinction lies in the proximity of the allyl and hydroxyl groups. In the ortho isomer, these groups are adjacent, allowing for potential intramolecular interactions that are absent in the para isomer where they are separated by the aldehyde functionality. This guide will dissect the synthesis, properties, and reactivity of these two isomers to provide a clear framework for their strategic application.
Synthesis: A Tale of a Rearrangement
The primary route to both ortho- and para-allyl salicylaldehyde is a two-step process commencing with a Williamson ether synthesis followed by a thermal[4][4]-sigmatropic rearrangement known as the Claisen rearrangement.[5][6][7][8][9] The regiochemical outcome is dictated by the substitution pattern of the starting phenol.
-
Synthesis of Ortho-Allyl Salicylaldehyde: The synthesis begins with salicylaldehyde (2-hydroxybenzaldehyde). The phenolic hydroxyl group is first allylated using allyl bromide in the presence of a base like potassium carbonate to form 2-allyloxybenzaldehyde. Subsequent heating of this intermediate induces the Claisen rearrangement, where the allyl group migrates to the adjacent, sterically unhindered ortho position (C3) to yield 3-allylsalicylaldehyde.[10]
-
Synthesis of Para-Allyl Salicylaldehyde: To direct the allyl group to the para position relative to the hydroxyl group, one starts with 4-hydroxybenzaldehyde. Allylation of the hydroxyl group yields 4-allyloxybenzaldehyde. Upon heating, the Claisen rearrangement occurs. Since both ortho positions (C3 and C5) are available, the reaction exclusively yields 3-allyl-4-hydroxybenzaldehyde, where the allyl group has migrated to one of the positions adjacent to the ether linkage.[11][12] It is important to note that if both ortho positions of a generic phenyl allyl ether are blocked, the allyl group can migrate to the para position.[5][7][8]
Comparative Physicochemical and Spectroscopic Properties
The defining structural difference between the two isomers is the potential for intramolecular hydrogen bonding in the ortho isomer. The proximity of the hydroxyl proton and the aldehyde's carbonyl oxygen allows for the formation of a stable six-membered ring, an interaction that is sterically impossible for the para isomer.[4][13][14][15][16] This single difference has profound consequences.
| Property | ortho-Allyl Salicylaldehyde | para-Allyl Salicylaldehyde | Rationale for Difference |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ | Isomers |
| Molecular Weight | 162.19 g/mol | 162.19 g/mol | Isomers |
| Hydrogen Bonding | Intramolecular[4][15] | Intermolecular | Proximity of -OH and -CHO groups in the ortho isomer allows for internal H-bonding. |
| Boiling Point | Expected to be lower | Expected to be higher | Intramolecular H-bonding in the ortho isomer reduces intermolecular forces.[17] |
| Acidity (pKa) | Expected to be higher (less acidic) | Expected to be lower (more acidic) | Intramolecular H-bond stabilizes the neutral phenol, making proton removal more difficult.[4][17] |
| ¹H NMR (Phenolic -OH) | Downfield shift (~11 ppm), sharp, concentration-independent[4] | Broader signal, concentration-dependent | Intramolecular H-bond in the ortho isomer deshields the proton and isolates it from solvent exchange. |
| IR (C=O stretch) | Lower frequency | Higher frequency | H-bonding to the carbonyl in the ortho isomer weakens the C=O double bond. |
| IR (O-H stretch) | Broad band at lower frequency | Sharper band at higher frequency | Intramolecular H-bonding in the ortho isomer broadens and shifts the O-H stretch. |
Table 1: Comparative analysis of the properties of ortho- and para-allyl salicylaldehyde.
Comparative Reactivity: An Interplay of Electronics and Sterics
The positional isomerism of the allyl group significantly influences the reactivity of the aldehyde and hydroxyl functionalities.
-
Reactivity of the Aldehyde Group: The aldehyde in ortho-allyl salicylaldehyde is subject to two opposing effects. The intramolecular hydrogen bond can increase the electrophilicity of the carbonyl carbon by withdrawing electron density. Conversely, the adjacent allyl group can exert steric hindrance, potentially slowing reactions with bulky nucleophiles.[18] The para isomer's aldehyde group is less sterically hindered and its reactivity is primarily governed by the electronic effects of the para-hydroxyl and meta-allyl groups.
-
Reactivity of the Hydroxyl Group: The acidity of the phenolic proton is a key differentiator. The ortho isomer is less acidic due to the stabilizing intramolecular hydrogen bond.[4][17] This can affect its reactivity in base-catalyzed reactions. The hydroxyl group in the ortho isomer can also play a direct role in reactions at the aldehyde, for instance by acting as a temporary proton source or by coordinating to reagents.[19]
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating, ortho, para-director.[20][21][22] In ortho-allyl salicylaldehyde, the remaining open para position (C5) is highly activated and the primary site for further electrophilic substitution. In the para isomer, the positions ortho to the hydroxyl group (C2 and C6, with C2 being equivalent to the aldehyde position) are activated, but substitution will likely occur at the less hindered C5 position.
Differential Applications in Research and Development
The choice between ortho- and para-allyl salicylaldehyde is application-dependent.
-
Ortho-Allyl Salicylaldehyde: Its ability to form stable intramolecular hydrogen bonds makes it a precursor for bidentate ligands like Salen derivatives.[2] The chelation of metal ions is a key application, and the substitution pattern around the coordination site is critical.[1] It is also a valuable intermediate in the synthesis of flavonoids and other heterocyclic compounds where the ortho-hydroxyl group participates in cyclization reactions.[10]
-
Para-Allyl Salicylaldehyde: This isomer is utilized when intramolecular interactions are undesirable or when a specific substitution pattern is required for biological activity. It serves as an intermediate in the synthesis of antioxidants, antimicrobial agents, and other pharmacologically relevant molecules.[10] The more accessible aldehyde and more acidic hydroxyl group can be advantageous in certain synthetic transformations.
Experimental Protocols
Protocol 1: Synthesis of 4-Allyloxybenzaldehyde (Precursor to para isomer)
This protocol details the Williamson ether synthesis, the first step towards para-allyl salicylaldehyde.
Materials:
-
4-Hydroxybenzaldehyde
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add allyl bromide (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-allyloxybenzaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Thermal Claisen Rearrangement to 3-Allyl-4-hydroxybenzaldehyde (para isomer)
This protocol outlines the thermal rearrangement of the ether precursor.[12]
Materials:
-
4-Allyloxybenzaldehyde
-
High-temperature reaction vessel (e.g., sealed tube or flask with a high-temperature condenser)
-
Heating mantle or oil bath
Procedure:
-
Place the purified 4-allyloxybenzaldehyde into the reaction vessel.
-
Heat the vessel to 220 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain this temperature for several hours (e.g., 6 hours), monitoring the reaction by TLC if possible by taking small aliquots.
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting product, 3-allyl-4-hydroxybenzaldehyde, can be purified by column chromatography or crystallization.
Conclusion
The distinction between ortho- and para-allyl salicylaldehyde is a clear illustration of how isomeric structure governs chemical function. The ortho isomer is defined by its capacity for intramolecular hydrogen bonding, which modulates its physical properties and reactivity, making it a prime candidate for the synthesis of chelating ligands and certain heterocyclic systems. The para isomer, free from such internal constraints, exhibits more conventional phenolic behavior, offering a different set of synthetic opportunities. A thorough understanding of these isomeric differences, grounded in the principles of steric and electronic effects, is essential for researchers aiming to leverage these versatile building blocks in their synthetic endeavors.
References
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Evaluating the Selectivity of 3-Allyl-2-hydroxybenzaldehyde for Procaspase-3: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive evaluation of 3-Allyl-2-hydroxybenzaldehyde as a potential selective activator of procaspase-3, a key zymogen in the apoptotic cascade. As researchers and drug development professionals, our goal is to identify and characterize novel compounds that can modulate specific biological targets with high precision. This document offers a comparative analysis of this compound, juxtaposed with the well-characterized procaspase-3 activator, PAC-1, to provide a framework for its experimental validation and potential therapeutic application.
Introduction: The Rationale for Targeting Procaspase-3
The evasion of apoptosis is a hallmark of cancer. Procaspase-3, the inactive precursor of the executioner caspase-3, is frequently overexpressed in various tumor types. This overexpression presents a unique therapeutic window: the selective activation of procaspase-3 to caspase-3 can trigger apoptosis preferentially in cancer cells, while sparing normal tissues with lower procaspase-3 levels. This strategy has driven the search for small molecules that can directly engage and activate this zymogen.
This compound has emerged as a compound of interest due to its structural features and hypothesized mechanism of action. It is suggested to function as a procaspase-3 activator through the chelation of inhibitory zinc ions, a mechanism shared with the known procaspase-3 activator, PAC-1.[1] This guide will delve into the methodologies required to validate this hypothesis and to rigorously assess the selectivity of this compound for procaspase-3.
Mechanism of Action: A Tale of Zinc Chelation
The catalytic activity of procaspase-3 is held in check by the presence of inhibitory zinc ions. Small molecules that can selectively chelate and remove these zinc ions can induce a conformational change in the procaspase-3 dimer, leading to its auto-activation and subsequent initiation of the apoptotic cascade.
Comparative Analysis: this compound vs. PAC-1
A direct comparison of the efficacy and selectivity of this compound with established compounds is crucial. PAC-1 serves as an excellent benchmark due to its well-documented procaspase-3 activating properties.
Table 1: Comparative Profile of Procaspase-3 Activators
| Feature | This compound | PAC-1 (Procaspase-Activating Compound 1) |
| Chemical Structure | (Structure of this compound) | (Structure of PAC-1) |
| Proposed Mechanism | Procaspase-3 activation via zinc chelation[1] | Procaspase-3 activation via zinc chelation |
| Procaspase-3 Activation (EC50) | Data not available | ~0.22 µM |
| Cytotoxicity (IC50) | Potent effect observed in HL-60 and HeLa cells[1] (Quantitative data not available) | Wide range depending on cell line (e.g., HL-60: ~5-10 µM) |
| Selectivity Profile | Data not available | Primarily targets procaspase-3; some activity on procaspase-7 |
| In Vivo Efficacy | Data not available | Demonstrates anti-tumor activity in animal models |
Note: The lack of quantitative data for this compound highlights the critical need for further experimental investigation.
Experimental Protocols for Selectivity Evaluation
To rigorously evaluate the selectivity of this compound, a multi-tiered experimental approach is recommended. This should encompass biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess cellular efficacy and selectivity.
Biochemical Assays: Probing Direct Target Engagement
a) In Vitro Procaspase-3 Activation Assay (Fluorometric)
This assay directly measures the ability of a compound to activate purified procaspase-3.
-
Principle: Recombinant human procaspase-3 is incubated with the test compound. The resulting activated caspase-3 cleaves a fluorogenic substrate (e.g., Ac-DEVD-AMC), releasing a fluorescent signal that is proportional to enzyme activity.
-
Protocol:
-
Prepare a solution of recombinant human procaspase-3 in a suitable assay buffer.
-
Serially dilute this compound and PAC-1 (as a positive control) to a range of concentrations.
-
Incubate the procaspase-3 with the compounds for a defined period (e.g., 1-2 hours) at 37°C.
-
Add the fluorogenic caspase-3 substrate (Ac-DEVD-AMC).
-
Measure the fluorescence intensity over time using a microplate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Calculate the rate of substrate cleavage and determine the EC50 value for each compound.
-
b) Caspase Selectivity Panel
To assess selectivity, the compound should be screened against a panel of other caspases.
-
Principle: The activity of other purified caspases (e.g., caspase-1, -2, -6, -7, -8, -9) is measured in the presence of the test compound.
-
Protocol:
-
Follow a similar protocol to the procaspase-3 activation assay, but use pre-activated caspases.
-
Incubate each activated caspase with a fixed concentration of this compound.
-
Add the appropriate fluorogenic substrate for each caspase.
-
Measure the fluorescence and calculate the percent inhibition or activation for each caspase.
-
Cell-Based Assays: Confirming Cellular Activity and Selectivity
a) In Vitro Cytotoxicity Assay (MTT or SRB Assay)
This assay determines the concentration at which the compound inhibits cancer cell proliferation.
-
Principle: Cancer cell lines (e.g., HL-60, HeLa) are treated with the test compound. Cell viability is then assessed using a colorimetric reagent (MTT or SRB) that is converted into a colored product by metabolically active cells.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and PAC-1 for a specified duration (e.g., 48-72 hours).
-
Add MTT or SRB reagent and incubate.
-
Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB).
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
b) Caspase-3/7 Activity Assay in Cells
This assay confirms that the observed cytotoxicity is mediated by caspase activation.
-
Principle: Cells are treated with the compound, and a cell-permeable fluorogenic substrate for caspase-3 and -7 is added. Cleavage of the substrate by activated caspases results in a fluorescent signal.
-
Protocol:
-
Treat cells with this compound at its IC50 concentration.
-
At various time points, add a luminogenic or fluorogenic caspase-3/7 substrate.
-
Measure the luminescence or fluorescence signal.
-
Include a negative control (untreated cells) and a positive control (e.g., staurosporine).
-
Conclusion and Future Directions
This compound presents an intriguing starting point for the development of novel procaspase-3 activators. Its structural similarity to other salicylaldehyde-based compounds with demonstrated biological activity, coupled with its proposed mechanism of action, warrants a thorough investigation.
The immediate priority for future research is to generate robust, quantitative data on the compound's potency and selectivity. The experimental protocols outlined in this guide provide a clear roadmap for achieving this. By directly comparing the biochemical and cellular activities of this compound with those of PAC-1, we can gain a definitive understanding of its potential as a selective modulator of procaspase-3. Furthermore, exploring structure-activity relationships through the synthesis and testing of derivatives could lead to the discovery of even more potent and selective next-generation procaspase activators.
References
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- Peterson, Q. P., Goode, D. R., West, D. C., Ramsey, K. N., & Hergenrother, P. J. (2009). PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition. Journal of molecular biology, 388(1), 144-158. [Link]
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A Researcher's Guide to the Synthesis and Bioactivity of 3-Allyl-2-hydroxybenzaldehyde: A Comparative and Replicative Analysis
This guide provides a comprehensive technical overview for researchers engaged in the synthesis and biological evaluation of 3-Allyl-2-hydroxybenzaldehyde (CAS 24019-66-7)[1][2][3]. As a member of the salicylaldehyde family, this compound presents a versatile scaffold for developing novel therapeutic agents and serves as a valuable intermediate in organic synthesis[3][4]. Our focus is to deliver a practical, in-depth comparison of synthetic methodologies and to establish a framework for replicating and exploring its bioactivity, drawing upon published data from structurally related compounds to inform experimental design.
Section 1: Synthesis of this compound
The introduction of an allyl group ortho to a phenolic hydroxyl is a classic transformation in organic synthesis. For this compound, the most reliable and widely documented approach is the aromatic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction[5][6]. An alternative, more direct method involves electrophilic aromatic substitution. Here, we compare these two primary pathways.
Primary Synthetic Route: Two-Step O-Allylation and Claisen Rearrangement
This robust method proceeds in two distinct, high-yielding steps. The causality behind this approach lies in the thermal[5][5]-sigmatropic rearrangement of an intermediate allyl phenyl ether. This concerted, intramolecular process is highly predictable and is driven by the formation of a stable carbonyl group in the transition state, leading to the preferential formation of the ortho-substituted product[5][6][7].
Step 1: O-Allylation of 2-Hydroxybenzaldehyde
The first step involves the etherification of the starting material, 2-hydroxybenzaldehyde (salicylaldehyde), to form 2-allyloxybenzaldehyde. This is a standard Williamson ether synthesis.
Step 2: Thermal Claisen Rearrangement
The synthesized 2-allyloxybenzaldehyde is then heated, typically at high temperatures (200-250°C), to induce the rearrangement of the allyl group from the oxygen atom to the ortho position on the aromatic ring, yielding the final product[8].
Experimental Protocol: Two-Step Synthesis via Claisen Rearrangement
This protocol is adapted from established procedures for the allylation and rearrangement of hydroxybenzaldehydes[9][10].
Part A: Synthesis of 2-Allyloxybenzaldehyde
-
Setup: To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxybenzaldehyde (1.0 eq.), acetone (100 mL), and anhydrous potassium carbonate (2.0 eq.).
-
Reagent Addition: While stirring vigorously, add allyl bromide (1.1 eq.) dropwise to the mixture.
-
Reaction: Reflux the mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure to yield the crude 2-allyloxybenzaldehyde as an oil. This intermediate is often pure enough for the next step without further purification.
Part B: Thermal Rearrangement to this compound
-
Setup: Place the crude 2-allyloxybenzaldehyde from Part A into a round-bottom flask equipped for high-temperature reaction (e.g., in a sand bath or heating mantle).
-
Reaction: Heat the oil at 220-230°C for 4-6 hours[9]. The rearrangement is typically neat (without solvent).
-
Purification: Cool the resulting dark oil. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Predicted Antioxidant Activity
Scientific Rationale: Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is a standard method to evaluate this capacity. While direct data on this compound is lacking, a related intermediate, 4-allyloxybenzaldehyde, has been incorporated into larger molecules that exhibit strong antioxidant properties, suggesting the core structure contributes to this activity.[10]
Supporting Data from Analogs: A study on a calixarene synthesized from 4-allyloxybenzaldehyde (AOPC) demonstrated potent antioxidant activity, significantly higher than the standard antioxidant quercetin in a DPPH assay.[10]
| Compound | Assay | ES₅₀ (Effective Scavenging) | Source |
| AOPC (derived from 4-allyloxybenzaldehyde) | DPPH | 12.46 | [10] |
| Quercetin (Control) | DPPH | 34.90 | [10] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of this compound in methanol.
-
Reaction: In a 96-well plate, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. The violet color of the DPPH solution fades upon reduction by an antioxidant.[11]
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.
Conclusion
This compound is a readily accessible compound via a classic two-step O-allylation and Claisen rearrangement pathway, which offers superior control and predictability over direct allylation methods. While its bioactivity is not yet fully characterized, a comparative analysis with structurally similar phenolic aldehydes strongly suggests a high potential for antimicrobial and antioxidant properties. The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize this compound and systematically validate its predicted biological activities, paving the way for its potential application in drug discovery and development.
References
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- 2-hydroxybenzaldehyde, 90-02-8 - The Good Scents Company.
- Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC - NIH.
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- CN101417929A - Synthetic method of hydroxybenzaldehyde - Google Patents.
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- Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - Frontiers.
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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of 3-Allyl-2-hydroxybenzaldehyde and its Precursors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the precise characterization of molecules is paramount. 3-Allyl-2-hydroxybenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and complex molecular scaffolds, presents a classic case study in reaction monitoring and product verification.[1][2] Its synthesis from 2-hydroxybenzaldehyde (salicylaldehyde) via a thermal Claisen rearrangement is a foundational transformation that exemplifies the power of spectroscopic methods to elucidate structural changes.[3][4]
This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its key precursor, salicylaldehyde. We will explore how distinct changes in FT-IR, ¹H NMR, and UV-Vis spectra serve as definitive proof of the successful synthesis, moving beyond a mere listing of data to explain the underlying structural causality for these spectroscopic shifts.
The Synthetic Pathway: From Salicylaldehyde to an Allylated Phenol
The synthesis of this compound is a two-step process that begins with the readily available precursor, 2-hydroxybenzaldehyde. The core transformation is the[5][5]-sigmatropic rearrangement known as the Aromatic Claisen Rearrangement.[3][4]
-
Step 1: O-Allylation. The phenolic hydroxyl group of salicylaldehyde is first etherified using an allyl halide (e.g., allyl bromide) in the presence of a weak base like potassium carbonate. This nucleophilic substitution reaction forms the key intermediate, 2-allyloxybenzaldehyde. The base is crucial for deprotonating the phenol, generating a more nucleophilic phenoxide ion that readily attacks the allyl bromide.
-
Step 2: Thermal Claisen Rearrangement. The isolated 2-allyloxybenzaldehyde is then heated, typically at temperatures around 200-250°C.[6] This thermal energy induces a concerted, pericyclic reaction where the allyl group migrates from the oxygen atom to the ortho-position of the aromatic ring, forming a new carbon-carbon bond.[5][7] The reaction proceeds through a cyclic, chair-like transition state and is followed by tautomerization to restore the aromaticity of the phenol, yielding the final product, this compound.[4]
Molecular Structures Under Investigation
The spectroscopic changes observed are a direct consequence of the structural transformation from the precursor to the final product.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Allyl-2-hydroxybenzaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 3-Allyl-2-hydroxybenzaldehyde (CAS No. 24019-66-7), a key synthetic intermediate.[1] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As the generator of chemical waste, you are solely responsible for its proper characterization and disposal according to local, state, and federal regulations.[2][3] This document should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a non-halogenated organic solid that presents several hazards requiring careful mitigation.[4][5]
GHS Hazard Profile
The Globally Harmonized System (GHS) classifications for this compound and its close isomers dictate the necessary handling precautions.[6][7]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Irritation | H315 | Warning | Causes skin irritation |
| Eye Irritation | H319 | Warning | Causes serious eye irritation |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation |
Data aggregated from GHS information provided to the ECHA C&L Inventory for this compound and its structural isomers.[6][7]
Causality of Hazards:
-
Irritation: The phenolic hydroxyl group and the aldehyde functional group can interact with proteins and lipids in skin, eyes, and mucous membranes, leading to irritation. The allyl group may also contribute to its reactivity.
-
Incompatibilities: Like many benzaldehydes, this compound is incompatible with strong oxidizing agents and strong bases.[8] Mixing with such materials can lead to vigorous, exothermic reactions, creating a significant safety hazard in a waste container. Therefore, strict segregation is paramount.
Pre-Disposal Procedures: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, establish a safe working environment.
Engineering Controls: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood or in a well-ventilated area.[4] This is crucial to minimize the inhalation of any fine particulates or potential vapors, directly addressing the H335 respiratory hazard.[6][7] An eyewash station and safety shower must be readily accessible.[9]
Personal Protective Equipment (PPE): The following PPE is mandatory to prevent skin and eye exposure (H315, H319):
-
Gloves: Nitrile gloves are required. Always inspect gloves for integrity before use and remove them with care to avoid skin contamination.[4][10]
-
Eye Protection: Chemical safety goggles are mandatory.[4]
-
Lab Coat: A standard laboratory coat must be worn and fully fastened.
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. Never mix incompatible waste streams.
Protocol 3.1: Unused/Expired Pure Compound and Contaminated Solids
This stream includes the pure chemical, as well as any lab supplies grossly contaminated with it (e.g., weighing papers, spatulas, absorbent pads from a spill).
-
Container Selection: Obtain a designated hazardous waste container for solid chemical waste. This container must be durable, have a secure lid, and be in good condition.
-
Collection: Carefully place the solid waste directly into the container. If dealing with a powder, handle it gently to avoid creating dust.
-
Labeling: The container must be clearly labeled with:
-
Closure: Keep the container securely closed at all times, except when adding waste.[4]
Protocol 3.2: Solutions of this compound (Liquid Waste)
This stream includes reaction mixtures or solutions where the compound is dissolved in a solvent.
-
Waste Stream Identification: Determine if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethanol, ethyl acetate). This is a critical segregation step.
-
Container Selection: Use a separate, designated liquid hazardous waste container for the appropriate solvent class (Non-Halogenated or Halogenated). Never mix these two streams.
-
Collection: Carefully pour the liquid waste into the correct container using a funnel.
-
Labeling: Label the liquid waste container with:
-
"Hazardous Waste"
-
The full name of all chemical constituents, including solvents and "this compound," with estimated percentages.
-
-
Closure: Ensure the container is tightly sealed to prevent the release of solvent vapors.
Spill Management
In the event of an accidental release, immediate and correct action is required.
-
Alert Personnel: Notify others in the immediate area.
-
Assess the Spill: Determine the extent of the spill. For large spills, evacuate the area and contact your institution's EHS emergency line.
-
PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment & Cleanup:
-
For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or dry sand to prevent dust from becoming airborne.[12] Sweep the material into a dustpan and place it in the solid hazardous waste container (Protocol 3.1).
-
For Liquid (Solution) Spills: Cover the spill with an inert absorbent material (e.g., Chemizorb®, vermiculite, sand).[13] Once fully absorbed, scoop the material into the solid hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All cleanup materials must be disposed of as solid hazardous waste.
Final Disposal Workflow: From Lab Bench to EHS Pickup
The final stage involves the safe temporary storage and handoff of the waste to trained professionals.
-
Storage: Store the sealed and properly labeled hazardous waste containers in a designated Satellite Accumulation Area. This area should be away from incompatible materials and general laboratory traffic.[11]
-
Request Pickup: Once the container is full or you have completed the project, follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[4] They will manage the ultimate disposal, which is typically high-temperature incineration for organic materials.[14]
The following diagram illustrates the critical decision-making process for segregating waste containing this compound.
Caption: Decision workflow for segregating this compound waste.
References
- Benchchem. (n.d.). Proper Disposal of DL-Allylglycine: A Comprehensive Guide for Laboratory Professionals.
- Chemchart. (n.d.). This compound (24019-66-7).
- Olin Corporation. (n.d.). ALLYL CHLORIDE.
- Centers for Disease Control and Prevention. (n.d.). ALLYL CHLORIDE.
- National Center for Biotechnology Information. (n.d.). 3-Allyl-4-hydroxybenzaldehyde. PubChem.
- New Jersey Department of Health. (n.d.). Allyl chloride - Hazardous Substance Fact Sheet.
- National Center for Biotechnology Information. (n.d.). 3-Allylsalicylaldehyde. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Allyl-3-hydroxybenzaldehyde. PubChem.
- Benchchem. (2025, December). Safe handling and disposal of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde waste.
- Fisher Scientific. (2023, October 4). Safety Data Sheet: 4-Allyloxybenzaldehyde.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxybenzaldehyde.
- Loba Chemie. (2019, March 6). 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS.
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Navigating the Safe Handling of 3-Allyl-2-hydroxybenzaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Allyl-2-hydroxybenzaldehyde (CAS No. 24019-66-7), a key synthetic intermediate.[1][2] Beyond a mere checklist, this document delves into the "why" behind each procedural step, empowering you to work safely and effectively. Our commitment is to furnish you with field-proven insights that extend beyond the product, fostering a laboratory environment grounded in safety and scientific integrity.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is classified with several key hazards that dictate our handling protocols.
Based on data for structurally similar compounds, it is prudent to assume this compound may cause skin and eye irritation, and could potentially trigger respiratory irritation.[3] Some related benzaldehyde derivatives are also noted to be harmful to aquatic life with long-lasting effects.[3] Therefore, all handling and disposal procedures must be designed to prevent contact and environmental release.
Table 1: GHS Hazard Summary for Structurally Similar Compounds
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][5] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[4] |
| Hazardous to the aquatic environment, long-term hazard | Category 2 / 3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects[6] |
This table is based on data for closely related benzaldehyde compounds and should be used as a precautionary guide for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.
Core PPE Requirements:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[7] Given the risk of splashes, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash potential.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable, but it is crucial to inspect them for any signs of degradation or perforation before each use.[8] Always consult the glove manufacturer's resistance guide for specific breakthrough times. Gloves must be disposed of after use or upon contamination.[7]
-
Laboratory Coat: A flame-resistant lab coat is required to protect against splashes and spills.[7] Ensure it is fully buttoned.
-
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
PPE Donning and Doffing Workflow
Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Safe Handling and Storage Protocols
Adherence to a strict operational plan minimizes risks during routine laboratory work.
Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[9]
-
Assemble all necessary equipment and reagents before introducing this compound.
-
-
Aliquotting and Dispensing:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[5]
-
Decontaminate the work surface within the fume hood.
-
Change any contaminated clothing immediately.
-
Storage Protocol:
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[9]
-
Container: Keep the container tightly closed to prevent exposure to moisture and air.[5][7][9]
-
Incompatibilities: Store separately from strong oxidizing agents and strong bases.[9]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to ensure laboratory and environmental safety. All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Segregation: Keep all waste contaminated with this compound separate from other waste streams. This includes:
-
Unused or excess chemical.
-
Reaction residues.
-
Contaminated consumables (e.g., pipette tips, gloves, absorbent pads).[3]
-
-
Collection:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms.[3]
Caption: Decision workflow for the disposal of experimental waste.[3]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and correct response is crucial.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10][11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5][10][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[5][10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][11]
Spill Response:
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or Chemizorb®).
-
Collect the absorbent material and spilled substance into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the area.
-
If safe to do so, increase ventilation to the area.
-
By integrating these safety protocols and operational plans into your daily workflow, you can handle this compound with the high degree of care it requires, ensuring your safety and the integrity of your research.
References
- Cleanchem Laboratories. Material Safety Data Sheets 3-Hydroxy Benzaldehyde. [Link]
- Chemchart. This compound (24019-66-7). [Link]
- Environmental Health & Safety Services. Personal Protective Equipment. [Link]
- Carl ROTH.
- PubChem. 2-Allyl-3-hydroxybenzaldehyde. [Link]
- Chemstock.
- Loba Chemie. 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS. [Link]
- T3DB. 2-HYDROXYBENZALDEHYDE. [Link]
- PubChem. 3-Allylsalicylaldehyde. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
